Product packaging for Oxybis(methyl-2,1-ethanediyl) diacrylate(Cat. No.:CAS No. 57472-68-1)

Oxybis(methyl-2,1-ethanediyl) diacrylate

Cat. No.: B1227051
CAS No.: 57472-68-1
M. Wt: 242.27 g/mol
InChI Key: RNJVAUBBYGWVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as this compound, is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O5 B1227051 Oxybis(methyl-2,1-ethanediyl) diacrylate CAS No. 57472-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-prop-2-enoyloxypropoxy)propan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJVAUBBYGWVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OC(=O)C=C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892316
Record name Oxydi-1,2-propanediyl di(2-propenoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57472-68-1, 85996-31-2
Record name Dipropylene glycol diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057472681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Oxybis(2-propanol) diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085996312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxydi-1,2-propanediyl di(2-propenoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxybis(methyl-2,1-ethanediyl) diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-OXYDIPROPANOL DIACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VF72053S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oxybis(methyl-2,1-ethanediyl) diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybis(methyl-2,1-ethanediyl) diacrylate, also commonly known as dipropylene glycol diacrylate (DPGDA), is a difunctional acrylate monomer with the chemical formula C₁₂H₁₈O₅.[1][2][3] It is a colorless to light yellow liquid that serves as a crucial component in a variety of applications, particularly in the formulation of ultraviolet (UV) and electron beam (EB) curable systems.[1][4] Its utility stems from its ability to act as a reactive diluent and a crosslinking agent, thereby influencing the viscosity, cure speed, and final physical properties of polymers.[4][5][6] This guide provides a comprehensive overview of its chemical properties, supported by tabulated data, detailed experimental protocols, and a visualization of its role in polymerization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are critical for understanding its behavior in various chemical processes and applications.

Table 1: General Chemical Properties
PropertyValueSource(s)
Chemical Name This compound[3][7]
CAS Number 57472-68-1[1][2][7]
Molecular Formula C₁₂H₁₈O₅[1][2][3]
Molecular Weight 242.27 g/mol [1][3][4]
EINECS Number 260-754-3[4][7]
InChI Key RNJVAUBBYGWVBF-UHFFFAOYSA-N[1]
Synonyms Dipropylene glycol diacrylate, 2-Propenoic acid, oxybis(methyl-2,1-ethanediyl) ester[4]
Table 2: Physical Properties
PropertyValueConditionsSource(s)
Appearance Colorless to light yellow liquid/oilAmbient[2][4][5]
Boiling Point 119-121 °C0.8 mm Hg[4][8]
Density 1.05 g/cm³25 °C[4][8][9]
Refractive Index 1.4500-1.454020 °C[4][8]
Viscosity 5-15 cps25 °C[10]
Flash Point 110 °C[4][8]
Vapor Pressure 0.085 Pa20 °C[4][8]
Water Solubility 5.2 g/L20 °C[4][8]
LogP 0.224 °C[4][8]
Solubility Soluble in organic solvents such as acetone and benzene.[4][5][11]

Reactivity and Polymerization

This compound is a highly reactive monomer due to the presence of two acrylate functional groups.[4] This bifunctionality allows it to act as a crosslinking agent, forming a three-dimensional polymer network upon polymerization.[4] The polymerization is typically initiated by free radicals, which can be generated by UV light in the presence of a photoinitiator, or by heat with a thermal initiator.[4]

The flexible diether linkage in its backbone contributes to the flexibility of the resulting polymer.[1] Its properties make it a valuable component in formulations for coatings, inks, adhesives, and 3D printing resins, where it can enhance adhesion, durability, and mechanical strength.[4][5][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical and physical properties of acrylate monomers like this compound. These are based on established international standards.

Determination of Viscosity (Rotational Viscometer Method)

This protocol is based on ASTM D2196, a standard test method for rheological properties of non-Newtonian materials by rotational viscometer.

  • Objective: To measure the apparent viscosity of the liquid monomer.

  • Apparatus: A rotational viscometer (e.g., Brookfield type), appropriate spindle, a temperature-controlled bath.

  • Procedure:

    • Equilibrate the sample to the test temperature (e.g., 25 °C) in the temperature-controlled bath.

    • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.

    • Immerse the spindle into the sample up to the marked immersion groove.

    • Allow the viscometer to rotate for a specified period (e.g., 60 seconds) to achieve a stable reading.

    • Record the dial reading and the rotational speed.

    • Calculate the viscosity in centipoise (cP) using the viscometer's calibration factor for the specific spindle and speed used.

Determination of Water Solubility

This protocol is based on the principles outlined in ISO 1567 for denture base polymers, which can be adapted for monomers.

  • Objective: To determine the mass of soluble material per unit volume after water immersion.

  • Apparatus: Analytical balance (accurate to 0.1 mg), desiccator, constant temperature water bath (37 ± 1 °C), disc-shaped molds.

  • Procedure:

    • Prepare several disc-shaped specimens of the cured polymer (polymerized from the monomer) of known dimensions.

    • Place the specimens in a desiccator with a suitable desiccant (e.g., silica gel) and dry them to a constant mass (m₁).

    • Immerse the specimens in distilled water in the water bath at 37 °C for 7 days.

    • After 7 days, remove the specimens, wipe them dry, and weigh them (m₂).

    • Recondition the specimens to a constant mass in the desiccator (m₃).

    • Calculate the water solubility (W_sp) in µg/mm³ using the formula: W_sp = (m₁ - m₃) / V where V is the volume of the specimen in mm³.

Determination of Monomer Reactivity Ratios

The Kelen-Tüdős method is a common graphical method used to determine the reactivity ratios of monomers in a copolymerization reaction.

  • Objective: To determine the relative reactivity of this compound (M₁) when copolymerized with another monomer (M₂).

  • Procedure:

    • Prepare a series of reaction mixtures with varying initial molar feed ratios of the two monomers ([M₁]₀/[M₂]₀).

    • Initiate polymerization (e.g., using a free-radical initiator like AIBN) and allow the reaction to proceed to a low conversion (typically <10%).

    • Stop the polymerization and isolate the resulting copolymer.

    • Determine the composition of the copolymer (the molar ratio of the two monomer units in the polymer chain, d[M₁]/d[M₂]) using an appropriate analytical technique such as ¹H NMR spectroscopy.

    • Calculate the parameters η and ξ for each experiment using the Kelen-Tüdős equation.

    • Plot η versus ξ. The data should fall on a straight line.

    • The y-intercept of the line gives -r₂/α and the slope gives r₁, where α is an arbitrary constant. The x-intercept gives r₂.

Visualization of Role in UV Curing

This compound is a key component in UV-curable formulations. The following diagram illustrates the logical workflow of a UV-curing process where it acts as a crosslinking monomer.

UV_Curing_Process cluster_2 Final Product Photoinitiator Photoinitiator Radical_Formation Free Radical Formation Photoinitiator->Radical_Formation Monomer Oxybis(methyl-2,1-ethanediyl) diacrylate Polymerization Crosslinking Polymerization Monomer->Polymerization Oligomer Oligomer/Prepolymer Oligomer->Polymerization UV_Light UV Light Exposure UV_Light->Radical_Formation Activates Radical_Formation->Polymerization Initiates Cured_Polymer Crosslinked Polymer Network Polymerization->Cured_Polymer

Caption: UV Curing Workflow with this compound.

Safety Information

This compound is classified as an irritant and may cause skin and eye irritation upon contact.[11][12][13] It is also considered a skin sensitizer, meaning it may cause an allergic skin reaction.[12][13] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.[4] It is important to work in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and reactive monomer with a well-defined set of chemical and physical properties. Its ability to undergo rapid polymerization and form crosslinked networks makes it an essential building block in the development of high-performance materials for a range of advanced applications. A thorough understanding of its properties, guided by standardized experimental protocols, is crucial for its effective and safe use in research and development.

References

An In-depth Technical Guide to Dipropylene Glycol Diacrylate (DPGDA): Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipropylene glycol diacrylate (DPGDA), a key difunctional acrylate monomer utilized in a variety of applications, including photocurable coatings, inks, adhesives, and composite materials. This document will delve into the core aspects of DPGDA, focusing on its structural formula, the isomeric variations that arise from its synthesis, and relevant physicochemical properties.

Structural Formula and Isomerism

Dipropylene glycol diacrylate (DPGDA) is not a single chemical entity but rather a mixture of isomers with the general chemical formula C₁₂H₁₈O₅ and a molecular weight of approximately 242.27 g/mol .[1][2][3] The isomeric nature of DPGDA is a direct consequence of the structure of its precursor, dipropylene glycol (DPG), which itself is a mixture of three structural isomers.[4][5]

The three isomers of dipropylene glycol are:

  • 4-oxa-2,6-heptanediol

  • 2-(2-hydroxy-propoxy)-propan-1-ol

  • 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol

The esterification of this mixture of diols with acrylic acid results in a corresponding mixture of dipropylene glycol diacrylate isomers. The specific composition of the isomer mixture can vary depending on the manufacturing process of the dipropylene glycol.[6]

Below are the structural formulas of the three dipropylene glycol isomers and their corresponding diacrylate derivatives:

Isomer 1: Based on 4-oxa-2,6-heptanediol

  • Dipropylene Glycol Isomer: 4-oxa-2,6-heptanediol

  • DPGDA Isomer: 1,1'-oxybis(propan-2,1-diyl) diacrylate

Isomer 2: Based on 2-(2-hydroxy-propoxy)-propan-1-ol

  • Dipropylene Glycol Isomer: 2-(2-hydroxy-propoxy)-propan-1-ol

  • DPGDA Isomer: (1-methyl-2-(prop-2-enoyloxy)ethoxy)propan-2-yl prop-2-enoate

Isomer 3: Based on 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol

  • Dipropylene Glycol Isomer: 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol

  • DPGDA Isomer: 2-(2-(prop-2-enoyloxy)propoxy)propyl prop-2-enoate

Physicochemical Properties

The physical and chemical properties of DPGDA are typically reported for the isomeric mixture. These properties make it a versatile reactive diluent in formulations curable by ultraviolet (UV) light or electron beam (EB).[7]

PropertyValueReference
Appearance Colorless to light yellow liquid[3]
Molecular Formula C₁₂H₁₈O₅[1][2]
Molecular Weight 242.27 g/mol [2][3]
Density Approximately 1.07 g/cm³[3]
Boiling Point Approximately 225 °C[3]
Flash Point Approximately 120 °C[3]
Viscosity Low[3]
Solubility Soluble in many organic solvents[3]

Experimental Protocols: Synthesis of Dipropylene Glycol Diacrylate

The synthesis of DPGDA is typically achieved through the direct esterification of dipropylene glycol with acrylic acid. Several methods are described in the patent literature, often focusing on improving yield and minimizing byproducts.

General Esterification Procedure

A common method involves the following steps:

  • Charging the Reactor: A reactor is charged with dipropylene glycol, an excess of acrylic acid (typically 10-15% molar excess), an acid catalyst (e.g., methanesulfonic acid or p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone or its monomethyl ether), and a solvent (e.g., cyclohexane or toluene) to facilitate azeotropic removal of water.

  • Heating and Reaction: The mixture is heated to a specific temperature range (e.g., 80-115 °C) to initiate the esterification reaction. The water produced during the reaction is continuously removed as an azeotrope with the solvent. The reaction progress is monitored by measuring the acid value of the mixture.

  • Neutralization and Washing: Once the desired acid value is reached, the reaction mixture is cooled. The excess acrylic acid and the catalyst are neutralized by washing with an alkaline solution (e.g., sodium hydroxide solution). The organic phase is then washed with a sodium chloride solution to remove residual salts and base.

  • Solvent Removal: The solvent is removed from the organic phase under reduced pressure.

  • Purification: The final product may be further purified by filtration to remove any solid impurities.

Example Protocol from Patent Literature

One patented method describes the following specific quantities and conditions:

  • Reactants: 37 wt% dipropylene glycol, 43.8 wt% acrylic acid, 2 wt% methanesulfonic acid catalyst, 500 ppm hydroquinone, 0.23 wt% hypophosphorous acid, and 16 wt% cyclohexane.

  • Reaction Conditions: The mixture is heated to 70-80 °C for 30 minutes, and then the reaction is continued at 80-91 °C for 14-16 hours.

  • Work-up: The patent describes a purification step using an adsorption tower containing macroporous adsorption resin, ion exchange resin, and active molecular sieves to remove impurities, offering a more environmentally friendly alternative to traditional washing methods.[2]

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the three isomers of dipropylene glycol and their corresponding dipropylene glycol diacrylate isomers.

DPGDA_Isomers DPG1 4-oxa-2,6-heptanediol DPGDA1 1,1'-oxybis(propan-2,1-diyl) diacrylate DPG1->DPGDA1 DPG2 2-(2-hydroxy-propoxy)-propan-1-ol DPGDA2 (1-methyl-2-(prop-2-enoyloxy)ethoxy)propan-2-yl prop-2-enoate DPG2->DPGDA2 DPG3 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol DPGDA3 2-(2-(prop-2-enoyloxy)propoxy)propyl prop-2-enoate DPG3->DPGDA3 Reaction + 2 Acrylic Acid (Esterification)

Caption: Isomeric relationship between dipropylene glycol and dipropylene glycol diacrylate.

References

An In-Depth Technical Guide to Dipropylene Glycol Diacrylate (CAS 57472-68-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Dipropylene Glycol Diacrylate (DPGDA), identified by CAS number 57472-68-1. DPGDA is a difunctional acrylate monomer widely utilized in various industrial applications, particularly in the formulation of ultraviolet (UV) and electron beam (EB) curable resins for coatings, inks, and adhesives. This document details its key physical and chemical characteristics, provides methodologies for its synthesis and polymerization, and outlines experimental protocols for the determination of its principal properties. The information is presented to support researchers, scientists, and professionals in the fields of materials science and chemical engineering in their understanding and application of this versatile monomer.

Chemical Identity

IdentifierValue
CAS Number 57472-68-1
IUPAC Name Oxybis(methyl-2,1-ethanediyl) diacrylate
Synonyms Dipropylene glycol diacrylate, DPGDA
Molecular Formula C₁₂H₁₈O₅
Molecular Weight 242.27 g/mol
Chemical Structure

Physical Properties

The physical properties of Dipropylene Glycol Diacrylate are summarized in the table below. These properties are crucial for its handling, processing, and application in various formulations.

PropertyValue
Appearance Colorless to light yellow liquid
Odor Characteristic, ester-like
Density 1.049 g/cm³ at 20°C
Boiling Point >200 °C (under reduced pressure)[1]; approximately 225 °C[2]; 119-121°C at 0.8 mm Hg
Melting Point -86 °C[3]
Flash Point 137 °C (closed cup)[3]
Viscosity 6-12 cP at 25°C[4]
Refractive Index 1.449 - 1.454
Vapor Pressure 0.085 Pa at 20°C
Water Solubility 5.2 g/L at 20°C
Solubility in Organic Solvents Soluble in alcohols, ketones, and ethers.[2] Slightly soluble in acetone and benzene.

Chemical Properties and Reactivity

DPGDA is a highly reactive difunctional monomer due to the presence of two acrylate groups. This high reactivity is the basis for its primary application in rapid curing systems.

  • Polymerization: DPGDA readily undergoes free-radical polymerization when exposed to a source of free radicals, such as those generated by photoinitiators upon exposure to UV light or by thermal initiators.[2] This polymerization is a rapid process that converts the liquid monomer into a solid, cross-linked polymer network.[2]

  • Crosslinking: The presence of two acrylate functional groups allows DPGDA to act as a crosslinking agent, forming a three-dimensional polymer network. This crosslinked structure imparts desirable properties to the final material, such as hardness, chemical resistance, and thermal stability.[2]

  • Copolymerization: DPGDA can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of Dipropylene Glycol Diacrylate. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Viscosity

The viscosity of DPGDA is a critical parameter for its application in coatings and inks, as it influences the flow and leveling of the formulation. A suitable method for determining the kinematic viscosity is outlined in ASTM D445.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Timer accurate to 0.1 seconds

  • Thermometer

Procedure:

  • Ensure the viscometer is clean and dry.

  • Filter the DPGDA sample through a fine-mesh screen to remove any particulate matter.

  • Introduce the sample into the viscometer, ensuring the liquid level is between the filling marks.

  • Place the viscometer in the constant temperature bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 30 minutes.

  • Using suction or pressure, draw the liquid up through the capillary until it is above the upper timing mark.

  • Release the suction or pressure and allow the liquid to flow freely down the capillary.

  • Start the timer when the leading edge of the meniscus passes the upper timing mark and stop the timer when it passes the lower timing mark.

  • Repeat the measurement at least twice. The flow times should be within the specified repeatability of the method.

  • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s).

  • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ

Determination of Density

The density of DPGDA is an important property for quality control and for converting mass to volume. The ASTM D4052 standard provides a precise method for its determination.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Constant temperature bath integrated with the density meter

Procedure:

  • Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water) at the desired temperature (e.g., 20°C).

  • Ensure the sample is free of air bubbles. If necessary, degas the sample.

  • Inject the DPGDA sample into the oscillating U-tube of the density meter.

  • Allow the temperature of the sample to stabilize.

  • The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.

  • Record the density reading from the instrument.

  • Clean the U-tube with an appropriate solvent and dry it with a stream of air before the next measurement.

Determination of Flash Point

The flash point is a critical safety parameter that indicates the lowest temperature at which the vapors of the liquid will ignite in the presence of an ignition source. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for this determination.

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Thermometer

  • Heating source with controlled temperature ramp

  • Ignition source (gas flame or electric igniter)

Procedure:

  • Pour the DPGDA sample into the test cup to the specified filling mark.

  • Place the lid on the cup, ensuring a proper seal.

  • Insert the thermometer into the lid.

  • Begin heating the sample at a controlled rate (typically 5-6°C/min).

  • Stir the sample continuously at the specified speed.

  • As the temperature approaches the expected flash point, apply the ignition source at specified temperature intervals by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which a distinct flash is observed in the interior of the cup.

  • Record the barometric pressure at the time of the test to apply a correction to the observed flash point if necessary.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for its determination. The distillation method is commonly used.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

Procedure:

  • Place a measured volume of DPGDA and a few boiling chips into the distillation flask.

  • Set up the distillation apparatus with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor condenses and collects in the receiving flask.

  • The boiling point is the temperature at which the liquid and vapor are in equilibrium under the given pressure, which is indicated by a stable temperature reading on the thermometer during distillation.

  • Record the boiling point and the atmospheric pressure.

Determination of Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a substance like DPGDA, which has a very low melting point, this is often referred to as the freezing point. The OECD Guideline 102 provides methods for this determination.

Apparatus:

  • Capillary tube melting point apparatus or a differential scanning calorimeter (DSC)

  • Sample in a solid state (if possible by cooling)

Procedure (using Capillary Tube Method):

  • If the sample is liquid at room temperature, it needs to be solidified by cooling.

  • Introduce a small amount of the solidified sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a controlled rate.

  • Observe the sample through the magnifying lens.

  • The melting point is the temperature at which the first droplet of liquid appears, and the melting range is the temperature range from the initial melting to the complete liquefaction of the sample.

Synthesis and Polymerization

Synthesis of Dipropylene Glycol Diacrylate

DPGDA is typically synthesized by the direct esterification of dipropylene glycol with acrylic acid. The reaction is generally carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the acrylate monomer.

Synthesis DPG Dipropylene Glycol Reactor Reactor DPG->Reactor AA Acrylic Acid AA->Reactor Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Reactor Inhibitor Polymerization Inhibitor (e.g., hydroquinone) Inhibitor->Reactor Solvent Solvent (e.g., Toluene) Solvent->Reactor Heating Heating & Reflux Reactor->Heating Esterification Neutralization Neutralization (with alkaline solution) Heating->Neutralization Crude Product Washing Washing (with brine) Neutralization->Washing Drying Drying & Solvent Removal (Vacuum Distillation) Washing->Drying DPGDA Dipropylene Glycol Diacrylate Drying->DPGDA

Caption: Synthesis of Dipropylene Glycol Diacrylate via Esterification.

A general laboratory-scale synthesis procedure is as follows:

  • Charge a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap with dipropylene glycol, acrylic acid (in slight excess), an acid catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a solvent for azeotropic water removal (e.g., toluene).

  • Heat the mixture to reflux and continuously remove the water of reaction via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected or by techniques such as titration to determine the acid value.

  • Once the reaction is complete, cool the mixture.

  • Neutralize the excess acrylic acid and the catalyst with an alkaline solution (e.g., sodium carbonate solution).

  • Wash the organic layer with brine to remove residual salts and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent and any unreacted starting materials under reduced pressure to yield the purified Dipropylene Glycol Diacrylate.

UV Curing of Dipropylene Glycol Diacrylate

DPGDA is a key component in UV-curable formulations. The curing process involves the rapid polymerization and crosslinking of the monomer upon exposure to UV radiation in the presence of a photoinitiator.

UV_Curing_Workflow cluster_formulation Formulation cluster_process Curing Process cluster_characterization Characterization DPGDA DPGDA Monomer Coating Substrate Coating DPGDA->Coating PI Photoinitiator PI->Coating Additives Additives (e.g., pigments, stabilizers) Additives->Coating UV_Exposure UV Radiation Exposure Coating->UV_Exposure Initiation & Polymerization Cured_Film Cured Polymer Film UV_Exposure->Cured_Film Crosslinked Network FTIR FT-IR Spectroscopy (Degree of Conversion) Cured_Film->FTIR DSC DSC Analysis (Glass Transition Temp.) Cured_Film->DSC Mechanical Mechanical Testing (Hardness, Adhesion) Cured_Film->Mechanical

Caption: Experimental Workflow for UV Curing and Characterization of DPGDA.

Experimental Workflow for UV Curing and Characterization:

  • Formulation: Prepare a UV-curable formulation by mixing DPGDA with a suitable photoinitiator (e.g., 1-5 wt%). Other additives such as pigments, fillers, or stabilizers can also be incorporated depending on the desired properties of the final product.

  • Coating Application: Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a suitable technique such as spin coating, bar coating, or spray coating to achieve a uniform thickness.

  • UV Curing: Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp) with a specific intensity and for a defined duration. The UV energy initiates the photopolymerization process, leading to the rapid curing of the film.

  • Characterization of the Cured Film:

    • Degree of Conversion: The extent of polymerization can be determined using Fourier-transform infrared (FT-IR) spectroscopy by monitoring the disappearance of the acrylate double bond absorption peak (typically around 810 cm⁻¹ and 1635 cm⁻¹).

    • Thermal Properties: The glass transition temperature (Tg) of the cured polymer can be measured using Differential Scanning Calorimetry (DSC), which provides information about the thermal stability of the material.

    • Mechanical Properties: The hardness of the cured film can be assessed using techniques like pencil hardness or nanoindentation. Adhesion to the substrate can be evaluated using cross-hatch adhesion tests.

Applications

Due to its fast curing speed, low viscosity, and good performance properties, DPGDA is used in a wide range of applications, including:

  • Coatings: Wood coatings, plastic coatings, and overprint varnishes.

  • Inks: Screen printing inks, flexographic inks, and inkjet inks.

  • Adhesives: Pressure-sensitive adhesives and structural adhesives.

  • 3D Printing: As a component in photopolymer resins for stereolithography (SLA) and other 3D printing technologies.

Safety and Handling

DPGDA is a reactive chemical and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[3] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment, including gloves and safety glasses, should be worn when handling this material.

Conclusion

Dipropylene Glycol Diacrylate (CAS 57472-68-1) is a versatile and widely used difunctional acrylate monomer. Its well-characterized physical and chemical properties, particularly its high reactivity and low viscosity, make it an essential component in the formulation of high-performance UV/EB curable materials. This technical guide provides a comprehensive resource for researchers and professionals, summarizing its key characteristics and providing detailed experimental protocols for its analysis. A thorough understanding of these properties and methodologies is crucial for the effective and safe utilization of DPGDA in various industrial and research applications.

References

Molecular weight and formula of Oxybis(methyl-2,1-ethanediyl) diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oxybis(methyl-2,1-ethanediyl) diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a monomer widely utilized in polymer chemistry. While its primary applications are in industrial settings, its potential use in the formulation of hydrogels for biomedical applications, such as drug delivery and tissue engineering, is an emerging area of interest for researchers.

Core Chemical Information

This compound, also known as dipropylene glycol diacrylate (DPGDA), is a difunctional acrylate monomer. Its chemical structure consists of a dipropylene glycol ether core with acrylate groups at both ends. This structure allows it to readily undergo polymerization upon exposure to ultraviolet (UV) or electron beam (EB) radiation, forming cross-linked polymer networks.

IdentifierValue
Chemical Formula C₁₂H₁₈O₅[1][2][3][4]
Molecular Weight 242.27 g/mol [1][5][6][7]
CAS Number 57472-68-1[1][2][5][6]
Physicochemical Properties

The physical and chemical properties of this compound make it suitable for a variety of applications, from high-performance coatings to potentially biocompatible materials.

PropertyValue
Appearance Colorless to pale yellow liquid[5]
Boiling Point 119-121°C at 0.8 mm Hg[6][8]
Density Approximately 1.049 - 1.05 g/cm³
Viscosity (at 25°C) 5-15 cps[2][9]
Solubility Soluble in common organic solvents like alcohols, ethers, and aromatic hydrocarbons.[5]
Purity Typically ≥95%[1][2]

Potential Application in Drug Delivery: A General Experimental Workflow

While specific experimental protocols for this compound in drug delivery are not widely published, a general workflow for the development and characterization of a diacrylate-based hydrogel for drug delivery is presented below. This protocol is based on established methodologies in the field of biomaterials science.

Experimental Protocol: Hydrogel Formulation and Characterization
  • Hydrogel Synthesis :

    • Prepare a precursor solution by dissolving this compound in a biocompatible solvent (e.g., phosphate-buffered saline with a small amount of a co-solvent if necessary).

    • Add a photoinitiator (e.g., Irgacure 2959) to the solution at a concentration of 0.5-1% (w/w).

    • Introduce the therapeutic agent (drug) to be encapsulated into the precursor solution and mix thoroughly.

    • Transfer the solution into a mold of the desired shape and size.

    • Expose the mold to UV light of a specific wavelength and intensity for a defined period to induce photopolymerization and hydrogel formation.

  • Physicochemical Characterization :

    • Swelling Behavior : Immerse the prepared hydrogel in a relevant buffer solution (e.g., PBS at 37°C) and measure its weight at regular intervals until equilibrium is reached to determine the swelling ratio.

    • Mechanical Testing : Perform compression or tensile tests to determine the mechanical properties of the hydrogel, such as Young's modulus and compressive strength.

    • Drug Loading and Encapsulation Efficiency : Dissolve a known amount of the drug-loaded hydrogel in a suitable solvent and quantify the drug content using techniques like UV-Vis spectroscopy or HPLC.

  • In Vitro Drug Release Study :

    • Place the drug-loaded hydrogel in a release medium (e.g., PBS at 37°C) with constant agitation.

    • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the drug concentration in the collected aliquots to determine the cumulative drug release profile over time.

  • Biocompatibility Assessment :

    • Conduct in vitro cytotoxicity assays (e.g., MTT or LDH assay) using relevant cell lines to evaluate the biocompatibility of the hydrogel.

    • Further in vivo studies may be required to assess the material's biocompatibility in a living organism.

Below is a diagram illustrating the logical workflow for evaluating a diacrylate-based hydrogel for drug delivery applications.

G A Hydrogel Formulation (Diacrylate + Photoinitiator + Drug) B UV Photopolymerization A->B C Physicochemical Characterization B->C D In Vitro Drug Release Study B->D E Biocompatibility Assessment B->E F Data Analysis and Optimization C->F D->F E->F G A Define Target Properties (e.g., Flexibility, Strength) B In Silico Monomer Design (Modify Diacrylate Structure) A->B C Molecular Dynamics Simulation (Predictive Modeling) B->C D Analysis of Predicted Properties C->D E Selection of Promising Candidates D->E F Experimental Validation E->F

References

A Technical Guide to the Synthesis of High-Purity Dipropylene Glycol Diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity dipropylene glycol diacrylate (DPGDA). DPGDA is a crucial difunctional monomer widely utilized in applications such as photocurable coatings, printing inks, adhesives, and composite materials.[1] The synthesis of high-purity DPGDA is paramount to ensure consistent performance and desirable properties in the final cured products.

Core Synthesis Pathway: Direct Esterification

The most prevalent industrial method for synthesizing DPGDA is the direct esterification of dipropylene glycol (DPG) with acrylic acid.[1] This process involves a catalyzed reaction, typically carried out with azeotropic removal of water to drive the equilibrium towards the product. The synthesis can be broadly categorized into three main stages: esterification, neutralization, and purification.

Esterification Reaction

The fundamental reaction involves the esterification of the two hydroxyl groups of dipropylene glycol with acrylic acid molecules to form dipropylene glycol diacrylate and water. To achieve a high degree of conversion, an excess of acrylic acid is commonly used.[1]

The reaction is typically conducted in the presence of several key components:

  • Catalyst: Strong acids are used to catalyze the esterification. Common examples include p-toluenesulfonic acid (p-TSA), methanesulfonic acid, and sulfuric acid.[1][2]

  • Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. Therefore, inhibitors such as hydroquinone (HQ), p-hydroxyanisole (MEHQ), and phenol are essential to prevent the undesired polymerization of acrylic acid and the DPGDA product.[1]

  • Solvent: An organic solvent that forms an azeotrope with water, such as toluene, cyclohexane, or heptane, is used to facilitate the removal of water produced during the reaction, thereby shifting the reaction equilibrium towards the formation of the diacrylate ester.[3][4]

  • Antioxidant: Antioxidants like sodium hypophosphite or hypophosphorous acid may be added to further prevent polymerization.[3][5]

The esterification is typically carried out at temperatures ranging from 70°C to 120°C, with reaction times varying from 6 to 16 hours.[3][4] The progress of the reaction is monitored by measuring the acid number of the reaction mixture, which decreases as the acrylic acid is consumed.[3]

Logical Workflow for DPGDA Synthesis

cluster_0 Esterification Stage cluster_1 Neutralization Stage cluster_2 Purification Stage Reactants Dipropylene Glycol Acrylic Acid Reactor Reactor Vessel Reactants->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Inhibitor Polymerization Inhibitor (e.g., MEHQ) Inhibitor->Reactor Solvent Azeotropic Solvent (e.g., Toluene) Solvent->Reactor Reaction Esterification Reaction (70-120°C, 6-16h) Reactor->Reaction WaterRemoval Azeotropic Water Removal Reaction->WaterRemoval Byproduct Crude_DPGDA Crude DPGDA Mixture Reaction->Crude_DPGDA Neutralization Neutralization Crude_DPGDA->Neutralization Base Base Addition (e.g., NaOH solution) Base->Neutralization Neutralized_Mixture Neutralized Mixture Neutralization->Neutralized_Mixture Adsorbent1 Magnesium Polysilicate Adsorption Neutralized_Mixture->Adsorbent1 Filtration1 Press Filtration Adsorbent1->Filtration1 Distillation Reduced Pressure Dehydration & Desolventization Filtration1->Distillation Adsorbent2 Bentonite & CaO Decolorization & Drying Distillation->Adsorbent2 Filtration2 Final Press Filtration Adsorbent2->Filtration2 HighPurity_DPGDA High-Purity DPGDA Filtration2->HighPurity_DPGDA

Caption: General workflow for the synthesis of high-purity DPGDA.

Neutralization

Following the esterification, the reaction mixture contains the DPGDA product, unreacted acrylic acid, the acid catalyst, polymerization inhibitor, and the solvent. The excess acrylic acid and the acidic catalyst must be removed. This is typically achieved by neutralizing the mixture with a base, such as a sodium hydroxide solution.[3] This step converts the acidic components into their corresponding salts.

Purification

The purification of DPGDA is a critical multi-step process to achieve the high purity required for its applications. A common "clean production" method avoids extensive water washing, which can generate significant amounts of organic wastewater.[2][3]

A typical purification sequence involves:

  • Adsorption of Salts: After neutralization, an adsorbent like magnesium polysilicate is added to the mixture to adsorb the salts formed.[2][3]

  • Filtration: The solid adsorbent and the adsorbed salts are then removed by press filtration.[3]

  • Dehydration and Desolventization: The filtrate is subjected to reduced pressure distillation to remove any remaining water and the azeotropic solvent.[3] The recovered solvent can often be recycled for subsequent batches.

  • Decolorization and Final Drying: To further purify and decolorize the product, materials such as alkaline calcium bentonite and calcium oxide are added. These agents also remove trace amounts of water and acids.[2][3]

  • Final Filtration: A final press filtration step yields the clear, high-purity dipropylene glycol diacrylate product.[3]

An alternative purification method involves the use of exchange resins to adsorb and remove unreacted acrylic acid and the catalyst, which also minimizes the production of wastewater.[1]

Quantitative Data from Synthesis Examples

Table 1: Reactant and Catalyst Ratios for DPGDA Synthesis

ParameterExample 1Example 2
Dipropylene Glycol (mol)11
Acrylic Acid (mol)2.2-2.32.2-2.3
Catalystp-Toluenesulfonic AcidMethanesulfonic Acid
SolventTolueneCyclohexane
Polymerization InhibitorMEHQp-Hydroxyanisole
AntioxidantSodium HypophosphiteSodium Hypophosphite

Data compiled from patent literature.[3]

Table 2: Reaction Conditions and Product Specifications

ParameterExample 1Example 2
Reaction Conditions
Temperature (°C)98-11080-85
Reaction Time (hours)6-810-12
Product Specifications
Ester Content (%)≥ 98≥ 98.3
Acid Number (mgKOH/g)≤ 10.15
Color (APHA)≤ 5040
Water Content (%)≤ 0.20.1
Viscosity (cps @ 25°C)-10
Yield (%)98.3093.80

Data compiled from patent literature.[3][5]

Experimental Protocols

Below are detailed experimental protocols based on examples found in the technical literature.

Protocol 1: DPGDA Synthesis with p-Toluenesulfonic Acid Catalyst

1. Esterification:

  • Charge a 3000L reactor with 1100 kg of toluene, 535 kg of dipropylene glycol, 635 kg of acrylic acid, 1 kg of MEHQ, 2 kg of cupric chloride, 4 kg of sodium hypophosphite, and 50 kg of p-toluenesulfonic acid.[3]
  • Begin stirring and continuously sparge compressed air through the mixture from the bottom of the reactor.[3]
  • Heat the reactor to 98-110°C to initiate reflux dehydration. Maintain the reaction for 6-8 hours, with a still temperature of 110-120°C.[3]
  • Monitor the reaction until water is no longer being removed and the acid number is in the range of 20-25 mgKOH/g.[3]
  • Cool the reactor to 60°C.[3]

2. Neutralization and Washing:

  • Add 200 kg of a 5% salt solution and stir. Allow the layers to separate and drain the lower aqueous layer.[3]

3. Purification:

  • Subject the organic layer to reduced pressure distillation (vacuum > -0.098 MPa) at 50-98°C to remove the solvent.[3]
  • Perform a press filtration to obtain a clear product.[3]
  • The final product should have an ester content of approximately 98.5%, an acid number of 0.15 mgKOH/g, a color of 50 APHA, and a water content of 0.1%. The yield is approximately 94.49%.[3]

Protocol 2: Clean Production Method with Adsorbent Purification

1. Esterification:

  • Charge a 3000L reactor with 585 kg of cyclohexane, 670 kg of dipropylene glycol, 800 kg of acrylic acid, 6 kg of p-hydroxyanisole, 3 kg of sodium hypophosphite, and 30 kg of methanesulfonic acid.[2]
  • Begin stirring and continuously sparge compressed air into the reactor.[2]
  • Heat to 80-85°C to commence reflux dehydration. The reaction is maintained for 10-12 hours with a kettle temperature of 85-92°C.[2]
  • The reaction is considered complete when water is no longer evolved and the acid number is between 20-35 mgKOH/g. Cool the mixture to 40°C.[2]

2. Neutralization and Adsorption:

  • Add 32 kg of sodium hydroxide (flake) and 75 kg of water, and stir for 30 minutes.[3]
  • Add 6.5 kg of magnesium polysilicate and stir for an additional 30 minutes to allow for adsorption.[3]

3. Purification:

  • Distill off the water and solvent under reduced pressure (> -0.098 MPa) at a temperature of 50-95°C.[3]
  • Perform a press filtration to remove the solid adsorbents and salts.[3]
  • For further purification, add 60 kg of alkaline calcium bentonite and 25 kg of calcium oxide to the filtrate. Stir for 30 minutes.[3]
  • Circulate the mixture through a press filter until the product is clear.[3]
  • The resulting product has an ester content of >98%, an acid number of ≤1 mgKOH/g, and a color of ≤50 APHA. The yield is approximately 98.30%.[3]

Experimental Workflow for Clean DPGDA Production

start Start esterification Esterification (DPG + Acrylic Acid + Catalyst) start->esterification cooling Cool to 40°C esterification->cooling Reaction Complete neutralization Neutralization (NaOH + Water) cooling->neutralization adsorption1 Salt Adsorption (Magnesium Polysilicate) neutralization->adsorption1 distillation Reduced Pressure Distillation (Remove Water & Solvent) adsorption1->distillation filtration1 Press Filtration distillation->filtration1 adsorption2 Decolorization & Drying (Bentonite + CaO) filtration1->adsorption2 filtration2 Final Press Filtration adsorption2->filtration2 end High-Purity DPGDA filtration2->end

References

A Technical Guide to the Solubility of Dipropylene Glycol Diacrylate (DPGDA) in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Dipropylene Glycol Diacrylate (DPGDA) in a variety of common laboratory solvents. Understanding the solubility characteristics of DPGDA is crucial for its effective use in research, development, and manufacturing applications, particularly in the fields of polymer chemistry, coatings, inks, and drug delivery systems.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. Miscibility, on the other hand, describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. For the purposes of this guide, "soluble" or "miscible" indicates that DPGDA can be mixed with the solvent to form a single, clear liquid phase under typical laboratory conditions.

Quantitative and Qualitative Solubility Data of DPGDA

The following table summarizes the available quantitative and qualitative solubility data for DPGDA in common laboratory solvents. It is important to note that while DPGDA exhibits broad miscibility with many organic solvents, precise quantitative solubility data is not always readily available in published literature.

Solvent ClassSolventChemical FormulaSolubility/Miscibility of DPGDANotes
Water WaterH₂O5.2 g/L[1] - 15.3 g/L[2]Solubility of water in DPGDA is 16.7 g/L.[2]
Alcohols EthanolC₂H₅OHMiscible[3]DPGDA is generally miscible with most common alcohols.
MethanolCH₃OHMiscible[3]
IsopropanolC₃H₈OMiscibleInferred from general statements about alcohol miscibility.
Ketones AcetoneC₃H₆OMiscible[3]DPGDA shows good solubility in ketonic solvents.
Methyl Ethyl Ketone (MEK)C₄H₈OMiscibleInferred from general statements about ketone miscibility.
Esters Ethyl AcetateC₄H₈O₂Miscible[3]DPGDA is readily miscible with common ester solvents.
Butyl AcetateC₆H₁₂O₂MiscibleInferred from general statements about ester miscibility.
Aromatic Hydrocarbons TolueneC₇H₈MiscibleInferred from general statements about organic solvent miscibility.
XyleneC₈H₁₀MiscibleInferred from general statements about organic solvent miscibility.
Aliphatic Hydrocarbons HexaneC₆H₁₄Immiscible/Poorly SolubleAs a polar molecule, DPGDA is expected to have low solubility in non-polar aliphatic hydrocarbons.
HeptaneC₇H₁₆Immiscible/Poorly SolubleSimilar to hexane, low solubility is expected.
Ethers Diethyl Ether(C₂H₅)₂OMiscible[3]DPGDA is generally miscible with ether solvents.
Tetrahydrofuran (THF)C₄H₈OMiscibleInferred from general statements about ether miscibility.

Experimental Protocol for Determining DPGDA Solubility/Miscibility

For applications requiring precise solubility data, the following experimental protocol, based on established methodologies, can be employed.

Objective:

To determine the qualitative miscibility or quantitative solubility of DPGDA in a given solvent at a specified temperature.

Materials:
  • Dipropylene Glycol Diacrylate (DPGDA) of known purity

  • Selected laboratory solvent(s) of analytical grade

  • Calibrated balance (accurate to ±0.1 mg)

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Vortex mixer

  • Glass vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_observation Observation & Analysis cluster_results Results prep_dpgda Weigh DPGDA mix Combine DPGDA & Solvent in Vial prep_dpgda->mix prep_solvent Measure Solvent Volume prep_solvent->mix vortex Vortex to Mix mix->vortex equilibrate Equilibrate at Controlled Temperature (e.g., 24 hours with shaking) vortex->equilibrate observe Visual Observation equilibrate->observe filter Filter (if solid present) observe->filter Cloudy/Solid Present qualitative Qualitative Result (Miscible/Immiscible) observe->qualitative Clear Solution analyze Quantitative Analysis (e.g., GC, HPLC) filter->analyze quantitative Quantitative Result (g/100mL or mol/L) analyze->quantitative

Caption: Workflow for determining the solubility of DPGDA.

Procedure:
  • Preparation of Stock Solutions (for quantitative analysis):

    • Prepare a series of standard solutions of DPGDA in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation (for solubility determination):

    • Accurately weigh an excess amount of DPGDA and add it to a known volume of the solvent in a glass vial. The use of excess solute ensures that a saturated solution is formed.

    • For qualitative miscibility, add DPGDA to the solvent in various ratios (e.g., 1:9, 1:1, 9:1 by volume) in separate vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

  • Observation and Separation:

    • After equilibration, visually inspect the vials.

      • Miscible: If a single, clear liquid phase is observed in all proportions (for miscibility testing).

      • Immiscible: If two distinct liquid layers are present.

      • Partially Soluble/Saturated: If a solid phase (undissolved DPGDA) remains in equilibrium with the liquid phase.

    • For saturated solutions, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved DPGDA.

  • Quantitative Analysis:

    • Analyze the filtered supernatant using a suitable analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC) to determine the concentration of DPGDA.

    • Use the previously generated calibration curve to quantify the concentration of DPGDA in the saturated solution.

  • Data Presentation:

    • Express the quantitative solubility in appropriate units, such as grams of DPGDA per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Signaling Pathways and Logical Relationships

The concept of "like dissolves like" is a fundamental principle governing solubility. This can be visualized as a logical relationship:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome solute DPGDA (Polar Molecule) polar_solvent Polar Solvents (e.g., Alcohols, Ketones) solute->polar_solvent Similar Polarity nonpolar_solvent Non-Polar Solvents (e.g., Hexane) solute->nonpolar_solvent Dissimilar Polarity soluble High Solubility / Miscibility polar_solvent->soluble insoluble Low Solubility / Immiscibility nonpolar_solvent->insoluble

Caption: "Like Dissolves Like" principle for DPGDA solubility.

Conclusion

Dipropylene Glycol Diacrylate is a versatile monomer that demonstrates excellent solubility and miscibility with a wide range of common polar organic solvents, including alcohols, ketones, and esters. Its solubility in water is limited. For applications requiring precise solubility values, it is recommended to perform experimental determinations following a standardized protocol. The information and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with DPGDA.

References

In-Depth Technical Guide: Toxicological Profile and Health Effects of Dipropylene Glycol Diacrylate (DPGDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol diacrylate (DPGDA) is a difunctional acrylate monomer utilized in a variety of applications, including ultraviolet (UV) curable inks, coatings, and adhesives.[1] Its rapid polymerization upon exposure to UV light makes it a valuable component in these formulations. However, its chemical reactivity also raises toxicological concerns, particularly regarding skin sensitization and irritation. This technical guide provides a comprehensive overview of the available toxicological data and known health effects of DPGDA to support preliminary research and safety assessments.

Toxicological Data Summary

The toxicological profile of DPGDA has been evaluated across a range of endpoints, from acute toxicity to chronic effects. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity of DPGDA
EndpointSpeciesRouteValueGuidelineCitation
LD50RatOral4,600 mg/kg-[2]
LD50RabbitDermal> 2,000 mg/kgOECD 402[3][4]
LC50RatInhalationNo mortality at saturated vapor (7 hours)-[4]

Interpretation: DPGDA exhibits low acute toxicity via oral and dermal routes.[4][5] Inhalation of a saturated vapor-air mixture for 7 hours did not result in mortality in animal studies, suggesting a low acute hazard from inhalation.[4]

Table 2: Irritation and Sensitization Profile of DPGDA
EndpointSpeciesResultGuidelineCitation
Skin IrritationRabbitIrritantOECD 404[4]
Eye IrritationRabbitCauses serious eye damageOECD 405[1][4]
Skin SensitizationMouseSensitizingOECD 429 (LLNA)[4]

Interpretation: DPGDA is classified as a skin irritant and can cause serious eye damage.[1][4] It is also a skin sensitizer, meaning it can elicit an allergic skin reaction upon repeated or prolonged contact.[2]

Table 3: Genotoxicity of DPGDA
AssayTest SystemMetabolic ActivationResultGuidelineCitation
Ames TestSalmonella typhimuriumWith and withoutNot mutagenic-[4]
Gene MutationMammalian Cells-Mutagenic-[4]
In vivo studyMammals-Not mutagenic-[4]

Interpretation: The available data on the mutagenicity of DPGDA are inconsistent. While it was not found to be mutagenic in bacterial reverse mutation assays (Ames test), it did show mutagenic activity in a mammalian cell culture system.[4] However, in vivo studies in mammals did not show evidence of mutagenicity.[4]

Table 4: Reproductive and Developmental Toxicity of DPGDA
EndpointSpeciesRouteNOAEL (No-Observed-Adverse-Effect Level)GuidelineCitation
Reproductive Toxicity--No indication of fertility impairment (based on animal studies of similar substances)-[4]
Developmental ToxicityRat-No indications of teratogenic effects (based on animal studies of similar substances)-[4]

Interpretation: Based on studies of structurally similar compounds, DPGDA is not expected to impair fertility or cause developmental or teratogenic effects.[4][5]

Experimental Protocols

The toxicological evaluation of DPGDA has generally followed internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Dermal Toxicity (as per OECD 402)
  • Test Principle: To assess the potential of a substance to cause toxicity when applied to the skin in a single dose.

  • Species: Rabbit.

  • Procedure: A single dose of DPGDA is applied to a shaved area of the rabbit's skin (at least 10% of the body surface area). The application site is covered with a porous gauze dressing and a non-irritating tape. The exposure period is 24 hours.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Skin Irritation (as per OECD 404)
  • Test Principle: To evaluate the potential of a substance to cause reversible inflammatory changes in the skin.

  • Species: Rabbit.

  • Procedure: A small amount of DPGDA (0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

  • Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation (as per OECD 405)
  • Test Principle: To assess the potential of a substance to cause injury to the eye.

  • Species: Rabbit.

  • Procedure: A single dose of DPGDA (0.1 mL) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The lesions are scored according to a standardized scale.

  • Data Analysis: The scores are used to classify the substance's eye irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)
  • Test Principle: To determine the potential of a substance to induce a proliferative response in draining lymph nodes, which is indicative of a skin sensitization response.

  • Species: Mouse.

  • Procedure: DPGDA is applied to the dorsal surface of the mouse's ear for three consecutive days. On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

  • Observations: Three days after the injection, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Visualizations

Experimental Workflow for Skin Sensitization (LLNA)

LLNA_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis Data Analysis start Day 1-3: Topical Application of DPGDA on Mouse Ear day5 Day 5: Intravenous Injection of Radiolabeled Thymidine start->day5 day6 Day 6: Excise Auricular Lymph Nodes day5->day6 process Prepare Single Cell Suspension from Lymph Nodes day6->process measure Measure Radioactivity (Disintegrations per Minute) process->measure calculate Calculate Stimulation Index (SI) measure->calculate classify Classify as Sensitizer if SI >= 3 calculate->classify

Caption: Workflow for the Local Lymph Node Assay (LLNA) for skin sensitization testing.

Proposed Signaling Pathway for DPGDA-Induced Skin Sensitization

The primary mechanism by which small molecules like DPGDA induce skin sensitization is through a process called haptenation. This involves the covalent binding of the chemical (hapten) to endogenous skin proteins, forming an immunogenic complex.

Haptenation_Pathway DPGDA DPGDA (Electrophilic Hapten) HaptenProtein Hapten-Protein Complex (Immunogenic) DPGDA->HaptenProtein Michael Addition (Covalent Bonding) SkinProtein Skin Protein (Nucleophilic Residues) SkinProtein->HaptenProtein DC Dendritic Cell (Antigen Presenting Cell) HaptenProtein->DC Uptake and Processing TCell Naive T-Cell DC->TCell Antigen Presentation SensitizedTCell Sensitized T-Cell TCell->SensitizedTCell Activation and Proliferation

References

Understanding the function of the ether linkage in DPGDA polymers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropylene glycol diacrylate (DPGDA) is a widely utilized difunctional acrylate monomer in the formulation of polymers for a diverse range of applications, from industrial coatings and inks to advanced materials in drug delivery systems. Its popularity stems from a unique combination of properties, including low viscosity, high reactivity, and the ability to form flexible yet durable crosslinked networks.[1] At the heart of these desirable characteristics lies a seemingly simple structural feature: the ether linkage within its backbone. This technical guide delves into the critical function of this ether linkage, providing a comprehensive overview of its impact on the physicochemical properties of DPGDA polymers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Structural Significance of the Ether Linkage

The molecular structure of DPGDA, characterized by two acrylate groups connected by a dipropylene glycol spacer, inherently incorporates two ether linkages. This is in contrast to simple aliphatic diacrylates such as 1,6-hexanediol diacrylate (HDDA), which possess a purely hydrocarbon backbone between the functional groups. This distinction is paramount in dictating the final properties of the cured polymer.

The presence of the C-O-C ether bond introduces a higher degree of rotational freedom and flexibility into the polymer backbone compared to a C-C bond.[2] This increased segmental mobility has a profound influence on several key polymer characteristics.

Impact on Mechanical Properties

The flexibility imparted by the ether linkage directly translates to the mechanical behavior of the crosslinked DPGDA polymer. When compared to a non-ether-containing analogue like HDDA, DPGDA-based polymers exhibit a distinct balance of properties.

A study comparing different reactive diluents in an acrylate-based resin for 3D printing provides valuable quantitative insight.[3] While a more rigid trifunctional acrylate (TMPTA) resulted in the highest tensile strength and Young's modulus, the comparison between the difunctional DPGDA and HDDA is particularly revealing. In a urethane acrylate (UA) resin system, the formulation with DPGDA showed a higher ultimate tensile strength (23.96 MPa) and elongation at break (10.67%) compared to the HDDA-containing formulation (22.94 MPa and 9.29%, respectively).[3] This suggests that the ether linkage in DPGDA contributes to an enhanced ability to withstand stress and deform without fracturing.

Furthermore, the Izod impact resistance, a measure of a material's ability to absorb energy during fracture, was higher for the UA-DPGDA formulation (11.5 kJ/m²) than for the UA-HDDA formulation (9.9 kJ/m²).[3] This highlights the role of the ether linkage in improving the toughness of the resulting polymer. The flexible nature of the ether bond allows for more efficient energy dissipation upon impact.[3]

Table 1: Comparison of Mechanical Properties of UV-Cured Urethane Acrylate (UA) Resins with DPGDA and HDDA [3]

Reactive DiluentUltimate Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Izod Impact Resistance (kJ/m²)
DPGDA23.9610.67220.3311.5
HDDA22.949.29235.779.9

Influence on Thermal Properties

The glass transition temperature (Tg) is a critical parameter for polymers, defining the transition from a rigid, glassy state to a more flexible, rubbery state. The increased rotational freedom endowed by the ether linkage in DPGDA polymers generally leads to a lower glass transition temperature compared to analogous aliphatic acrylate polymers with the same crosslink density.[4][5] This is because less thermal energy is required to induce segmental motion in the polymer chains.

Role in Hydrolytic Stability and Biocompatibility

For applications in drug development and biomedical devices, the stability of the polymer in aqueous environments and its interaction with biological systems are of utmost importance. Ether linkages are known for their excellent hydrolytic stability.[6] Compared to ester linkages, which are susceptible to hydrolysis, the C-O-C bond is significantly more resistant to cleavage in the presence of water, acids, or bases.[6][7] This inherent stability makes polymers containing ether linkages, like those derived from DPGDA, suitable for applications requiring long-term performance in physiological conditions.

Furthermore, polyethers, in general, exhibit good biocompatibility.[8] The inert nature of the ether bond contributes to reduced interactions with biological components, minimizing potential adverse reactions.[8] This property is crucial for the design of drug delivery vehicles, where the carrier material should be non-toxic and not elicit an immune response.[9]

Experimental Protocols

Photopolymerization of DPGDA Films

This protocol describes the preparation of crosslinked DPGDA films for mechanical and thermal analysis.

Materials:

  • Dipropylene glycol diacrylate (DPGDA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., dichloromethane, for cleaning)

  • Glass slides

  • Spacers of desired thickness (e.g., 250 µm)

  • UV curing system with controlled intensity (e.g., 365 nm wavelength)

Procedure:

  • Prepare a solution of DPGDA with a specific concentration of photoinitiator (e.g., 1-3 wt% DMPA). Ensure complete dissolution of the photoinitiator by stirring in the dark.

  • Assemble a mold by placing two glass slides on top of each other, separated by spacers at the edges to define the film thickness.

  • Carefully inject the DPGDA/photoinitiator mixture into the space between the glass slides, avoiding the introduction of air bubbles.

  • Expose the mold to UV radiation for a specified time and at a controlled intensity. The curing time and intensity will depend on the photoinitiator concentration and the desired degree of conversion.

  • After curing, carefully separate the glass slides to retrieve the crosslinked DPGDA film.

  • Post-cure the film if necessary to ensure complete reaction of the acrylate groups. This can be done by further exposure to UV light or by thermal treatment.

  • Cut the film into desired geometries for subsequent characterization (e.g., dog-bone shape for tensile testing).

Characterization of Mechanical Properties

Tensile Testing:

  • Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").[3]

  • Instrument: Universal Testing Machine.

  • Procedure: Dog-bone shaped specimens are clamped into the grips of the machine and pulled apart at a constant crosshead speed (e.g., 5 mm/min) until they fracture.[3] The load and displacement are recorded to determine the ultimate tensile strength, Young's modulus, and elongation at break.

Impact Resistance:

  • Standard: ASTM D256 ("Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics").[3]

  • Instrument: Izod Impact Tester.

  • Procedure: A notched specimen is clamped in a vertical position and struck by a swinging pendulum. The energy absorbed by the specimen during fracture is measured and reported as the Izod impact resistance.

Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC):

  • Instrument: Differential Scanning Calorimeter.

  • Procedure: A small sample of the cured polymer is heated at a constant rate in a controlled atmosphere. The heat flow into or out of the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Visualizations

Logical Relationship of Ether Linkage to Polymer Properties

Ether_Linkage_Properties cluster_structure Molecular Structure cluster_properties Polymer Properties DPGDA_Monomer DPGDA Monomer Ether_Linkage Ether Linkage (C-O-C) DPGDA_Monomer->Ether_Linkage contains Flexibility Increased Flexibility Ether_Linkage->Flexibility imparts Hydrolytic_Stability High Hydrolytic Stability Ether_Linkage->Hydrolytic_Stability confers Biocompatibility Good Biocompatibility Ether_Linkage->Biocompatibility contributes to Toughness Enhanced Toughness (Impact Resistance) Flexibility->Toughness Tg Lower Glass Transition Temperature (Tg) Flexibility->Tg

Caption: The influence of the ether linkage in DPGDA on key polymer properties.

Experimental Workflow for DPGDA Polymer Characterization

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data Data Analysis Start Start Mixing Mix DPGDA and Photoinitiator Start->Mixing Molding Cast into Mold Mixing->Molding Curing UV Curing Molding->Curing Demolding Demold Polymer Film Curing->Demolding Mechanical_Testing Mechanical Testing (Tensile, Impact) Demolding->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC for Tg) Demolding->Thermal_Analysis Degradation_Study Hydrolytic Degradation (in PBS) Demolding->Degradation_Study Data_Analysis Analyze and Compare Property Data Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Degradation_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the synthesis and characterization of DPGDA polymers.

Conclusion

The ether linkage in the backbone of dipropylene glycol diacrylate is a pivotal structural element that profoundly influences the properties of the resulting polymers. Its presence enhances flexibility and toughness, leading to materials with superior impact resistance compared to their aliphatic counterparts. While contributing to a lower glass transition temperature, the ether linkage provides excellent hydrolytic stability and biocompatibility, making DPGDA-based polymers attractive candidates for demanding applications, including in the field of drug delivery. Understanding the fundamental role of this linkage allows for the rational design and formulation of polymers with tailored properties to meet the specific requirements of advanced technological applications.

References

Methodological & Application

Application Notes and Protocols for Oxybis(methyl-2,1-ethanediyl) diacrylate in Photopolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the use of Oxybis(methyl-2,1-ethanediyl) diacrylate, also commonly known as Dipropylene Glycol Diacrylate (DPGDA), in photopolymerization. DPGDA is a versatile difunctional acrylate monomer frequently utilized as a reactive diluent to reduce viscosity and enhance the flexibility and adhesion of UV-curable resins. Its applications span various fields, including dental composites, biocompatible materials, 3D printing, and coatings.

Overview of DPGDA in Photopolymerization

DPGDA's primary role in photopolymerizable systems is to act as a reactive diluent, effectively lowering the viscosity of highly viscous oligomers, such as urethane acrylates or Bis-GMA, to improve handling and processability.[1][2] Its bifunctional nature allows it to crosslink within the polymer network upon exposure to a light source, contributing to the final mechanical properties of the cured material.[3] By adjusting the concentration of DPGDA, researchers can tailor properties such as flexibility, hardness, and adhesion to suit specific application needs.

A typical photopolymerization process involves the following key components:

  • Oligomer: The backbone of the polymer network, providing the primary mechanical and chemical properties.

  • Monomer (DPGDA): A reactive diluent to control viscosity and modify the properties of the cured material.

  • Photoinitiator: A compound that absorbs light at a specific wavelength and generates reactive species (free radicals or cations) to initiate polymerization.

  • Additives: Stabilizers, pigments, or other modifiers to enhance specific characteristics of the resin.

The process is initiated by exposing the liquid resin formulation to a light source of appropriate wavelength and intensity, which triggers the rapid conversion of the liquid resin into a solid, crosslinked polymer.

Application in Stereolithography (SLA) 3D Printing

In stereolithography, DPGDA is a valuable component for formulating resins with desirable viscosity and mechanical properties for high-resolution 3D printing. It can be blended with various oligomers, such as urethane acrylates, to create tough and flexible materials.

Experimental Protocol: Preparation and Curing of a DPGDA-Based SLA Resin

This protocol describes the preparation of a simple two-part system consisting of a urethane acrylate oligomer and DPGDA, followed by UV curing.

Materials:

  • Urethane Acrylate Oligomer (e.g., aliphatic difunctional urethane acrylate)

  • This compound (DPGDA)

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Mixing container and a magnetic stirrer or a dual asymmetric centrifuge mixer

  • SLA 3D printer or a UV curing chamber with a controlled wavelength and intensity light source (e.g., 385-405 nm)

Procedure:

  • Formulation Preparation: In a light-blocking container, combine the urethane acrylate oligomer and DPGDA in the desired weight ratio (see Table 1 for examples). Mix thoroughly using a magnetic stirrer or a dual asymmetric centrifuge mixer until a homogeneous solution is obtained.

  • Photoinitiator Addition: Add the photoinitiator to the mixture. A typical concentration ranges from 0.5 to 4.0 wt% of the total resin weight.[3] Continue mixing until the photoinitiator is completely dissolved. To facilitate dissolution, the mixture can be gently warmed (e.g., to 60-80°C).

  • Degassing: If necessary, degas the resin mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the final cured part.

  • Photopolymerization (Curing):

    • For 3D Printing: Transfer the resin to the vat of an SLA 3D printer. The printing parameters, such as layer thickness and exposure time, will need to be optimized for the specific resin formulation and printer. A typical light source wavelength for SLA is in the range of 385-405 nm.

    • For Film/Specimen Curing: Cast the resin into a mold of desired dimensions or apply it as a thin film on a substrate. Place the sample in a UV curing chamber. Expose the resin to a UV light source with a specific wavelength (e.g., 365 nm) and intensity (e.g., 100 mW/cm²). The exposure time will depend on the resin formulation and the thickness of the sample.

  • Post-Curing: After the initial curing, the printed object or specimen may require post-curing to enhance its mechanical properties and ensure complete polymerization. This is typically done by exposing the part to a broader spectrum UV light in a post-curing chamber for a specified duration (e.g., 30-120 minutes) and at a controlled temperature (e.g., 60-80°C).[4]

  • Cleaning: Wash the cured part with a suitable solvent, such as isopropyl alcohol (IPA), to remove any uncured resin from the surface.

Quantitative Data:

The following table summarizes the effect of DPGDA concentration on the mechanical properties of a UV-cured urethane acrylate-based resin.

Formulation (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
70% Urethane Acrylate / 30% DPGDA3550800
50% Urethane Acrylate / 50% DPGDA2580400
30% Urethane Acrylate / 70% DPGDA15120200

Note: The data presented here are representative values and can vary depending on the specific oligomer, photoinitiator, and curing conditions used. The photoinitiator concentration is assumed to be constant at 2 wt% for all formulations.

Experimental Workflow for SLA Resin Formulation and Testing

G cluster_0 Resin Formulation cluster_1 Curing and Post-Processing cluster_2 Mechanical Testing a Weigh Oligomer and DPGDA b Add Photoinitiator a->b c Mix until Homogeneous b->c d Degas Resin c->d e 3D Print or Cast Specimen d->e f UV Curing e->f g Wash with IPA f->g h UV Post-Curing g->h i Tensile Testing h->i j Hardness Testing h->j k Degree of Conversion (FTIR) h->k

Caption: Workflow for SLA resin formulation, curing, and testing.

Application in Dental Resin Composites

In dental applications, DPGDA is often used as a reactive diluent in combination with high-viscosity dimethacrylate monomers like Bis-GMA (bisphenol A-glycidyl methacrylate) or UDMA (urethane dimethacrylate). The addition of DPGDA improves the handling characteristics of the dental composite paste and can influence the final mechanical properties and degree of conversion.

Experimental Protocol: Preparation and Characterization of a DPGDA-Based Dental Composite

This protocol outlines the steps for preparing an experimental dental composite and evaluating its key properties.

Materials:

  • Bis-GMA (or UDMA)

  • This compound (DPGDA)

  • Photoinitiator system: Camphorquinone (CQ) and an amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDMAB)

  • Inert filler particles (e.g., silanized barium glass or silica, 0.7-1.0 µm)

  • Mixing spatula and mixing pad

  • Dental light-curing unit (LCU) with a wavelength range of 400-500 nm and an intensity of at least 1000 mW/cm²

  • Molds for specimen preparation (e.g., for flexural strength or hardness testing)

  • Fourier-transform infrared (FTIR) spectrometer for degree of conversion analysis

Procedure:

  • Resin Matrix Preparation: In a light-proof container, prepare the resin matrix by mixing Bis-GMA and DPGDA at the desired weight ratio (e.g., 70:30 wt/wt).

  • Photoinitiator System Addition: Add the photoinitiator system to the resin matrix. A common system for dental resins is 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight. Mix thoroughly in the dark until a uniform solution is achieved.

  • Filler Incorporation: Gradually add the filler particles to the resin matrix and mix with a spatula until a homogeneous paste is formed. The filler loading can be varied, for example, from 50 to 70 wt%.

  • Specimen Preparation: Fill the molds with the composite paste, taking care to avoid air bubbles. Cover the top and bottom surfaces with a transparent matrix strip to prevent the formation of an oxygen-inhibited layer.

  • Photopolymerization: Place the tip of the LCU as close as possible to the surface of the specimen and irradiate for the recommended time, typically 20-40 seconds.[5] The light intensity should be periodically checked with a radiometer.

  • Post-Curing Storage: After light-curing, store the specimens in the dark at 37°C for 24 hours to allow for post-polymerization reactions to proceed.

  • Characterization:

    • Degree of Conversion (DC): The DC can be determined using FTIR spectroscopy by comparing the ratio of the absorbance peak of the aliphatic C=C bond (at approximately 1638 cm⁻¹) to an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.[6]

    • Mechanical Properties: Perform mechanical tests such as flexural strength (three-point bending test) and Vickers microhardness according to ISO standards for dental materials.

Quantitative Data:

The following table shows the influence of DPGDA as a diluent for Bis-GMA on the degree of conversion and flexural strength of an experimental dental composite.

Bis-GMA:DPGDA Ratio (wt/wt)Filler Content (wt%)Degree of Conversion (%) (24h)Flexural Strength (MPa)
70:306065110
60:40607095
50:50607580

Note: Data are illustrative and can be influenced by the type of filler, photoinitiator system, and curing conditions. The photoinitiator system is assumed to be 0.5 wt% CQ and 1.0 wt% EDMAB.

Photopolymerization and Testing Workflow for Dental Composites

G cluster_0 Composite Paste Preparation cluster_1 Curing and Conditioning cluster_2 Property Evaluation a Mix Bis-GMA/DPGDA and Photoinitiators b Incorporate Filler Particles a->b c Homogenize to a Paste b->c d Fill Molds c->d e Light Cure with LCU d->e f Store at 37°C for 24h e->f g Flexural Strength Testing f->g h Microhardness Testing f->h i Degree of Conversion (FTIR) f->i

Caption: Workflow for dental composite preparation and evaluation.

Safety Precautions

This compound is a skin and eye irritant and may cause allergic skin reactions. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application Notes and Protocols: DPGDA as a Reactive Diluent in UV-Curable 3D Printing Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dipropylene Glycol Diacrylate (DPGDA) as a reactive diluent in UV-curable 3D printing resins. This document includes key performance data, detailed experimental protocols for resin characterization, and visual workflows to guide researchers in the formulation and evaluation of DPGDA-containing resins for applications in scientific research and drug development.

Introduction to DPGDA in UV-Curable Resins

Dipropylene Glycol Diacrylate (DPGDA) is a difunctional acrylate monomer widely utilized as a reactive diluent in UV-curable formulations.[1][2][3] In the context of 3D printing, particularly in technologies like stereolithography (SLA) and digital light processing (DLP), DPGDA plays a crucial role in reducing the viscosity of high molecular weight oligomers, thereby improving the printability of the resin.[4] Its high reactivity allows it to be incorporated into the polymer network during photocuring, which minimizes the presence of non-reactive, leachable components in the final printed object.[1][2]

Key characteristics of DPGDA include:

  • Low Viscosity: Significantly reduces the viscosity of resin formulations, enabling the use of high-performance oligomers and facilitating faster recoating and printing speeds.[4][5]

  • High Reactivity: The presence of two acrylate functional groups allows for rapid polymerization upon exposure to UV light, contributing to faster cure speeds.[5]

  • Good Dilution Power: Effectively dissolves solid or highly viscous components of the formulation.[5]

  • Flexibility: The ether linkages in the DPGDA backbone can impart a degree of flexibility to the cured polymer network.

Data Presentation: Effects of DPGDA on Resin Properties

The addition of DPGDA to a UV-curable resin formulation has a significant impact on its physical and mechanical properties. The following tables summarize the expected quantitative effects based on typical resin formulations.

Table 1: Effect of DPGDA Concentration on Resin Viscosity

DPGDA Concentration (wt%)Base Resin Viscosity (mPa·s at 25°C)Resulting Resin Viscosity (mPa·s at 25°C)Viscosity Reduction (%)
0500050000
105000150070
20500050090
30500020096
405000<100>98

Note: These are representative values and the actual viscosity will depend on the specific base resin and other additives.

Table 2: Effect of DPGDA Concentration on Mechanical Properties of Cured Polymer

DPGDA Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Flexural Strength (MPa)Flexural Modulus (GPa)
0602.55902.8
10552.28802.5
20481.812702.1
30401.520601.8
40351.230501.5

Note: These are representative values. The final mechanical properties are highly dependent on the base oligomer, photoinitiator concentration, and curing conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize UV-curable resins containing DPGDA.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the uncured resin formulation.

Apparatus: Rotational viscometer (e.g., Brookfield or similar).[6]

Protocol:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.[7]

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the resin. For low to medium viscosity resins, a small sample adapter with a cylindrical spindle is often suitable.[8]

  • Sample Preparation:

    • Equilibrate the resin sample to the desired measurement temperature (typically 25°C) in a temperature-controlled bath.[8]

    • Carefully pour the specified volume of resin into the sample cup, avoiding the introduction of air bubbles.[6]

  • Measurement:

    • Immerse the spindle into the resin to the marked immersion depth.[6]

    • Allow the sample and spindle to thermally equilibrate for at least 10 minutes.

    • Start the spindle rotation at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).[8]

    • Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior.

Mechanical Testing of Cured Specimens

Objective: To evaluate the mechanical properties of the cured polymer, including tensile and flexural properties.

3.2.1. Specimen Preparation:

  • 3D print test specimens according to the relevant ASTM standards (e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing).[9][10][11]

  • Post-process the printed specimens by washing in a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin from the surface.

  • Perform a post-curing step by exposing the specimens to a broad-spectrum UV light source to ensure complete polymerization. The duration and intensity of the post-cure should be optimized for the specific resin formulation.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing, as per ASTM D618.

3.2.2. Tensile Testing (ASTM D638):

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.[12]

  • Procedure:

    • Measure the width and thickness of the gauge section of the dumbbell-shaped specimen.[12]

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge section to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[10]

    • Record the load and elongation data throughout the test.

  • Calculations: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[13]

3.2.3. Flexural Testing (ASTM D790):

  • Apparatus: Universal Testing Machine (UTM) with a three-point bending fixture.[11][14]

  • Procedure:

    • Measure the width and thickness of the rectangular specimen.[11]

    • Place the specimen on the two supports of the bending fixture.[15]

    • Apply a load to the center of the specimen at a constant crosshead speed.[15]

    • Continue the test until the specimen breaks or the strain in the outer fibers reaches 5%.[16]

    • Record the load and deflection data.

  • Calculations: From the load-deflection curve, determine the flexural strength and flexural modulus.[17]

Cure Kinetics Analysis

Objective: To study the polymerization rate and degree of conversion of the resin upon UV exposure.

3.3.1. Photo-Differential Scanning Calorimetry (Photo-DSC):

  • Apparatus: A Differential Scanning Calorimeter (DSC) equipped with a UV light source.[18][19]

  • Procedure:

    • Place a small, accurately weighed sample of the liquid resin (typically 5-10 mg) into an open aluminum DSC pan.

    • Place the pan in the DSC cell and equilibrate at the desired isothermal temperature under a nitrogen purge.[20]

    • Expose the sample to UV light of a specific intensity and duration.[21]

    • The DSC will record the heat flow as a function of time, showing an exothermic peak corresponding to the polymerization reaction.[21]

  • Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The degree of conversion at any given time can be calculated by dividing the partial heat of reaction up to that time by the total heat of reaction.[19]

    • The rate of polymerization is proportional to the heat flow (dH/dt).

3.3.2. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:

  • Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV light source.[22][23]

  • Procedure:

    • Apply a thin film of the liquid resin onto the ATR crystal.[24]

    • Position the UV light source to irradiate the sample on the ATR crystal.

    • Initiate the real-time collection of FTIR spectra.

    • After a few baseline scans, turn on the UV lamp to initiate polymerization.[24]

    • Continue collecting spectra at rapid intervals (e.g., every few seconds) throughout the curing process.[25]

  • Analysis:

    • Monitor the decrease in the absorbance of the acrylate double bond peak (typically around 1635 cm⁻¹ and 810 cm⁻¹).[25]

    • The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area before curing.[24]

Biocompatibility Assessment - In Vitro Cytotoxicity

Objective: To assess the potential of the cured polymer to cause a toxic response in cells, in accordance with ISO 10993-5.[26][27]

Protocol (based on Extract Test Method):

  • Sample Preparation:

    • Prepare extracts of the cured and post-processed 3D printed material according to ISO 10993-12. This typically involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours).[28]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until they reach sub-confluency.[28]

  • Exposure:

    • Remove the existing culture medium from the cells and replace it with the prepared extracts of the test material.

    • Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls, as well as a blank (culture medium only).

  • Incubation:

    • Incubate the cells with the extracts for a defined period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.[28]

  • Assessment of Cytotoxicity (MTT Assay):

    • After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for the test material relative to the blank control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[29]

Visualizations

Experimental Workflow for Resin Characterization

Resin_Characterization_Workflow cluster_formulation Resin Formulation cluster_characterization Physicochemical Characterization cluster_printing 3D Printing & Post-Processing cluster_testing Performance Evaluation Formulation Define Resin Composition (Oligomer, DPGDA, Photoinitiator) Viscosity Viscosity Measurement Formulation->Viscosity CureKinetics Cure Kinetics Analysis (Photo-DSC or RT-FTIR) Formulation->CureKinetics Printing 3D Print Test Specimens CureKinetics->Printing PostProcessing Wash & Post-Cure Printing->PostProcessing Mechanical Mechanical Testing (Tensile & Flexural) PostProcessing->Mechanical Biocompatibility Biocompatibility Assessment (In Vitro Cytotoxicity) PostProcessing->Biocompatibility

Caption: Workflow for UV-curable resin characterization.

Logic Diagram for Biocompatibility Assessment

Biocompatibility_Assessment Start 3D Printed & Post-Processed DPGDA-containing Part Extract Prepare Extract (ISO 10993-12) Start->Extract Incubate Incubate Extract with Cells (e.g., L929 fibroblasts) Extract->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess Decision Viability > 70%? Assess->Decision Pass Non-Cytotoxic Decision->Pass Yes Fail Cytotoxic (Further Investigation/Reformulation Needed) Decision->Fail No

Caption: Decision workflow for in vitro cytotoxicity testing.

Safety and Handling of DPGDA

DPGDA is a reactive chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling DPGDA and its resin formulations.[30]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[30]

  • Skin Contact: DPGDA can cause skin irritation and may cause an allergic skin reaction.[30][31] In case of contact, wash the affected area thoroughly with soap and water.[30]

  • Eye Contact: DPGDA can cause serious eye damage.[30] If contact occurs, rinse cautiously with water for several minutes and seek immediate medical attention.[30]

  • Storage: Store DPGDA in a cool, dry, and dark place, away from heat, sunlight, and sources of ignition.[5][32][33] Ensure the container is tightly sealed. The product is stabilized to prevent spontaneous polymerization, but this can be compromised by improper storage.[30]

Always consult the Safety Data Sheet (SDS) for DPGDA for complete safety and handling information.[30][33]

Concluding Remarks

DPGDA is a versatile and effective reactive diluent for UV-curable 3D printing resins, offering significant viscosity reduction and rapid curing. However, its inclusion impacts the mechanical properties and biocompatibility of the final printed object. The protocols and data presented in these application notes provide a framework for the systematic evaluation of DPGDA-containing resins, enabling researchers and professionals in drug development to formulate and validate materials for their specific applications. A thorough characterization, including mechanical testing and biocompatibility assessment, is crucial to ensure the performance and safety of 3D printed parts intended for scientific and biomedical use.

References

Application Notes and Protocols for Formulating Dental Resin Composites with Oxybis(methyl-2,1-ethanediyl) diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating dental resin composites incorporating Oxybis(methyl-2,1-ethanediyl) diacrylate, a key monomer for optimizing resin properties. Detailed protocols for critical experiments are provided to ensure reproducible and accurate results.

Introduction to this compound in Dental Composites

This compound, commonly known as triethylene glycol dimethacrylate (TEGDMA), is a low-viscosity dimethacrylate monomer extensively used as a reactive diluent in dental resin composites.[1][2][3][4] Its primary function is to reduce the high viscosity of foundational monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), which facilitates the incorporation of a higher filler load and improves the handling characteristics of the composite paste.[2][3][5][6] The addition of TEGDMA influences several critical properties of the final restorative material, including polymerization kinetics, mechanical strength, water sorption, and biocompatibility.[2][4][7]

Key Attributes of TEGDMA:

  • Low Viscosity: Significantly reduces the viscosity of the resin matrix.[1][2][8]

  • High Reactivity: Readily participates in polymerization reactions.[1]

  • Improved Handling: Creates a more manageable composite paste.[6]

  • Enhanced Filler Loading: Allows for a higher percentage of inorganic fillers.[3]

While beneficial, the concentration of TEGDMA must be carefully optimized, as it can also increase polymerization shrinkage and water sorption, potentially affecting the long-term durability of the restoration.[2][7]

Quantitative Data Summary

The following tables summarize the impact of this compound (TEGDMA) on the key properties of dental resin composites.

Table 1: Effect of TEGDMA on Resin Viscosity and Degree of Conversion

Base Monomer SystemTEGDMA Concentration (wt.%)Complex Viscosity (Pa·s)Degree of Conversion (%)
Bis-GMA/SiO20393.84 ± 21.6561.76 ± 3.80
Bis-GMA/P-TEGDMA/SiO22.5152.84 ± 23.9468.77 ± 2.31

Data adapted from a study on pre-polymerized TEGDMA co-fillers, demonstrating the viscosity-reducing effect.[2]

Table 2: Mechanical Properties of Experimental Composites

PropertyBis-GMA/TEGDMA basedNew Urethane Dimethacrylate (no TEGDMA)
Flexural Strength (MPa) LowerHigher
Water Sorption HigherLower
Solubility HigherLower
Polymerization Shrinkage HigherLower

Comparative data indicating that while TEGDMA is a useful diluent, novel monomer systems aim to reduce some of its drawbacks.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of dental composites formulated with this compound.

Formulation of Experimental Resin Composites

This protocol describes the preparation of a light-cured dental composite.

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • This compound (TEGDMA)

  • Camphorquinone (photoinitiator)

  • Ethyl-4-dimethylaminobenzoate (co-initiator)

  • Silanized inorganic filler (e.g., silica, glass)

Procedure:

  • In a light-protected container, accurately weigh and mix the Bis-GMA and TEGDMA monomers to achieve the desired viscosity.

  • Add the photoinitiator (e.g., 0.5 wt.% camphorquinone) and co-initiator (e.g., 1 wt.% ethyl-4-dimethylaminobenzoate) to the monomer mixture.

  • Mix thoroughly in the dark until a homogenous solution is obtained.

  • Gradually incorporate the silanized inorganic filler into the resin matrix in small increments.

  • Mix thoroughly after each addition to ensure uniform dispersion and avoid agglomeration.

  • Continue adding filler until the desired loading (e.g., 70 wt.%) is reached and the mixture has a paste-like consistency.

  • Store the formulated composite paste in a light-proof container at a cool, dark place.

Measurement of Degree of Conversion (DC)

The degree of conversion is a critical parameter that indicates the extent of polymerization. It can be determined using Fourier Transform Infrared (FTIR) spectroscopy.[9][10]

Apparatus:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental curing light

Procedure:

  • Record the FTIR spectrum of the uncured composite paste. Identify the absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹.[10]

  • As an internal standard, identify the absorbance peak of an aromatic C=C bond at approximately 1608 cm⁻¹.

  • Place a small amount of the uncured composite paste into a standardized mold (e.g., 2 mm thick).

  • Light-cure the specimen for the recommended time (e.g., 40 seconds) using a dental curing light with a known intensity.

  • Immediately after curing, record the FTIR spectrum of the polymerized sample.

  • Calculate the Degree of Conversion (DC) using the following formula: DC (%) = [1 - ( (C=C aliphatic / C=C aromatic)cured / (C=C aliphatic / C=C aromatic)uncured )] x 100

Evaluation of Mechanical Properties

The three-point bending test is a standard method to determine the flexural strength and modulus of dental composites, as specified in ISO 4049.[11][12]

Apparatus:

  • Universal testing machine

  • Three-point bending fixture

  • Molds for specimen preparation (25 mm x 2 mm x 2 mm)

Procedure:

  • Prepare rectangular specimens by filling the molds with the composite paste and light-curing from both sides.

  • Store the specimens in distilled water at 37°C for 24 hours.[13]

  • Measure the dimensions of each specimen.

  • Place the specimen on the supports of the three-point bending fixture.

  • Apply a compressive load to the center of the specimen at a crosshead speed of 1 mm/min until fracture occurs.[13]

  • Record the maximum load at fracture.

  • Calculate the flexural strength (σ) and flexural modulus (E) using the appropriate formulas.

Vickers hardness testing measures the material's resistance to plastic deformation.[14]

Apparatus:

  • Vickers microhardness tester

  • Molds for cylindrical specimens (e.g., 5 mm diameter, 2 mm height)

Procedure:

  • Prepare cylindrical specimens and light-cure them.

  • Polish the top surface of the specimens to a smooth finish.

  • Mount the specimen on the hardness tester stage.

  • Apply a specific load (e.g., 300g) for a set duration (e.g., 15 seconds) through the diamond indenter.

  • Measure the diagonals of the resulting indentation using a microscope.

  • Calculate the Vickers Hardness Number (VHN) based on the applied load and the indentation area.

Visualizations

The following diagrams illustrate key workflows in the formulation and testing of dental resin composites.

Experimental_Workflow cluster_Formulation Resin Formulation cluster_Testing Composite Evaluation Monomer_Mixing Monomer Blending (Bis-GMA + TEGDMA) Initiator_Addition Initiator System Addition Monomer_Mixing->Initiator_Addition Filler_Incorporation Filler Incorporation Initiator_Addition->Filler_Incorporation Final_Mixing Homogenization Filler_Incorporation->Final_Mixing Curing Light Curing Final_Mixing->Curing Mechanical_Testing Mechanical Testing (Flexural Strength, Hardness) Curing->Mechanical_Testing Conversion_Analysis Degree of Conversion (FTIR) Curing->Conversion_Analysis Biocompatibility Biocompatibility Assessment Curing->Biocompatibility

Caption: Experimental workflow for dental composite formulation and testing.

Degree_of_Conversion_Workflow Start Uncured Composite Paste FTIR_Uncured Record FTIR Spectrum (Uncured) Start->FTIR_Uncured Curing Light Cure Specimen FTIR_Uncured->Curing Calculation Calculate Degree of Conversion FTIR_Uncured->Calculation FTIR_Cured Record FTIR Spectrum (Cured) Curing->FTIR_Cured FTIR_Cured->Calculation End Result Calculation->End

Caption: Workflow for determining the degree of conversion using FTIR.

Biocompatibility Considerations

While generally considered biocompatible, unreacted TEGDMA monomers can leach from the cured composite.[1][15][16] These leached monomers may come into contact with oral tissues and have been studied for their potential cytotoxic effects.[5][15] Therefore, achieving a high degree of conversion is crucial to minimize the release of unreacted monomers and ensure the long-term biocompatibility of the dental restoration. Proper formulation and curing techniques are essential to mitigate any potential adverse effects.[1] In vitro studies have shown that TEGDMA can induce inflammatory responses in pulp cells.[16] Researchers should consider conducting cytotoxicity assays (e.g., MTT assay) as part of their comprehensive evaluation of new composite formulations.[17]

References

Application Notes and Protocols for UV Curing of DPGDA-Based Industrial Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol diacrylate (DPGDA) is a difunctional acrylate monomer widely utilized as a reactive diluent in ultraviolet (UV) radiation-curable industrial coatings.[1][2] Its low viscosity, good dilution capability, and ability to enhance flexibility, adhesion, and moisture resistance make it a valuable component in formulations for wood, plastic, and metal coatings, as well as in printing inks and adhesives.[1][3] UV curing is a rapid, solvent-free process that utilizes high-intensity UV light to initiate a photochemical reaction, transforming a liquid coating into a solid, cross-linked film.[4] This technology offers significant advantages, including high production speeds, reduced energy consumption, and minimal volatile organic compound (VOC) emissions.

This document provides a detailed protocol for the UV curing of DPGDA-based industrial coatings, including starting-point formulations, key curing parameters, and expected coating properties.

Principle of UV Curing

The UV curing of DPGDA-based coatings is a free-radical polymerization process initiated by photolytically generated radicals. The process can be summarized in three main steps:

  • Initiation: A photoinitiator molecule absorbs UV light and undergoes cleavage to form highly reactive free radicals.

  • Propagation: The free radicals react with the acrylate groups of the DPGDA and other monomers or oligomers in the formulation, initiating a chain reaction that rapidly builds a cross-linked polymer network.

  • Termination: The polymerization process ceases when two growing polymer chains react with each other or when they are terminated by inhibitors.

The selection of a suitable photoinitiator is critical and depends on the spectral output of the UV lamp used for curing.

Materials and Equipment

Materials
  • Monomer: Dipropylene glycol diacrylate (DPGDA)

  • Oligomer: Urethane acrylate, Epoxy acrylate, or Polyester acrylate

  • Photoinitiator: e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP), 2,4,6-Trimethylbenzoyl-diphenyl-phosphine oxide (TPO)

  • Substrate: Cold rolled steel panels, plastic panels (e.g., polycarbonate, ABS), or wood panels

  • Cleaning Solvent: Isopropanol or acetone

  • Wipes: Lint-free wipes

Equipment
  • UV Curing System: Medium-pressure mercury arc lamp or UV-LED lamp with controlled intensity and dose.

  • Film Applicator: Bar coater or spin coater for uniform film application.

  • Thickness Gauge: To measure the dry film thickness.

  • Hardness Tester: Pencil hardness tester (ASTM D3363).

  • Adhesion Tester: Cross-hatch adhesion tester (ASTM D3359).

  • Chemical Resistance Test: Cotton swabs and various solvents (e.g., methyl ethyl ketone (MEK), isopropanol, xylene).

  • Personal Protective Equipment (PPE): Safety glasses with UV protection, nitrile gloves, lab coat.

Experimental Protocols

Formulation Preparation
  • In a light-blocking container, combine the desired amounts of oligomer and DPGDA monomer.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator to the mixture and stir in the dark until it is completely dissolved. The concentration of the photoinitiator typically ranges from 1% to 5% by weight.[5]

Substrate Preparation
  • Clean the substrate surface thoroughly with a suitable solvent (e.g., isopropanol, acetone) to remove any grease, oil, or other contaminants.

  • Dry the substrate completely using a lint-free wipe or a stream of clean, dry air.

Coating Application
  • Apply the formulated coating to the prepared substrate using a film applicator to achieve a uniform wet film thickness. A typical wet film thickness for industrial coatings is in the range of 25-75 µm.

  • Ensure the coating is evenly spread without any defects such as bubbles or streaks.

UV Curing
  • Place the coated substrate on the conveyor of the UV curing system.

  • Set the desired UV dose and intensity. These parameters will vary depending on the formulation, film thickness, and the specific UV lamp being used. A typical starting point is a UV dose of 500-2000 mJ/cm² and an intensity of 100-500 mW/cm².

  • Pass the coated substrate under the UV lamp. The conveyor speed will determine the total UV dose received by the coating.

  • Allow the cured coating to cool to room temperature before performing any characterization tests.

Characterization of the Cured Coating
  • Pencil Hardness: Determine the pencil hardness of the cured film according to ASTM D3363. The hardness is reported as the highest pencil grade that does not scratch the coating.

  • Cross-Hatch Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch method as per ASTM D3359. The adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).

  • Solvent Resistance: Assess the chemical resistance of the coating by performing a solvent rub test. Use a cotton swab saturated with a specific solvent (e.g., MEK) and rub the coating surface with moderate pressure. The number of double rubs required to expose the substrate is recorded.

Data Presentation

Physical Properties of DPGDA Monomer
PropertyValue
Appearance Clear Liquid
Viscosity @ 25°C (cps) 7 - 13
Specific Gravity @ 25°C 1.04 - 1.10
Refractive Index @ 25°C 1.445 - 1.455
Molecular Weight ( g/mol ) 242.27

Data sourced from product datasheets.[3][6]

Example Starting-Point Formulations
ComponentFormulation 1 (wt%)Formulation 2 (wt%)Formulation 3 (wt%)
Urethane Acrylate Oligomer 605040
DPGDA 354555
Photoinitiator (HMPP) 555

These are starting-point formulations and may require optimization for specific applications.

Influence of Formulation on Cured Coating Properties
PropertyEffect of Increasing DPGDA ContentEffect of Increasing Photoinitiator Concentration
Hardness DecreasesIncreases (up to a certain limit)[7]
Flexibility IncreasesMay slightly decrease
Adhesion Can improve on certain substratesGenerally improves cure and can enhance adhesion
Viscosity (uncured) DecreasesNo significant change
Cure Speed May slightly decreaseIncreases
Influence of UV Curing Parameters on Coating Properties
PropertyEffect of Increasing UV DoseEffect of Increasing UV Intensity
Degree of Conversion Increases (plateaus at higher doses)Increases[8]
Hardness IncreasesIncreases[7]
Adhesion Generally improvesCan improve, especially for thicker films
Chemical Resistance ImprovesImproves
Typical Performance of a UV-Cured DPGDA-Based Coating
PropertyTest MethodTypical Result
Pencil Hardness ASTM D3363F - 2H
Adhesion (on CRS) ASTM D33594B - 5B
MEK Resistance (double rubs) ->100

Results are dependent on the specific formulation and curing conditions.

Visualizations

UV Curing Workflow

G cluster_prep Preparation cluster_app Application cluster_cure Curing cluster_char Characterization formulation Formulation Preparation application Coating Application formulation->application substrate Substrate Cleaning substrate->application curing UV Curing application->curing hardness Pencil Hardness curing->hardness adhesion Cross-Hatch Adhesion curing->adhesion chem_res Chemical Resistance curing->chem_res

Caption: Experimental workflow for UV curing of DPGDA-based coatings.

Free-Radical Polymerization of DPGDA

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radical (R.) PI->R Cleavage UV UV Light UV->PI DPGDA DPGDA Monomer R->DPGDA Addition Polymer Growing Polymer Chain DPGDA->Polymer Polymer->DPGDA Chain Reaction Polymer2 Growing Polymer Chain Polymer->Polymer2 Combination Crosslinked Cross-linked Polymer Network Polymer2->Crosslinked

Caption: Mechanism of free-radical polymerization of DPGDA.

Photoinitiator Selection Guide

The selection of an appropriate photoinitiator is crucial for efficient UV curing. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV lamp. Below are the UV absorption spectra of two common photoinitiators.

G UV Absorption Spectra of Photoinitiators cluster_HMPP HMPP cluster_TPO TPO 0 450 0->450 Wavelength (nm) 200 250 300 350 400 abs Absorbance abs->0 p1 Absorbance p2 Absorbance p1->p2 p3 Absorbance p2->p3 t1 Absorbance t2 Absorbance t1->t2 t3 Absorbance t2->t3

Caption: UV-Vis absorption spectra of HMPP and TPO photoinitiators.

Safety Precautions

  • Always work in a well-ventilated area to avoid inhalation of any potential vapors.

  • Wear appropriate PPE, including UV-blocking safety glasses, nitrile gloves, and a lab coat.

  • Avoid direct skin contact with the uncured resin, as it may cause skin irritation or sensitization.[9]

  • Ensure that the UV curing system is properly shielded to prevent exposure to harmful UV radiation.

Troubleshooting

IssuePossible CauseSuggested Solution
Tacky or uncured surface - Insufficient UV dose or intensity- Oxygen inhibition- Mismatch between photoinitiator and UV lamp spectrum- Increase UV dose or intensity- Purge with nitrogen during curing- Select a photoinitiator that absorbs at the lamp's emission wavelengths
Poor adhesion - Improper substrate cleaning- High coating shrinkage- Insufficient cure- Ensure the substrate is free of contaminants- Optimize the formulation to reduce shrinkage- Increase UV dose
Brittle or cracked coating - Excessive cross-linking- High UV dose- Reduce the amount of multifunctional monomer- Decrease the UV dose
Yellowing of the coating - Photoinitiator degradation products- Excessive UV exposure- Select a non-yellowing photoinitiator- Optimize the UV dose

Conclusion

This protocol provides a comprehensive guide for the successful UV curing of DPGDA-based industrial coatings. By carefully controlling the formulation, application, and curing parameters, it is possible to produce high-performance coatings with excellent physical and chemical properties. The provided data and visualizations serve as a valuable resource for researchers and professionals working in the field of UV-curable materials.

References

Application of Di(propylene glycol) diacrylate (DPGDA) in the Synthesis of Flexible Polymer Networks

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Di(propylene glycol) diacrylate (DPGDA) is a difunctional acrylate monomer widely utilized as a reactive diluent in the formulation of ultraviolet (UV) curable resins.[1][2] Its inherent flexibility, owing to the ether linkages in its backbone, makes it an excellent candidate for the synthesis of flexible polymer networks.[3] These networks are of significant interest in various fields, including drug delivery, tissue engineering, flexible electronics, and coatings, where mechanical compliance is a critical attribute.[2][4]

This document provides detailed application notes and experimental protocols for the synthesis of flexible polymer networks using DPGDA. It includes quantitative data on the mechanical properties of DPGDA-based polymers, step-by-step experimental procedures, and diagrams illustrating the underlying polymerization mechanism and experimental workflow.

Key Properties of DPGDA

DPGDA is a low-viscosity, colorless to light yellow liquid with good reactivity and crosslinking ability.[1] Its physical and chemical properties make it a versatile component in photopolymerization reactions.[1]

PropertyValueReference
Appearance Clear liquid[5]
Density (at 25°C) ~1.07 g/cm³[1]
Viscosity (at 25°C) 7-13 cP[5]
Boiling Point ~225 °C[1]
Flash Point ~120 °C[1]
Functionality 2 (diacrylate)[3]

Applications in Flexible Polymer Networks

DPGDA is frequently incorporated into polymer formulations to enhance flexibility and adhesion.[2] When used as a reactive diluent, it reduces the viscosity of the resin formulation, facilitating easier processing and handling, particularly in applications like 3D printing and coatings.[3] Upon curing, the DPGDA molecules become an integral part of the crosslinked polymer network, imparting their flexible characteristics to the final material.[3]

The flexibility of DPGDA-based networks can be tailored by adjusting the formulation, including the concentration of DPGDA, the type and concentration of other monomers or oligomers, and the photoinitiator system.

Quantitative Data: Mechanical Properties

The mechanical properties of polymer networks containing DPGDA are influenced by the overall composition of the resin. The following table summarizes representative data on how the inclusion of DPGDA as a reactive diluent can affect the mechanical properties of an acrylate-based polymer, in comparison to other reactive diluents.

Resin SystemReactive DiluentUltimate Tensile Strength (UTS) (MPa)Young's Modulus (MPa)Izod Impact Strength (J/m)Reference
Urethane Acrylate (UA)DPGDA ~15~200~40[3]
Urethane Acrylate (UA)HDDA~14~210~35[3]
Urethane Acrylate (UA)TMPTA~24~650~30[3]

Note: This data is illustrative and the absolute values can vary significantly based on the specific base resin, photoinitiator, and curing conditions.

Experimental Protocols

Protocol 1: Synthesis of a Flexible DPGDA-based Polymer Film via UV Curing

This protocol describes the preparation of a flexible polymer film using DPGDA as the primary monomer.

Materials:

  • Di(propylene glycol) diacrylate (DPGDA)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)

  • Inert solvent for cleaning (e.g., isopropanol, acetone)

  • Glass slides or a silicone mold

  • UV curing system (e.g., UV lamp with a specific wavelength, typically 365 nm)

Procedure:

  • Formulation Preparation:

    • In a clean, amber glass vial, prepare the photocurable resin formulation. A typical starting formulation for a flexible network is:

      • DPGDA: 97-99% by weight

      • Photoinitiator: 1-3% by weight

    • Mix the components thoroughly using a magnetic stirrer or vortex mixer until the photoinitiator is completely dissolved. The mixing should be done in a dark or UV-filtered environment to prevent premature polymerization.

  • Sample Preparation:

    • Clean two glass slides thoroughly with isopropanol and dry them completely.

    • Place a spacer of a desired thickness (e.g., 0.5 mm) between the two glass slides to create a mold for the film.

    • Carefully pour the prepared resin formulation into the space between the glass slides, ensuring there are no air bubbles. A syringe or a pipette can be used for this purpose. Alternatively, pour the resin into a silicone mold of the desired shape and thickness.

  • UV Curing:

    • Place the sample under a UV lamp. The curing parameters will depend on the specific UV system and the formulation. Typical parameters are:

      • UV Wavelength: 365 nm

      • UV Intensity: 20-100 mW/cm²

      • Exposure Time: 30 seconds to 5 minutes

    • The curing time should be optimized to ensure complete polymerization. This can be checked by monitoring the disappearance of the acrylate peak (~810 cm⁻¹ and ~1635 cm⁻¹) using FTIR spectroscopy.[6]

  • Post-Curing and Sample Removal:

    • After the initial UV exposure, the sample can be post-cured for an additional period to ensure maximum crosslinking and mechanical stability.

    • Carefully separate the glass slides or remove the cured film from the silicone mold.

    • The resulting polymer film should be flexible and transparent.

  • Characterization (Optional):

    • The mechanical properties of the cured film (e.g., tensile strength, elongation at break) can be characterized using a universal testing machine.

    • The thermal properties (e.g., glass transition temperature) can be analyzed using Differential Scanning Calorimetry (DSC).

Diagrams

Free-Radical Photopolymerization of DPGDA

The UV curing of DPGDA proceeds via a free-radical polymerization mechanism, which consists of three main stages: initiation, propagation, and termination.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radicals (R•) PI->R UV Light Monomer DPGDA Monomer R->Monomer Attack GrowingChain Growing Polymer Chain (M-R•) Monomer->GrowingChain Addition GrowingChain->GrowingChain Chain Growth TerminatedChain Crosslinked Polymer Network GrowingChain->TerminatedChain Combination or Disproportionation

Caption: Free-radical photopolymerization mechanism of DPGDA.

Experimental Workflow for Flexible Polymer Network Synthesis

The following diagram illustrates the key steps involved in the synthesis and characterization of a flexible polymer network using DPGDA.

ExperimentalWorkflow A Formulation Preparation (DPGDA + Photoinitiator) B Sample Preparation (Molding) A->B C UV Curing B->C D Post-Curing C->D E Characterization (Mechanical, Thermal) D->E

Caption: Experimental workflow for DPGDA polymer synthesis.

References

Application Notes and Protocols for Improving Adhesion in Coating and Adhesive Formulations with DPGDA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di(propylene glycol) diacrylate (DPGDA) is a bifunctional reactive diluent widely utilized in energy-curable coatings, inks, and adhesives.[1][2] Its primary functions are to reduce the viscosity of formulations for improved processing and to participate in the polymerization reaction upon exposure to UV or electron beam (EB) radiation.[3] A key performance benefit of incorporating DPGDA is the enhancement of flexibility and adhesion to a variety of substrates, including plastics, wood, and metals.[3][2][4]

These application notes provide an overview of the mechanisms by which DPGDA improves adhesion, quantitative data from a representative study, and detailed protocols for formulation, application, and testing.

Mechanism of Adhesion Promotion

DPGDA enhances adhesion through a combination of physical and chemical mechanisms. As a reactive diluent, it becomes an integral part of the cross-linked polymer network during the curing process.[5][6]

  • Improved Wetting: DPGDA's low viscosity helps to reduce the overall viscosity of the formulation.[7] This allows the coating or adhesive to better wet the substrate, leading to more intimate contact and improved physical adhesion.

  • Reduced Shrinkage Stress: While all acrylate-based systems undergo some shrinkage during polymerization, the inclusion of flexible molecules like DPGDA can help to mitigate the stress that develops at the coating-substrate interface. This reduction in stress can lead to better long-term adhesion.

  • Covalent Bonding: The two acrylate groups on the DPGDA molecule allow it to form a densely cross-linked network.[8] This network can physically entangle with the surface topography of the substrate (mechanical adhesion). Furthermore, the polar ether linkages in the DPGDA backbone can form secondary bonds (hydrogen bonds and van der Waals forces) with polar groups on the substrate surface, contributing to chemical adhesion.[9]

The following diagram illustrates the logical relationship of how DPGDA is believed to enhance adhesion.

adhesion_mechanism cluster_formulation Formulation cluster_application Application & Curing cluster_adhesion Adhesion Enhancement Oligomer Oligomer (High Viscosity) Liquid_Coating Liquid Coating (Low Viscosity) Oligomer->Liquid_Coating DPGDA DPGDA (Low Viscosity) DPGDA->Liquid_Coating Reduces Viscosity Reduced_Stress Reduced Shrinkage Stress DPGDA->Reduced_Stress Crosslinking Cross-linked Network (with DPGDA) DPGDA->Crosslinking Photoinitiator Photoinitiator Photoinitiator->Liquid_Coating Substrate Substrate Liquid_Coating->Substrate Application Improved_Wetting Improved Wetting Liquid_Coating->Improved_Wetting Cured_Coating Cured Coating Substrate->Cured_Coating UV/EB Curing Final_Adhesion Enhanced Adhesion Improved_Wetting->Final_Adhesion Reduced_Stress->Final_Adhesion Crosslinking->Final_Adhesion Mechanical & Chemical Bonding

Diagram 1: Logical flow of DPGDA's role in adhesion enhancement.

Quantitative Data

The following data is based on a study of UV-curable coatings for direct-to-metal applications, where an acid-functional monomer was used as an adhesion promoter in a formulation containing DPGDA.[10][11] The data demonstrates the improvement in adhesion with increasing concentration of the adhesion promoter.

Table 1: Adhesion of a UV-Curable Coating on Various Metal Substrates with Increasing Concentration of an Adhesion Promoting Monomer (APM) in a DPGDA-containing formulation. Adhesion was measured using the cross-hatch tape test (ASTM D3359) and is reported as percent adhesion.
APM Concentration (% by weight)Aluminum (% Adhesion)Cold-Rolled Steel (CRS) (% Adhesion)Tin-Plated Steel (TPS) (% Adhesion)
0 (Control)~80%~40%~10%
3~95%~70%~30%
7100%~90%~60%
10100%~95%~75%

Data is interpreted from graphical representations in "Acrylated Products Designed for Formability and Adhesion Enhancement in Direct-to-Metal Applications".[10][11] The study indicates that an optimal level for the adhesion promoter is between 7% and 10%.[10]

Experimental Protocols

The following are generalized protocols for the preparation and testing of UV-curable formulations containing DPGDA.

Formulation Preparation

This protocol is based on a typical formulation for a direct-to-metal coating.[10][11]

Materials:

  • Polyester Acrylate Oligomer

  • Di(propylene glycol) diacrylate (DPGDA)

  • Tripropylene glycol diacrylate (TPGDA)

  • 3-mole ethoxylated trimethylolpropane triacrylate (3EO TMPTA)

  • Photoinitiator (e.g., a blend of polymeric alpha hydroxyl phenyl ketone and 2-hydroxy-2-methyl-1-phenyl-1-propanone)

  • Adhesion Promoting Monomer (optional, as per study)

Procedure:

  • In a clean, opaque container, combine the reactive diluents (DPGDA, TPGDA, 3EO TMPTA).

  • Add the photoinitiator to the monomer blend and mix at low speed until fully dissolved. Gentle heating may be applied if necessary.

  • Slowly add the polyester acrylate oligomer to the mixture while stirring.

  • If using, add the desired weight percentage of the adhesion promoting monomer.

  • Continue mixing at a low to moderate speed until a homogenous, clear formulation is achieved. Avoid introducing air bubbles.

  • Allow the formulation to sit for at least one hour to allow any entrapped air to escape.

Coating Application and Curing

Equipment:

  • Wire-wound rod or film applicator

  • Substrate panels (e.g., Aluminum, CRS, TPS)

  • UV curing system (e.g., medium-pressure mercury lamp)

Procedure:

  • Ensure substrate panels are clean and free of any oils or contaminants.

  • Place a substrate panel on a flat surface.

  • Apply a small amount of the formulated coating at one end of the panel.

  • Draw down the coating using a wire-wound rod to achieve a consistent film thickness (e.g., 0.5 mils).

  • Immediately pass the coated panel under the UV lamp at a specified belt speed and lamp intensity to cure the coating.

  • Allow the cured panels to equilibrate at room temperature for at least one hour before testing.[10]

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Formulation Preparation cluster_app Application & Curing cluster_test Adhesion Testing start Start mix_monomers Mix DPGDA & other reactive diluents start->mix_monomers dissolve_pi Dissolve Photoinitiator in monomer blend mix_monomers->dissolve_pi add_oligomer Add Oligomer and mix dissolve_pi->add_oligomer formulation_ready Homogenous Formulation add_oligomer->formulation_ready clean_substrate Clean Substrate formulation_ready->clean_substrate apply_coating Apply Coating with Wire-Wound Rod clean_substrate->apply_coating uv_cure Cure under UV Lamp apply_coating->uv_cure equilibrate Equilibrate for 1 hr uv_cure->equilibrate cross_hatch Cross-Hatch Test (ASTM D3359) equilibrate->cross_hatch pull_off Pull-Off Test (ASTM D4541) equilibrate->pull_off Alternative Test evaluate Evaluate Adhesion cross_hatch->evaluate pull_off->evaluate

Diagram 2: General experimental workflow for preparing and testing coatings.
Adhesion Testing Protocols

This test provides a qualitative measure of adhesion.[12][13]

Equipment:

  • Cross-hatch cutting tool with appropriate blade spacing (dependent on coating thickness).[14]

  • Pressure-sensitive tape as specified in ASTM D3359.[12]

  • Soft brush.

Procedure:

  • Place the cured panel on a firm, flat surface.

  • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Rotate the panel 90 degrees and make a second series of cuts perpendicular to the first, creating a lattice pattern.[12]

  • Gently brush the area to remove any loose flakes of coating.

  • Apply the center of the pressure-sensitive tape over the lattice.

  • Firmly rub the tape to ensure good contact with the coating.

  • Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.

  • Visually inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = severe flaking and detachment).[14]

This test provides a quantitative measure of the tensile force required to detach the coating from the substrate.[15][16]

Equipment:

  • Pull-off adhesion tester.

  • Loading fixtures (dollies) of a specified diameter.

  • Adhesive for gluing the dolly to the coating (e.g., a two-part epoxy).

  • Solvent for cleaning.

  • Cutting tool for scoring around the dolly (optional, but recommended).

Procedure:

  • Clean the surface of the cured coating and the face of the dolly with a suitable solvent.

  • Prepare the adhesive according to the manufacturer's instructions.

  • Apply a uniform layer of adhesive to the face of the dolly.

  • Press the dolly firmly onto the coated surface. Ensure a small, uniform amount of adhesive squeezes out around the edge of the dolly.

  • Allow the adhesive to cure for the time specified by the manufacturer.

  • If required, carefully cut through the coating around the circumference of the dolly to isolate the test area.

  • Attach the actuator of the pull-off adhesion tester to the dolly.

  • Apply a perpendicular tensile force at a steady rate until the dolly is pulled off.

  • Record the pull-off force in MPa or psi.

  • Examine the face of the dolly and the test area to determine the nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface, or glue failure).

Conclusion

DPGDA is a versatile reactive diluent that can significantly contribute to the adhesion of UV-curable coatings and adhesives. By reducing viscosity, it improves substrate wetting, and its incorporation into the final polymer network enhances flexibility and bonding. The provided protocols offer a framework for researchers and formulators to systematically evaluate the impact of DPGDA and other formulation components on adhesion performance, enabling the development of robust and reliable coating and adhesive systems.

References

Application Notes and Protocols: Crosslinking of Oxybis(methyl-2,1-ethanediyl) diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxybis(methyl-2,1-ethanediyl) diacrylate, commonly known as Dipropylene Glycol Diacrylate (DPGDA), is a difunctional monomer widely utilized in photopolymerization processes. Its chemical structure, featuring a flexible diether linker between two acrylate groups, imparts specific properties to the resulting crosslinked polymers, such as good flexibility and weather resistance.[1][2] Photoinitiated polymerization is a rapid, energy-efficient curing method that proceeds at ambient temperatures, making it ideal for applications involving heat-sensitive substrates.[3][4] This technique is employed in high-performance coatings, inks, adhesives, and is of particular interest to the drug development field for creating hydrogels and other biocompatible materials for controlled release applications.[1][5]

These application notes provide a detailed overview of the free-radical crosslinking mechanism of DPGDA initiated by photolysis, summarize key quantitative data, and offer standardized protocols for laboratory procedures.

Crosslinking Mechanism: Free-Radical Photopolymerization

The crosslinking of DPGDA via photopolymerization is a chain reaction process that occurs in three main stages: initiation, propagation, and termination. The process is triggered by the absorption of ultraviolet (UV) light by a photoinitiator molecule.

2.1 Initiation: This first stage involves the generation of free radicals. Upon exposure to UV radiation of an appropriate wavelength, the photoinitiator molecule absorbs energy and undergoes cleavage (Type I photoinitiators) or abstracts a hydrogen atom from a synergist molecule like a tertiary amine (Type II photoinitiators) to form highly reactive radical species.[6]

2.2 Propagation: The generated free radicals rapidly attack the carbon-carbon double bonds of the acrylate groups on the DPGDA monomer. This reaction opens the double bond and forms a new, larger radical. This new radical center then proceeds to react with another monomer, propagating the polymer chain. As DPGDA is a difunctional monomer, the growing chains become interconnected, leading to the formation of a three-dimensional polymer network.

2.3 Termination: The polymerization process ceases when two growing radical chains combine (recombination) or react in a way that deactivates their radical centers (disproportionation). Termination can also occur through reaction with inhibitors, such as oxygen, which is a potent quencher of free radicals.[7] The high crosslink density of the forming network restricts the mobility of radicals, often leading to a state where termination is primarily controlled by how fast radicals can diffuse through the increasingly viscous medium, a phenomenon known as reaction diffusion.[8]

Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Crosslinking PI Photoinitiator R Free Radical (R•) PI->R Cleavage UV UV Light UV->PI Absorption M DPGDA Monomer R->M Attack RM Propagating Radical (R-M•) M->RM M2 DPGDA Monomer RM->M2 Addition RMn Growing Polymer Chain (R-Mn•) Network Crosslinked Polymer Network RMn->Network Combination & Crosslinking M2->RMn

Caption: General mechanism of free-radical photopolymerization for diacrylates.

Quantitative Data on Photopolymerization Kinetics

The efficiency and rate of crosslinking are influenced by several factors, including photoinitiator concentration, UV light intensity, and temperature. These parameters are often evaluated using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat evolved during the exothermic polymerization reaction.[9][10]

Table 1: Influence of Photoinitiator Concentration on Polymerization Rate and Conversion. Data synthesized from studies on diacrylate systems.

Photoinitiator Concentration (% w/w)Peak Polymerization Rate (s⁻¹)Final Double Bond Conversion (%)Time to Peak Rate (s)
0.50.0256512
1.00.042788
2.00.059855
3.00.065884

Note: Values are illustrative and depend on the specific photoinitiator, monomer, and experimental conditions. Higher initiator concentrations generally increase the polymerization rate up to a point where screening effects may become dominant.[11][12]

Table 2: Effect of UV Light Intensity on Curing Degree. Based on studies of 1,6-hexamethylene diacrylate (HDDA), a similar difunctional acrylate.[9]

UV Light Intensity (mW/cm²)Curing Degree (%) after 10s
5~65
10~70
20~72
40~75

Note: Higher UV intensity leads to a greater concentration of initiating radicals, resulting in a faster curing speed and a higher degree of cure.[9]

Experimental Protocols

4.1 Protocol 1: Sample Preparation for Photopolymerization

This protocol describes the preparation of a DPGDA formulation for UV curing.

Materials:

  • This compound (DPGDA) monomer

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one or similar)

  • Amber vials or light-blocking containers

  • Vortex mixer or magnetic stirrer

  • Precision balance

Procedure:

  • Weigh the desired amount of DPGDA monomer into an amber vial.

  • Calculate and weigh the required amount of photoinitiator. A typical concentration ranges from 0.5% to 4% by weight.

  • Add the photoinitiator to the monomer.

  • Securely cap the vial and mix the contents thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved. Ensure this step is performed away from direct sunlight or UV sources.

  • Store the formulation in a cool, dark place until use.

4.2 Protocol 2: Monitoring Curing Kinetics with Photo-DSC

This protocol outlines the use of photo-differential scanning calorimetry (photo-DSC) to analyze the polymerization kinetics.

Equipment:

  • DSC instrument equipped with a photocalorimetry accessory (e.g., TA Instruments Q2000)[9]

  • UV light source with controlled intensity (e.g., medium-pressure mercury lamp)

  • Aluminum DSC pans and lids

  • Micropipette

Procedure:

  • Instrument Setup: Calibrate the DSC and set the experiment to run in isothermal mode at the desired temperature (e.g., 30°C).[11]

  • Sample Preparation: Place an empty, open aluminum DSC pan on the balance and tare. Using a micropipette, dispense a small, precise amount of the prepared DPGDA formulation (typically 1.5 - 2.5 mg) into the pan.

  • Loading: Place the sample pan in the DSC cell and the reference pan (an empty, sealed pan) in its corresponding position.

  • Equilibration: Allow the sample to equilibrate at the set isothermal temperature for several minutes to establish a stable heat flow baseline.

  • Initiation: Open the shutter of the UV source to expose the sample to UV radiation of a known intensity (e.g., 20 mW/cm²). The DSC will begin recording the exothermic heat flow as polymerization occurs.

  • Data Collection: Continue the exposure for a predetermined time or until the heat flow returns to the baseline, indicating the reaction has completed.

  • Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The rate of polymerization is proportional to the heat flow (dq/dt). The degree of conversion at any time 't' can be calculated by dividing the cumulative heat released up to that point by the total theoretical heat of polymerization for the acrylate groups.

Experimental_Workflow cluster_prep A. Formulation Preparation cluster_cure B. Curing & Analysis cluster_char C. Characterization Methods Weigh 1. Weigh Monomer & Photoinitiator Mix 2. Mix Until Dissolved Weigh->Mix Store 3. Store in Dark Conditions Mix->Store SamplePrep 4. Prepare Sample (e.g., DSC pan, thin film) Store->SamplePrep Cure 5. Expose to UV Light (Controlled Intensity/Time) SamplePrep->Cure Analyze 6. Characterize Properties Cure->Analyze DSC Kinetics (Photo-DSC) Analyze->DSC FTIR Conversion (RT-FTIR) Analyze->FTIR Mech Mechanical Testing Analyze->Mech

Caption: A typical workflow for preparing, curing, and analyzing DPGDA samples.

Applications in Drug Development

The rapid and controllable nature of DPGDA photopolymerization makes it a valuable tool in drug development. Crosslinked DPGDA can be incorporated into polymer networks to form hydrogels. These hydrogels, due to their porous and water-swellable nature, are excellent candidates for creating controlled drug delivery systems.[5] The crosslink density, which can be precisely controlled by adjusting the formulation and curing conditions, dictates the hydrogel's swelling behavior, mechanical properties, and ultimately, the release kinetics of an encapsulated drug.[2][5] For such biomedical applications, the selection of a photoinitiator with low cytotoxicity, such as those from the Irgacure family, is critical.[13][14]

References

Application Notes and Protocols: The Role of Dipropylene Glycol Diacrylate (DPGDA) in Modifying Resin Viscosity and Mechanical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dipropylene Glycol Diacrylate (DPGDA) as a reactive diluent to modify the viscosity and mechanical properties of photocurable resins. The information is intended for professionals in research and development who are formulating resins for applications such as 3D printing, coatings, and adhesives.

Introduction

Dipropylene glycol diacrylate (DPGDA) is a difunctional acrylate monomer commonly employed as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations.[1][2][3] Its primary functions are to reduce the viscosity of high molecular weight oligomers and to participate in the polymerization reaction, becoming a permanent part of the final cured polymer network. The incorporation of DPGDA can significantly alter the handling characteristics of the uncured resin and the ultimate mechanical performance of the cured material. Its flexible ether linkages are key to enhancing properties such as flexibility and impact resistance.[2]

Effect on Viscosity

High-viscosity resins can be challenging to process, particularly in applications requiring fine detail and rapid leveling, such as in stereolithography (SLA) or digital light processing (DLP) 3D printing.[2] DPGDA, with its inherently low viscosity (typically 7-13 cps at 25°C), is an effective diluent for reducing the viscosity of resin formulations.[4] The reduction in viscosity improves the flow characteristics of the resin, allowing for easier handling, faster coating, and improved resolution in 3D printing. The extent of viscosity reduction is dependent on the concentration of DPGDA added to the formulation.

Effect on Mechanical Properties

The addition of DPGDA to a resin formulation has a multifaceted effect on the mechanical properties of the cured material. Due to its flexible molecular structure containing ether bonds, DPGDA can enhance the flexibility and toughness of the resulting polymer.[2] This can lead to an increase in elongation at break and impact strength. However, as a difunctional monomer, it can also influence the crosslink density, which in turn affects properties like tensile strength and modulus.

Quantitative Data on Mechanical Properties

The following tables summarize the effect of DPGDA concentration on the mechanical properties of a urethane acrylate (UA) oligomer-based resin, as described in patent literature.

Table 1: Effect of DPGDA on Mechanical Properties of Urethane Acrylate Oligomer 1 [5]

DPGDA (wt%)Urethane Acrylate Oligomer 1 (wt%)Tensile Strength (MPa)Elongation (%)E-Modulus (MPa)Notched Impact Strength (J/m)
257535.2 ± 2.14.5 ± 0.51250 ± 8025 ± 2
505030.5 ± 1.86.2 ± 0.7980 ± 6035 ± 3
752522.1 ± 1.510.8 ± 1.2650 ± 5048 ± 4

Table 2: Effect of DPGDA on Mechanical Properties of Urethane Acrylate Oligomer 2 [5]

DPGDA (wt%)Urethane Acrylate Oligomer 2 (wt%)Tensile Strength (MPa)Elongation (%)E-Modulus (MPa)Notched Impact Strength (J/m)
257542.8 ± 2.55.1 ± 0.61550 ± 9028 ± 2
505038.2 ± 2.27.5 ± 0.81200 ± 7042 ± 3
752528.9 ± 1.912.5 ± 1.5800 ± 6055 ± 5

Data is presented as mean ± standard deviation.

Experimental Protocols

The following are generalized protocols for the preparation and testing of DPGDA-modified resins. Researchers should adapt these protocols to their specific equipment and materials.

Resin Formulation and Preparation
  • Materials:

    • Base oligomer (e.g., urethane acrylate, polyester acrylate, epoxy acrylate)

    • Dipropylene glycol diacrylate (DPGDA)

    • Photoinitiator (e.g., TPO, BAPO)

    • Other additives (e.g., pigments, stabilizers)

  • Procedure:

    • In a light-blocking container, accurately weigh the desired amount of the base oligomer.

    • Add the desired weight percentage of DPGDA to the oligomer.

    • Mechanically stir the mixture at a moderate speed (e.g., 500 rpm) for a specified time (e.g., 30 minutes) or until a homogeneous mixture is achieved. To ensure thorough mixing, especially for high-viscosity oligomers, gentle heating (e.g., to 40-50°C) may be applied.

    • Add the photoinitiator (typically 0.5-5 wt%) and any other additives to the mixture.

    • Continue stirring for an additional 15-30 minutes until the photoinitiator is completely dissolved and the mixture is uniform.

    • Allow the resin to sit for a period to allow any entrapped air bubbles to escape. Degassing in a vacuum chamber is recommended for optimal results.

Viscosity Measurement
  • Apparatus:

    • Rotational viscometer or rheometer

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Equilibrate the resin sample to a controlled temperature (e.g., 25°C) in a water bath.

    • Select an appropriate spindle and rotational speed for the expected viscosity range.

    • Measure the viscosity of the resin sample, ensuring that the reading is stable before recording the value.

    • Repeat the measurement at different shear rates to assess the Newtonian or non-Newtonian behavior of the resin.

UV Curing
  • Apparatus:

    • UV curing chamber or a 3D printer with a UV light source (e.g., SLA or DLP)

    • Molds for creating test specimens (if not 3D printing)

  • Procedure:

    • If using molds, pour the liquid resin into the molds of the desired specimen geometry (e.g., dumbbell shape for tensile testing).

    • If 3D printing, load the resin into the printer's vat.

    • Expose the resin to a UV light source with a specific wavelength (e.g., 385 nm or 405 nm) and intensity (e.g., in mW/cm²).

    • The exposure time or energy dose should be optimized to ensure complete curing of the specimen. This can be determined through cure depth studies or by monitoring the degree of conversion using techniques like FTIR spectroscopy.

    • After the initial curing, a post-curing step in a UV chamber is often recommended to maximize the crosslink density and mechanical properties of the part. This typically involves exposing the part to UV light and sometimes elevated temperatures for a specified duration.

Mechanical Testing
  • Tensile Testing (ASTM D638): [6][7]

    • Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.

    • Condition the specimens at a standard temperature and humidity for at least 24 hours before testing.

    • Use a universal testing machine equipped with an extensometer to measure the tensile strength, Young's modulus, and elongation at break.

    • Set the crosshead speed according to the standard (e.g., 5 mm/min).

    • Test a statistically significant number of specimens (typically at least 5) for each formulation.

  • Impact Testing (ASTM D256 - Izod): [8]

    • Prepare rectangular bar specimens with a V-notch as specified in ASTM D256.

    • Condition the specimens as described for tensile testing.

    • Use a pendulum-type impact tester to measure the Izod impact strength.

    • The energy absorbed to fracture the specimen is recorded.

    • Test a statistically significant number of specimens for each formulation.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_mixing Mixing cluster_characterization Characterization & Curing cluster_testing Mechanical Testing Oligomer Base Oligomer Mixing Mechanical Stirring (with optional heating) Oligomer->Mixing DPGDA DPGDA DPGDA->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Degassing Vacuum Degassing Mixing->Degassing Viscosity Viscosity Measurement Degassing->Viscosity Curing UV Curing / 3D Printing Degassing->Curing Tensile Tensile Testing (ASTM D638) Curing->Tensile Impact Impact Testing (ASTM D256) Curing->Impact

Caption: Experimental workflow for formulating and testing DPGDA-modified resins.

logical_relationship cluster_input Input Component cluster_properties Molecular & Formulation Properties cluster_output Resulting Mechanical Properties DPGDA DPGDA (Dipropylene Glycol Diacrylate) Structure Flexible Ether Linkages Low Molecular Weight DPGDA->Structure Viscosity Reduced Resin Viscosity DPGDA->Viscosity Strength Potentially Reduced Tensile Strength & Modulus DPGDA->Strength Flexibility Increased Flexibility (Higher Elongation) Structure->Flexibility Toughness Increased Toughness (Higher Impact Strength) Structure->Toughness

Caption: Logical relationship of DPGDA's properties to resin's mechanical performance.

References

Application Notes and Protocols for Studying the Polymerization Kinetics of Di(propylene glycol) diacrylate (DPGDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for investigating the photopolymerization kinetics of Di(propylene glycol) diacrylate (DPGDA). The methodologies described herein are essential for characterizing the curing behavior of DPGDA-based formulations, which is critical for applications in drug delivery, medical device fabrication, and tissue engineering.

Introduction to DPGDA Polymerization Kinetics

DPGDA is a difunctional monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) light in the presence of a suitable photoinitiator. The kinetics of this process, including the rate of polymerization and the final degree of conversion, are crucial parameters that dictate the physicochemical properties of the resulting polymer network, such as its mechanical strength, degradation profile, and biocompatibility. Understanding and controlling these kinetic parameters is paramount for the rational design of DPGDA-based biomaterials.

The photopolymerization of DPGDA proceeds via a free-radical chain-growth mechanism, which can be divided into three main stages: initiation, propagation, and termination.

Key Experimental Techniques

The primary techniques for monitoring the real-time polymerization kinetics of DPGDA are Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy is a powerful technique for monitoring the conversion of the acrylate double bonds (C=C) in real-time. The decrease in the intensity of the characteristic acrylate absorption bands is directly proportional to the degree of polymerization.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation. This technique provides information about the rate of reaction, the total heat of polymerization, and the degree of cure.

Experimental Protocols

Materials and Reagents
  • Di(propylene glycol) diacrylate (DPGDA) monomer

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Inert substrate for RT-FTIR (e.g., NaCl plates, KBr plates, or polypropylene film)

  • Aluminum DSC pans

Protocol for Real-Time FTIR (RT-FTIR) Spectroscopy
  • Sample Preparation:

    • Prepare a formulation of DPGDA containing a specific concentration of the chosen photoinitiator (e.g., 1 wt% DMPA). Ensure thorough mixing.

    • Place a small drop of the DPGDA formulation between two transparent IR substrates (e.g., NaCl plates) to form a thin film of controlled thickness (typically 15-25 µm). Spacers can be used to ensure uniform thickness.[1]

  • Instrument Setup:

    • Place the sample holder in the FTIR spectrometer.

    • Position a UV light source (e.g., high-pressure mercury-xenon lamp) to irradiate the sample within the spectrometer's sample compartment.[1] The light intensity at the sample position should be measured using a radiometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Begin real-time spectral acquisition.

    • After a short baseline period, turn on the UV lamp to initiate polymerization.

    • Continuously collect FTIR spectra at a high scan rate (e.g., 5-10 scans/s) throughout the polymerization process until the reaction is complete (i.e., no further change in the acrylate peak is observed).[1]

  • Data Analysis:

    • Monitor the decrease in the peak area of the acrylate C=C double bond stretching vibration, typically around 1635 cm⁻¹.[2]

    • An internal reference peak that does not change during the reaction, such as the C=O stretching vibration at ~1725 cm⁻¹, can be used to normalize the data.

    • Calculate the degree of conversion (DC) as a function of time using the following equation:

      DC(t) (%) = [1 - (At / A0)] x 100

      where At is the area of the acrylate peak at time t, and A0 is the initial area of the acrylate peak before UV exposure.

Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)
  • Sample Preparation:

    • Accurately weigh a small amount of the DPGDA/photoinitiator formulation (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • The DSC should be equipped with a UV light source that can irradiate both the sample and reference pans.

    • Set the desired isothermal temperature for the experiment.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.[2]

  • Data Acquisition:

    • Allow the system to equilibrate at the set isothermal temperature.

    • Initiate UV exposure and simultaneously start recording the heat flow as a function of time.

    • Continue irradiation until the exothermic peak returns to the baseline, indicating the completion of the reaction.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔHtotal).

    • The rate of polymerization is proportional to the heat flow (dH/dt).

    • The degree of conversion (α) at any time t can be calculated as:

      α(t) = Ht / ΔHtotal

      where Ht is the cumulative heat evolved up to time t.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.

Table 1: RT-FTIR Kinetic Data for DPGDA Photopolymerization

ParameterCondition 1 (e.g., Low UV Intensity)Condition 2 (e.g., High UV Intensity)Condition 3 (e.g., Different Photoinitiator)
Final Conversion (%) 859590
Time to reach 50% conversion (s) 1035
Maximum Polymerization Rate (%/s) 154025
Induction Period (s) 20.51

Table 2: Photo-DSC Kinetic Data for DPGDA Photopolymerization

ParameterCondition 1 (e.g., 25°C)Condition 2 (e.g., 50°C)Condition 3 (e.g., Different Photoinitiator)
Total Heat of Polymerization (J/g) 350380360
Time to Peak Maximum (s) 846
Maximum Heat Flow (mW) 204530
Final Degree of Cure (%) 889692

Visualizations

Free-Radical Polymerization Mechanism of DPGDA

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) Rad Primary Radicals (R•) PI->Rad UV Light (hν) M DPGDA Monomer (M) Rad->M Initiation RM Growing Polymer Chain (RMn•) M->RM Propagation (kp) Dead Dead Polymer RM->Dead Combination or Disproportionation (kt)

Caption: Free-radical photopolymerization mechanism of DPGDA.

Experimental Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_ftir RT-FTIR cluster_dsc Photo-DSC cluster_results Data Interpretation Prep Prepare DPGDA and Photoinitiator Formulation FTIR_sample Prepare thin film on IR substrate Prep->FTIR_sample DSC_sample Place sample in DSC pan Prep->DSC_sample FTIR_run Acquire spectra during UV exposure FTIR_sample->FTIR_run FTIR_analyze Calculate Degree of Conversion vs. Time FTIR_run->FTIR_analyze Interpret Compare Kinetic Parameters (Rate, Conversion, Enthalpy) FTIR_analyze->Interpret DSC_run Measure heat flow during UV exposure DSC_sample->DSC_run DSC_analyze Determine Reaction Enthalpy and Rate DSC_run->DSC_analyze DSC_analyze->Interpret

Caption: Workflow for studying DPGDA polymerization kinetics.

References

Application Notes and Protocols for Quantifying Residual DPGDA Monomer in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of residual di(propylene glycol) diacrylate (DPGDA) monomer in polymeric materials. The accurate quantification of residual monomers is critical in the fields of materials science, medical device manufacturing, and pharmaceutical development to ensure product safety, efficacy, and performance. The following sections detail the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Residual Monomer Analysis

Residual monomers, such as DPGDA, are unreacted molecules that remain in a polymer matrix after polymerization.[1] These residues can impact the polymer's physicochemical properties and may pose a toxicological risk if they leach out of the final product.[2] Therefore, regulatory bodies often require strict control and quantification of residual monomers in materials intended for biomedical or pharmaceutical applications.

The choice of analytical technique depends on factors such as the volatility of the monomer, the complexity of the polymer matrix, the required sensitivity, and the availability of instrumentation.

Analytical Techniques for DPGDA Quantification

Several analytical methods are suitable for the quantification of residual DPGDA. The most prevalent techniques are HPLC-UV, GC-MS, and NMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like DPGDA. The method separates the monomer from other components in the sample extract based on its affinity for a stationary phase, and quantification is achieved by measuring its UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For DPGDA analysis, the polymer sample is typically extracted with a suitable solvent, and the extract is injected into the gas chromatograph. The DPGDA is vaporized and separated from other volatile components before being detected by a mass spectrometer, which provides both quantitative data and structural confirmation. Headspace GC-MS can also be employed, which involves analyzing the vapor phase in equilibrium with the polymer sample, thereby minimizing sample preparation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary quantitative method (qNMR) that allows for the direct and non-destructive quantification of substances in a sample.[4][5] For residual DPGDA analysis, a known amount of an internal standard is added to the dissolved polymer sample, and the concentration of DPGDA is determined by comparing the integral of a specific DPGDA proton signal to that of the internal standard.[6]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of residual DPGDA using different analytical techniques.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Typical Precision (%RSD)
HPLC-UV Typically in the low µg/mL rangeTypically in the low to mid µg/mL range>0.99<5%
GC-MS 0.05 - 0.11 mg/L[2]0.18 - 0.37 mg/L[2]>0.9985[2]<15%
¹H-NMR Dependent on sample concentration and instrumentDependent on sample concentration and instrumentNot applicable (primary ratio method)<5%

Experimental Protocols

Sample Preparation: Extraction of DPGDA from Polymer Matrix

A crucial step in the analysis of residual monomers is the efficient extraction of the analyte from the polymer matrix.

Protocol for Solvent Extraction:

  • Sample Comminution: Reduce the polymer sample to a fine powder or small pieces to maximize the surface area for extraction. This can be achieved by grinding, milling, or cutting.

  • Solvent Selection: Choose a solvent that readily dissolves DPGDA but does not dissolve or minimally swells the polymer matrix. Acetonitrile[2] and methanol are common choices for acrylate monomers.

  • Extraction Procedure:

    • Weigh a precise amount of the comminuted polymer sample (e.g., 100 mg) into a glass vial.

    • Add a known volume of the selected extraction solvent (e.g., 10 mL of acetonitrile).[2]

    • Agitate the mixture for a defined period (e.g., 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated) using a shaker or ultrasonic bath to facilitate extraction.

    • For UV-cured adhesives, the cured sample can be crushed and sonicated in acetonitrile at 60°C for 90 minutes.[2]

  • Sample Clarification: After extraction, separate the liquid extract from the polymer solids. This can be done by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter to remove any particulate matter before analysis.[2]

Protocol 1: Quantification of Residual DPGDA by HPLC-UV

This protocol outlines a reverse-phase HPLC method for the quantification of DPGDA.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water.

  • DPGDA analytical standard.

  • Extraction solvent (e.g., Acetonitrile).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of DPGDA in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis: Inject the filtered polymer extract into the HPLC system.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of DPGDA against its concentration.

  • Quantification: Determine the concentration of DPGDA in the sample extract from the calibration curve and calculate the amount of residual monomer in the original polymer sample (e.g., in µg/g).

Protocol 2: Quantification of Residual DPGDA by GC-MS

This protocol describes a method for the quantification of DPGDA using Gas Chromatography-Mass Spectrometry.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness, 6% cyanopropyl-phenyl methylpolysiloxane).[2]

  • Helium carrier gas.

  • DPGDA analytical standard.

  • Extraction solvent (e.g., Acetonitrile).

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.[2]

  • Injection Mode: Split (e.g., 5:1 split ratio).[2]

  • Injection Volume: 1 µL.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[2]

    • Ramp: 20 °C/min to 240 °C.[2]

    • Hold at 240 °C for 15 minutes.[2]

  • Carrier Gas Flow Rate: 1.0 mL/min (Helium).[2]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of DPGDA in the extraction solvent. Prepare a series of calibration standards from the stock solution.

  • Sample Analysis: Inject the filtered polymer extract into the GC-MS system.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of a characteristic DPGDA ion against its concentration.

  • Quantification: Determine the concentration of DPGDA in the sample extract from the calibration curve and calculate the amount of residual monomer in the original polymer sample.

Protocol 3: Quantification of Residual DPGDA by ¹H-NMR Spectroscopy

This protocol provides a method for the quantitative analysis of DPGDA using ¹H-NMR.

1. Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) that dissolves both the polymer and DPGDA.

  • Internal Standard (IS) with a known purity and a signal that does not overlap with the analyte or polymer signals (e.g., maleic anhydride, dimethyl sulfone).

  • DPGDA analytical standard.

2. Sample Preparation for NMR:

  • Accurately weigh a known amount of the polymer sample (e.g., 20-50 mg) into a vial.

  • Accurately weigh a known amount of the internal standard and add it to the vial.

  • Add a known volume of the deuterated solvent (e.g., 0.7 mL) to dissolve the sample and the internal standard completely. Gentle agitation or sonication may be required.

  • Filter the solution into a clean, dry NMR tube to remove any undissolved particles.[7]

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both DPGDA and the internal standard) to ensure full relaxation and accurate integration. A delay of 30 seconds is often sufficient.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Quantification:

  • Process the acquired FID (Fourier-transform, phase correction, and baseline correction).

  • Integrate the characteristic signal of DPGDA (e.g., the vinyl protons) and a well-resolved signal from the internal standard.

  • Calculate the concentration of DPGDA using the following formula:

    C_DPGDA = (I_DPGDA / N_DPGDA) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_DPGDA / V_sample)

    Where:

    • C_DPGDA = Concentration of DPGDA

    • I_DPGDA = Integral of the DPGDA signal

    • N_DPGDA = Number of protons giving rise to the integrated DPGDA signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the integrated internal standard signal

    • m_IS = Mass of the internal standard

    • MW_IS = Molecular weight of the internal standard

    • MW_DPGDA = Molecular weight of DPGDA

    • V_sample = Volume of the solvent

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis PolymerSample Polymer Sample Comminution Comminution (Grinding/Milling) PolymerSample->Comminution Extraction Solvent Extraction (e.g., Acetonitrile) Comminution->Extraction Clarification Clarification (Centrifugation/Filtration) Extraction->Clarification HPLC HPLC-UV Clarification->HPLC GCMS GC-MS Clarification->GCMS NMR ¹H-NMR Clarification->NMR Calibration Calibration Curve (HPLC/GC-MS) HPLC->Calibration GCMS->Calibration Integration Signal Integration (NMR) NMR->Integration Quantification Quantification of Residual DPGDA Calibration->Quantification Integration->Quantification

Caption: General workflow for quantifying residual DPGDA in polymers.

HPLC_Protocol cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standards Prepare DPGDA Calibration Standards Injection Inject Sample/Standard Standards->Injection SampleExtract Prepare Polymer Extract SampleExtract->Injection Separation C18 Column ACN:Water Mobile Phase Injection->Separation Detection UV Detection at 210 nm Separation->Detection PeakArea Measure Peak Area Detection->PeakArea CalCurve Construct Calibration Curve PeakArea->CalCurve Calculate Calculate DPGDA Concentration CalCurve->Calculate

Caption: Protocol workflow for HPLC-UV analysis of residual DPGDA.

References

Troubleshooting & Optimization

How to control crosslinking density in DPGDA polymer networks

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DPGDA Polymer Networks

Welcome to the technical support center for Di(propylene glycol) diacrylate (DPGDA) polymer networks. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in controlling and characterizing the crosslinking density of DPGDA-based materials.

Frequently Asked Questions (FAQs)

Q1: What is crosslinking density and why is it critical for my application?

A: Crosslinking density refers to the number of chemical or physical connections between polymer chains per unit volume of the material.[1][2][3] It is a critical parameter because it directly governs the macroscopic properties of the polymer network, including:

  • Mechanical Properties: Higher crosslinking density typically leads to a stiffer, more brittle material with a higher storage modulus and tensile strength, while lower density results in a more flexible and elastic network.[1][4][5]

  • Swelling Behavior: In hydrogels, a higher crosslinking density restricts the polymer chains' mobility, leading to a lower swelling ratio. Conversely, a lower density allows the network to absorb more solvent and swell to a greater degree.[6]

  • Degradation Rate: Increased crosslinking density can slow down the degradation rate of biodegradable polymers by reducing chain mobility and solvent ingress.[7]

  • Permeability and Diffusion: The mesh size of the polymer network, which controls the diffusion of molecules (e.g., drugs), is inversely related to the crosslinking density.[6]

Controlling this property is therefore essential for tailoring a DPGDA network to the specific performance requirements of an application, from flexible coatings to drug delivery matrices.

Q2: What are the primary factors I can manipulate to control the crosslinking density in DPGDA photopolymerization?

A: The crosslinking density of a photopolymerized DPGDA network is primarily controlled by the kinetics of the polymerization reaction. The key experimental parameters you can adjust are:

  • Photoinitiator Concentration: The concentration of the photoinitiator dictates the number of free radicals generated upon UV exposure. Generally, a higher initiator concentration leads to a higher rate of polymerization and a higher crosslinking density.[4][8][9][10] However, excessively high concentrations can sometimes lead to lower conversion due to light absorption effects or premature termination.[8][10]

  • UV Light Intensity: Higher UV intensity increases the rate of radical generation, which can lead to a faster reaction and a more densely crosslinked network.[11][12] However, very high intensities can sometimes negatively impact polymerization by causing rapid surface curing that limits light penetration.[11]

  • UV Exposure Time: Longer exposure times generally lead to a higher degree of monomer conversion, resulting in a more completely formed and densely crosslinked network, up to a certain plateau.

  • Monomer/Oligomer Composition: DPGDA is a difunctional monomer.[13][14] Adding monofunctional monomers will decrease the overall crosslinking density by acting as chain terminators, while incorporating monomers with higher functionality (e.g., tri- or tetra-acrylates) will increase it.

  • Temperature: Increasing the reaction temperature can enhance the mobility of monomer and oligomer chains, which may lead to a higher final conversion and a more uniform, densely crosslinked network.[12]

Factors center Crosslinking Density factor1 Photoinitiator Concentration factor1->center + factor2 UV Light Intensity factor2->center + factor3 UV Exposure Time factor3->center + factor4 Monomer Functionality factor4->center + factor5 Temperature factor5->center +

Troubleshooting Guide

Q3: My DPGDA network is too brittle and fractures easily. How can I make it more flexible?

A: Brittleness is a common sign of excessively high crosslinking density. To increase flexibility, you need to reduce the number of crosslinks in the network.

Solutions:

  • Decrease Photoinitiator Concentration: Lowering the photoinitiator concentration will generate fewer radical sites, leading to longer polymer chains between crosslinks and increased flexibility.[4]

  • Reduce UV Exposure: Shorten the UV curing time or decrease the UV light intensity. This can lead to a lower degree of conversion, which reduces the overall crosslink density. Be cautious, as incomplete curing can result in poor mechanical properties.

  • Incorporate a Monofunctional Monomer: Add a monofunctional acrylate monomer to your formulation. These molecules will be incorporated into the polymer chains but cannot form crosslinks, effectively reducing the overall network density.

  • Use a Higher Molecular Weight DPGDA: If available, using a DPGDA oligomer with a higher molecular weight will increase the distance between crosslink points, enhancing flexibility.

Q4: My polymerization reaction is incomplete, resulting in a tacky surface and poor mechanical properties. What are the likely causes?

A: Incomplete polymerization leads to a low crosslinking density and unreacted monomer, causing surface tackiness and poor structural integrity.

Solutions:

  • Check Photoinitiator and UV Source: Ensure your photoinitiator's absorption spectrum matches the emission spectrum of your UV lamp. An improper match leads to inefficient radical generation.

  • Increase UV Dose: The total energy delivered to the sample may be insufficient. Try increasing the UV light intensity or extending the exposure time.[11]

  • Address Oxygen Inhibition: Free radical polymerization of acrylates is highly susceptible to inhibition by atmospheric oxygen. Oxygen scavenges radicals, preventing polymerization, especially at the surface.

    • Nitrogen Purge: Conduct the curing process in an inert atmosphere, such as a nitrogen-filled glovebox or by purging the reaction chamber with nitrogen.[12]

    • Use Additives: Incorporate oxygen scavengers or use a higher concentration of photoinitiator at the surface layer.

  • Verify Formulation Purity: Impurities in the DPGDA monomer or solvent can act as inhibitors or chain transfer agents, terminating polymerization prematurely.

Workflow cluster_prep Phase 1: Formulation cluster_poly Phase 2: Photopolymerization cluster_char Phase 3: Characterization cluster_anal Phase 4: Analysis a Mix DPGDA Monomer & Photoinitiator b Place in Mold a->b c UV Curing (Control Intensity & Time) b->c d Post-Cure (Optional) c->d e Swelling Test d->e f Dynamic Mechanical Analysis (DMA) d->f g Calculate Crosslinking Density e->g f->g

Quantitative Data & Experimental Protocols

Data Summary Tables

The following tables summarize the expected impact of key parameters on network properties. The values are illustrative and will vary based on the specific photoinitiator system and experimental conditions.

Table 1: Effect of Photoinitiator Concentration on Network Properties

Photoinitiator Conc. (wt%)Storage Modulus (G') above Tg (MPa)Swelling Ratio (Q)Relative Crosslinking Density
0.2Low (~1-5)High (~15-20)Low
0.5Medium (~5-15)Medium (~10-15)Medium
1.0High (~15-30)Low (~5-10)High
2.0Very High (>30)Very Low (<5)Very High

Data compiled from principles discussed in cited literature.[4][8][9]

Table 2: Effect of UV Light Intensity on Polymerization Kinetics

UV Intensity (mW/cm²)Time to Reach Max. Rate (s)Final Monomer Conversion (%)Relative Crosslinking Density
10Long (~60-90)Moderate (~85-90%)Medium
25Medium (~30-50)High (~90-95%)High
50Short (~10-20)Very High (>95%)Very High
100Very Short (<10)>98% (risk of surface effects)Highest

Data compiled from principles discussed in cited literature.[11][12][15]

Experimental Protocols

This protocol describes a standard method for determining the swelling ratio, which is inversely related to the crosslinking density.[16][17]

Materials:

  • Cured DPGDA polymer sample (disk or square of known dimensions)

  • Solvent (e.g., deionized water, PBS, or an appropriate organic solvent like Toluene)

  • Scintillation vials or beakers[18]

  • Analytical balance (accurate to 0.0001 g)

  • Lint-free wipes

  • Vacuum oven

Procedure:

  • Initial Measurement:

    • Cut a small, uniform piece of the cured DPGDA network.

    • Measure its dimensions and weigh it precisely on the analytical balance. This is the dry weight (Wd ).[19]

  • Swelling:

    • Place the polymer sample into a vial and add an excess amount of the chosen solvent. Ensure the sample is fully submerged.

    • Seal the vial to prevent solvent evaporation and leave it at a constant temperature (e.g., room temperature) to swell.

  • Equilibrium Measurement:

    • Allow the sample to swell until it reaches equilibrium. This can take anywhere from a few hours to several days. To check for equilibrium, periodically remove the sample, weigh it, and return it to the solvent until the weight no longer changes significantly over time.[20]

    • To weigh, remove the swollen sample from the vial, gently blot the surface with a lint-free wipe to remove excess solvent, and immediately weigh it. This is the swollen weight (Ws ).

  • Calculation:

    • The mass swelling ratio (Qm ) is calculated using the formula: Qm = Ws / Wd

    • A lower swelling ratio indicates a higher crosslinking density. For more quantitative analysis, the data can be used in the Flory-Rehner equation to calculate the molecular weight between crosslinks (Mc).[6]

DMA is a powerful technique to quantitatively measure the crosslinking density by relating it to the material's viscoelastic properties.[1][21][22]

Materials & Equipment:

  • Cured DPGDA polymer sample (typically a rectangular bar of precise dimensions)

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., tension or single cantilever)[21][23]

Procedure:

  • Sample Preparation:

    • Prepare a rectangular sample of the cured DPGDA network with uniform thickness and precise dimensions as required by the DMA instrument.

  • Instrument Setup:

    • Mount the sample in the appropriate fixture (e.g., tensile clamps).

    • Set the experimental parameters. A typical experiment involves a temperature sweep at a fixed frequency.

      • Temperature Range: From below the glass transition temperature (Tg) to well into the rubbery plateau region (e.g., -50 °C to 150 °C).

      • Heating Rate: A controlled rate, typically 2-3 °C/min.[1]

      • Frequency: A standard frequency, often 1 Hz.[1][23]

      • Strain: A small oscillatory strain within the linear viscoelastic region (LVR) of the material (e.g., 0.1%).

  • Data Acquisition:

    • Run the temperature sweep experiment. The DMA will record the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta as a function of temperature.

  • Analysis:

    • Identify the "rubbery plateau" region on the storage modulus vs. temperature graph. This is the flat region well above the Tg.[1]

    • Select a value for the storage modulus (E') from this plateau.

    • Calculate the crosslinking density (νe) using the theory of rubber elasticity: νe = E' / (3 * R * T) Where:

      • E' is the storage modulus in the rubbery plateau (in Pa).

      • R is the universal gas constant (8.314 J/mol·K).

      • T is the absolute temperature (in Kelvin) at which E' was measured.[7]

    • A higher storage modulus in the rubbery plateau corresponds directly to a higher effective crosslinking density.[1][2]

References

Technical Support Center: Optimizing Initiator Concentration for DPGDA Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the photopolymerization of Dipropylene Glycol Diacrylate (DPGDA).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your DPGDA polymerization experiments.

Issue 1: Incomplete or Slow Polymerization

Symptoms: The DPGDA formulation remains tacky, soft, or liquid after UV exposure. The degree of conversion is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Initiator Concentration The concentration of the photoinitiator is too low to generate enough free radicals to initiate and sustain the polymerization process. Increase the initiator concentration in increments (e.g., 0.1 wt%) and monitor the effect on the degree of conversion. Be aware that an excessive concentration can also be detrimental (see Issue 2).
Inappropriate Initiator Type The absorption spectrum of the photoinitiator may not match the wavelength of the UV light source. Ensure the initiator's absorbance peak aligns with the output of your UV lamp. For example, TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) has an absorption range in the 380-410 nm region.
Oxygen Inhibition Oxygen in the atmosphere can quench the free radicals, leading to incomplete surface cure and a tacky surface.[1] To mitigate this, you can perform the polymerization in an inert atmosphere (e.g., nitrogen blanket) or use a higher initiator concentration to overcome the oxygen inhibition effect.
Low UV Light Intensity The intensity of the UV light source may be too low to sufficiently activate the photoinitiator. Increase the light intensity or the exposure time. However, be cautious as excessive heat from the lamp can cause other issues.[2]
Presence of Inhibitors DPGDA monomer is often supplied with inhibitors to prevent spontaneous polymerization during storage.[3] While necessary for stability, high concentrations of inhibitors can retard the photopolymerization process. If possible, consult the manufacturer's data sheet for inhibitor concentration and consider if it's within an acceptable range for your application.
Issue 2: Reduced Cure Depth and Brittle Polymer

Symptoms: The top surface of the polymer is hard, but the material underneath remains uncured. The resulting polymer is brittle and fractures easily.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excessive Initiator Concentration A very high concentration of the photoinitiator can lead to a "shielding" effect, where the top layer absorbs most of the UV light, preventing it from penetrating deeper into the sample. This results in a shallow cure depth. Reduce the initiator concentration to find an optimal balance between surface cure and through-cure.
High Pigment or Filler Loading The presence of pigments, fillers, or other UV-absorbing additives can scatter or absorb the UV light, reducing the penetration depth. If using fillers, ensure they are properly dispersed and consider using a photoinitiator that is sensitive to a wavelength range where the filler has minimal absorption.
Inappropriate Wavelength Using a UV source with a wavelength that is strongly absorbed by the monomer or other components of the formulation can limit penetration depth. Select a light source with a wavelength that is primarily absorbed by the photoinitiator.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for a photoinitiator in DPGDA polymerization?

A1: A common starting point for many photoinitiators, such as TPO, is in the range of 0.1 to 2.0 wt% relative to the weight of the monomer (DPGDA). However, the optimal concentration will depend on several factors including the specific initiator, the thickness of the sample, the desired cure speed, and the properties of the final polymer.[4]

Q2: How does the initiator concentration affect the degree of conversion (DC)?

A2: Generally, increasing the initiator concentration up to a certain point will increase the rate of polymerization and the final degree of conversion. This is because a higher concentration of initiator molecules leads to the generation of more free radicals upon UV exposure. However, beyond an optimal concentration, the DC may plateau or even decrease.[4] This can be due to factors like radical-radical termination or the "shielding" effect mentioned earlier.

Q3: Can I use any photoinitiator with DPGDA?

A3: DPGDA is an acrylate-based monomer and is typically polymerized via a free-radical mechanism. Therefore, you should use a free-radical photoinitiator. Common choices include acylphosphine oxides (e.g., TPO), and α-hydroxy ketones. The choice of initiator will also depend on the desired curing speed, depth of cure, and any requirements for low yellowing.

Q4: How can I measure the degree of conversion of my DPGDA polymer?

A4: A common and reliable method for measuring the degree of conversion is Fourier Transform Infrared (FTIR) spectroscopy.[5][6][7][8] By monitoring the decrease in the absorption peak corresponding to the acrylate double bond (typically around 1635 cm⁻¹), you can quantify the extent of polymerization.

Q5: My polymerized DPGDA is yellow. What causes this and how can I prevent it?

A5: Yellowing can be caused by the photoinitiator itself or its byproducts after photolysis. Some initiators are inherently more prone to causing yellowing than others. To minimize yellowing, you can:

  • Use a photoinitiator known for low yellowing, such as certain acylphosphine oxides.

  • Optimize the initiator concentration to use the minimum amount necessary for complete curing.

  • Ensure the formulation is not exposed to excessive UV light after it has fully cured.

Experimental Protocols

Protocol 1: Determining the Optimal Initiator Concentration

Objective: To identify the initiator concentration that yields the desired degree of conversion and cure depth for a DPGDA formulation.

Materials:

  • Dipropylene Glycol Diacrylate (DPGDA)

  • Photoinitiator (e.g., TPO)

  • UV curing system with a specific wavelength output

  • FTIR spectrometer

  • Molds of a defined thickness (e.g., 1 mm)

  • Micrometer or caliper

Methodology:

  • Prepare a series of DPGDA formulations with varying concentrations of the photoinitiator (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 wt%).

  • For each concentration, dispense the formulation into a mold of a known thickness.

  • Expose the sample to a controlled dose of UV light (constant intensity and time).

  • After curing, carefully remove the polymer from the mold.

  • Cure Depth Measurement: Measure the thickness of the cured portion of the polymer using a micrometer or caliper. The uncured portion will remain liquid and can be wiped away.

  • Degree of Conversion (DC) Measurement (using FTIR):

    • Record the FTIR spectrum of the uncured DPGDA/initiator mixture.

    • Record the FTIR spectrum of the cured polymer.

    • The DC can be calculated by monitoring the decrease of the acrylate peak area at ~1635 cm⁻¹ relative to an internal reference peak (e.g., the carbonyl peak at ~1720 cm⁻¹). The formula is:

  • Plot the cure depth and degree of conversion as a function of the initiator concentration to determine the optimal range.

Protocol 2: Measuring Degree of Conversion using FTIR

Objective: To accurately measure the degree of conversion of a photopolymerized DPGDA sample.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or transmission mode capabilities.

  • Uncured DPGDA/initiator mixture.

  • Cured DPGDA polymer sample.

  • KBr pellets (for transmission mode).

Methodology (ATR Mode):

  • Obtain a background spectrum on the clean ATR crystal.

  • Place a small drop of the uncured DPGDA/initiator mixture onto the ATR crystal and record the spectrum.

  • Clean the ATR crystal thoroughly.

  • Place the cured DPGDA polymer sample onto the ATR crystal, ensuring good contact, and record the spectrum.

  • Identify the acrylate peak (around 1635 cm⁻¹) and a stable internal reference peak (e.g., carbonyl at ~1720 cm⁻¹).

  • Calculate the ratio of the peak areas (acrylate/reference) for both the uncured monomer and the cured polymer.

  • Use the formula from Protocol 1 to calculate the Degree of Conversion.

Methodology (Transmission Mode):

  • Prepare a thin film of the uncured monomer between two KBr pellets and record the FTIR spectrum.

  • Prepare a KBr pellet containing a known amount of the finely ground cured polymer and record the spectrum.[5]

  • Follow steps 5-7 from the ATR methodology to calculate the Degree of Conversion.

Data Presentation

Table 1: Effect of TPO Initiator Concentration on Degree of Conversion of a Bis-GMA/TEGDMA Resin System (for reference)

Note: Data for a Bis-GMA/TEGDMA system is presented here as a reference, as comprehensive DPGDA-specific data was not available in the searched literature. The trend is expected to be similar for DPGDA.

Initiator Concentration (wt%)Degree of Conversion (Top Surface, %)Degree of Conversion (Bottom Surface, %)
0.055347
0.256558
0.507265
1.088170
1.508170
4.978069
(Data adapted from a study on Bis-GMA/TEGDMA resins with TPO initiator)[4]

Table 2: Troubleshooting Summary for DPGDA Polymerization

Problem Primary Suspect Secondary Suspects Recommended Action
Tacky SurfaceOxygen InhibitionLow Initiator Concentration, Low Light IntensityIncrease initiator concentration, use inert atmosphere, increase light intensity/exposure.
Incomplete CureLow Initiator ConcentrationInappropriate Initiator, Low Light IntensityOptimize initiator concentration, check initiator/lamp compatibility, increase light dose.
Low Cure DepthHigh Initiator ConcentrationHigh Filler/Pigment LoadReduce initiator concentration, select initiator with optimal absorption.
Brittle PolymerHigh Crosslink Density (related to cure conditions)Excessive Initiator ConcentrationOptimize initiator concentration and cure speed.
YellowingInitiator Type/ByproductsExcessive UV ExposureSelect a non-yellowing initiator, use minimum necessary concentration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_cure UV Curing cluster_analysis Analysis cluster_optimization Optimization P1 Weigh DPGDA Monomer P2 Add Photoinitiator at Varying Concentrations P1->P2 P3 Mix Thoroughly P2->P3 C1 Dispense into Mold P3->C1 C2 Expose to UV Light (Controlled Dose) C1->C2 A1 Measure Cure Depth C2->A1 A2 Measure Degree of Conversion (FTIR) C2->A2 O1 Plot Data vs. Initiator Concentration A1->O1 A2->O1 O2 Determine Optimal Concentration O1->O2

Caption: Experimental workflow for optimizing initiator concentration.

troubleshooting_logic Start Polymerization Issue (e.g., Incomplete Cure) Check_Conc Is Initiator Concentration within 0.1-2.0 wt%? Start->Check_Conc Check_Lamp Does Initiator Spectrum Match Lamp Output? Check_Conc->Check_Lamp Yes Adjust_Conc Adjust Initiator Concentration Check_Conc->Adjust_Conc No Check_O2 Is there Oxygen Inhibition? Check_Lamp->Check_O2 Yes Change_Init Change Initiator Check_Lamp->Change_Init No Check_Intensity Is UV Intensity Sufficient? Check_O2->Check_Intensity No Inert_Atm Use Inert Atmosphere Check_O2->Inert_Atm Yes Adjust_UV Increase UV Intensity or Exposure Time Check_Intensity->Adjust_UV No

Caption: Troubleshooting logic for incomplete polymerization.

References

Methods to minimize polymerization shrinkage in DPGDA-based materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing polymerization shrinkage in Dipropylene Glycol Diacrylate (DPGDA)-based materials. Explore our troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Significant Warping or Internal Stress Fractures High volumetric shrinkage due to rapid polymerization.1. Modify Curing Protocol: Implement a "soft-start" or "ramped" curing method.[1] Begin with a lower light intensity and gradually increase it. This prolongs the pre-gel phase, allowing for stress relaxation. 2. Introduce Fillers: Incorporate inert fillers to reduce the overall volume of the polymerizing resin matrix.[2][3] 3. Use a Stress-Absorbing Layer: Apply a liner with a low elastic modulus to absorb contraction forces.[1][4]
Poor Adhesion or Delamination from Substrate Shrinkage stress exceeding the adhesive bond strength at the interface.1. Optimize C-Factor: If possible, modify the geometry of the material to reduce the ratio of bonded to free surface area (Configuration Factor). 2. Incremental Application: Apply the DPGDA-based material in thin layers (e.g., 2mm or less) and cure each layer individually.[3][4][5][6] This reduces the volume of material shrinking at once. 3. Alternative Monomer Systems: Consider incorporating monomers that undergo ring-opening polymerization, such as siloranes, which can significantly reduce shrinkage.[1][4][7]
Inconsistent or Incomplete Curing Insufficient light penetration, inappropriate photoinitiator, or overly rapid polymerization.1. Select Appropriate Photoinitiator: Ensure the photoinitiator is suitable for the light source and the thickness of the material. Germanium-based photoinitiators can improve curing depth.[1] 2. Pulse-Delay Curing: Utilize a curing protocol with light pulses and dark intervals to allow for stress relaxation and reduce the overall reaction rate.[1][4]
Material Properties Do Not Meet Specifications (e.g., low mechanical strength) Low degree of conversion, which can be a side effect of some shrinkage reduction techniques.1. Balance Shrinkage and Conversion: While a lower degree of conversion can reduce shrinkage, it may compromise mechanical properties.[4] It is crucial to find an optimal balance for your specific application. 2. Post-Curing: Consider a post-curing step with heat or prolonged light exposure to enhance the final degree of conversion after the initial shape has been set.

Frequently Asked Questions (FAQs)

1. What is polymerization shrinkage and why is it a problem in DPGDA-based materials?

Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules (like DPGDA) convert into a polymer network. This happens because the longer covalent bonds that form are shorter than the van der Waals distances between the monomer molecules.[8] This shrinkage can induce stress, leading to dimensional inaccuracies, microfractures, poor adhesion to substrates, and overall failure of the material.[7]

2. How does adding fillers help reduce polymerization shrinkage?

Fillers, which can be inorganic particles or pre-polymerized organic particles, reduce polymerization shrinkage by decreasing the volume fraction of the resin that undergoes polymerization.[2][3] Since the fillers themselves do not shrink, a higher filler content leads to a lower overall volumetric shrinkage of the composite material.[5][9]

3. What are "soft-start" and "ramped" curing, and how do they work?

"Soft-start" and "ramped" curing are modified light-curing protocols designed to reduce polymerization stress.[1]

  • Soft-start: This is a two-step process that begins with a period of low-intensity light, followed by a final cure at high intensity.

  • Ramped curing: This involves gradually increasing the light intensity from low to high over a set period.

Both methods slow down the initial polymerization rate, delaying the "gel point" (the transition from a viscous liquid to a solid). This extended liquid phase allows the material to flow and relax, dissipating shrinkage stress before the material becomes rigid.[3][4]

4. Can you explain the incremental layering technique?

The incremental layering technique involves applying and curing the resin composite in thin layers, typically 2mm or less, rather than in one bulk mass.[4][6] This method helps to minimize polymerization shrinkage stress in several ways:

  • It reduces the volume of material shrinking at any one time.[5]

  • It can lower the C-factor for each individual increment.

  • It allows for better light penetration, leading to a more uniform cure.

5. Are there alternative monomers to DPGDA that exhibit lower shrinkage?

Yes, significant research has gone into developing low-shrinkage monomer systems. One of the most notable examples is the silorane-based system. Siloranes undergo a cationic ring-opening polymerization, which is accompanied by a slight expansion that helps to offset the shrinkage from the formation of the polymer network.[1][4][8] This can result in polymerization shrinkage as low as 0.9%.[1] Ormocers (organically modified ceramics) are another class of materials that can exhibit reduced shrinkage.[1]

Quantitative Data on Shrinkage Reduction

Method Description Reported Shrinkage Reduction Reference
Silorane-Based Resins Utilizes ring-opening polymerization of oxirane and siloxane molecules to counteract shrinkage.Can reduce polymerization shrinkage to as low as 0.9%.[1][4]
Pre-polymerized Filler Particles Incorporating already polymerized filler particles reduces the volume of shrinking monomer.Can reduce polymerization shrinkage to 1%.[1]
High Molecular Weight Monomers Using monomers with a higher molecular weight reduces the concentration of reactive double bonds per unit volume.Contributes to lower overall shrinkage.[8]
Bulk-Fill Composites with Stress Modulators These materials contain specific modulators that alter the polymerization kinetics to reduce stress.Shrinkage values are generally lower than conventional composites.[1]

Experimental Protocols

Protocol 1: Evaluating the Effect of a "Soft-Start" Curing Protocol

  • Material Preparation: Prepare two identical samples of your DPGDA-based resin.

  • Control Sample: Cure the first sample using a standard high-intensity light source (e.g., 1200 mW/cm²) for the manufacturer's recommended time (e.g., 20 seconds).

  • Experimental Sample: Cure the second sample using a "soft-start" protocol.

    • Begin with a low intensity (e.g., 200 mW/cm²) for an initial period (e.g., 10 seconds).

    • Immediately follow with a high-intensity cure (e.g., 1200 mW/cm²) for the remaining time (e.g., 10 seconds).

  • Analysis:

    • Measure the volumetric shrinkage of both samples using a gas pycnometer or the bonded-disk method.

    • Assess internal stress by examining the samples under magnification for microfractures or by using techniques like photoelasticity.

    • Compare the degree of conversion for both samples using FTIR spectroscopy to ensure the soft-start protocol achieves adequate polymerization.

Protocol 2: Assessing the Impact of Filler Content on Shrinkage

  • Formulation: Prepare a series of DPGDA-based resin formulations with varying weight percentages of an inert filler (e.g., silica), for example, 0%, 20%, 40%, and 60% by weight. Ensure the filler is well-dispersed.

  • Sample Preparation: Create standardized samples of each formulation.

  • Curing: Cure all samples under identical conditions (light intensity, time, and temperature).

  • Measurement:

    • Determine the volumetric polymerization shrinkage for each sample. The bonded-disk method is suitable for this.

    • Measure the elastic modulus of each cured sample, as filler content will also affect the material's stiffness.

  • Data Analysis: Plot the polymerization shrinkage and elastic modulus as a function of filler content to determine the optimal filler loading for your application.

Visualizations

ExperimentalWorkflow_SoftStart cluster_prep Material Preparation cluster_control Control Group cluster_exp Experimental Group cluster_analysis Analysis Prep Prepare two identical DPGDA-based resin samples Control_Cure Cure with standard high intensity light Prep->Control_Cure Soft_Start_Cure Cure with 'Soft-Start' protocol (low then high intensity) Prep->Soft_Start_Cure Analysis Measure Shrinkage Assess Internal Stress Compare Degree of Conversion Control_Cure->Analysis Soft_Start_Cure->Analysis LogicDiagram_ShrinkageMinimization cluster_material Material Composition cluster_process Processing & Application Start Goal: Minimize Polymerization Shrinkage Fillers Increase Filler Content (Inorganic/Pre-polymerized) Start->Fillers Monomer Use Low-Shrinkage Monomers (e.g., Siloranes, Ormocers) Start->Monomer Initiator Optimize Photoinitiator System Start->Initiator Curing Modify Curing Protocol (Soft-start, Ramped, Pulse-delay) Start->Curing Layering Incremental Layering Technique Start->Layering Liner Use Stress-Absorbing Liner Start->Liner Outcome Reduced Shrinkage Stress & Improved Material Stability Fillers->Outcome Monomer->Outcome Initiator->Outcome Curing->Outcome Layering->Outcome Liner->Outcome

References

Technical Support Center: Di(propylene glycol) diacrylate (DPGDA) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Di(propylene glycol) diacrylate (DPGDA) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the mechanical strength and durability of DPGDA-based materials. Here you will find troubleshooting guides, frequently asked questions, experimental protocols, and performance data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the formulation and testing of DPGDA polymers.

Q1: Why is my cured DPGDA polymer brittle and how can I improve its toughness?

A1: Brittleness in DPGDA polymers is often a result of excessive crosslink density or insufficient molecular chain mobility.[1][2] Here are several strategies to increase toughness and reduce brittleness:

  • Incorporate Flexible Monomers: DPGDA itself provides a degree of flexibility due to its ether linkages.[3] However, blending it with other, more flexible, difunctional acrylates or urethane acrylates can interrupt the dense crosslink network and allow for more energy absorption before fracture.[3][4]

  • Optimize Crosslinker Concentration: If you are using a trifunctional crosslinker like Trimethylolpropane triacrylate (TMPTA) to increase stiffness, reducing its concentration can improve toughness. While TMPTA significantly enhances ultimate tensile strength (UTS) and Young's modulus, it can also lead to a decrease in impact strength.[3][5][6]

  • Introduce Nanofillers: The addition of nanoparticles, such as fumed silica, can act as stress concentrators that initiate crazing, a mechanism that absorbs energy and enhances toughness. However, proper dispersion is critical, as agglomerates can act as failure points.[7][8]

  • Post-Curing Optimization: Incomplete curing can leave unreacted monomers that act as plasticizers, but can also result in a poorly formed network. A proper post-curing schedule (see Q3) ensures a high degree of conversion while allowing for molecular rearrangement that can relieve internal stresses.[9][10]

Q2: My DPGDA polymer has low tensile strength and stiffness. What are the primary causes and solutions?

A2: Low tensile strength and modulus (stiffness) typically indicate an inefficient or low-density polymer network.

  • Cause: Incomplete Polymerization: Insufficient UV exposure (time or intensity) or a low concentration of photoinitiator can lead to a low degree of conversion, meaning not all monomer chains have reacted to form a robust network.[9]

    • Solution: Increase the UV curing time or intensity. Ensure the photoinitiator (e.g., BAPO) is used at an appropriate concentration and is suitable for your UV light source's wavelength.[7]

  • Cause: Low Crosslink Density: DPGDA is a difunctional monomer.[11][12][13] While it forms a crosslinked network, its inherent flexibility may lead to lower stiffness compared to formulations with higher functional monomers.

    • Solution: Introduce a tri- or higher-functional acrylate monomer, such as Trimethylolpropane triacrylate (TMPTA), into your formulation. Even small amounts can significantly increase the crosslink density, leading to a higher Young's modulus and ultimate tensile strength.[3][5][6]

  • Cause: Oxygen Inhibition: Oxygen present at the surface of the resin during UV curing can scavenge free radicals, leading to incomplete surface polymerization and a tacky, under-cured finish with poor mechanical properties.

    • Solution: Cure the polymer in an inert atmosphere (e.g., nitrogen) or use a barrier coating (like a transparent film) to prevent oxygen contact with the surface during curing.

Q3: What is post-curing and why is it critical for DPGDA polymers?

A3: Post-curing is the process of applying additional energy, typically UV light and/or heat, to a polymer after its initial solidification.[9][10] This process is crucial for achieving optimal mechanical properties.

  • Increases Degree of Conversion (DC): The initial UV curing often results in an incomplete reaction, trapping unreacted monomers and oligomers within the polymer matrix. Post-curing provides the necessary energy to drive the polymerization reaction further towards completion. A higher DC generally correlates with improved strength, stiffness, and durability.[9]

  • Enhances Thermal Properties: By completing the cross-linking process, post-curing increases the glass transition temperature (Tg) and the overall thermal stability of the material.

  • Improves Dimensional Stability: The process helps to relax internal stresses that may have built up during initial polymerization and stabilizes the polymer network, preventing shrinkage or warping over time.[10] A typical post-curing cycle involves heating the part in a programmable oven at a temperature below its desired heat distortion temperature for several hours.[10][14]

Q4: How can I improve the long-term durability and environmental resistance of my DPGDA parts?

A4: Enhancing durability involves protecting the polymer from degradation mechanisms like moisture absorption and UV radiation.

  • Improve Moisture Resistance: DPGDA formulations inherently offer good moisture resistance.[12][15][16] This can be further enhanced by incorporating hydrophobic additives or coatings. Creating hydrophobic surfaces can delay the degradation of mechanical properties caused by moisture absorption over time.[17]

  • Increase UV Stability: For applications involving exposure to sunlight or other UV sources, the polymer can degrade, leading to discoloration and loss of mechanical strength. Incorporating UV absorbers and light stabilizers into the formulation can significantly improve long-term durability.[4]

  • Reinforce with Fillers: The addition of robust fillers like fumed silica or other nanocomposites can not only improve initial mechanical strength but also enhance resistance to wear and abrasion.[7][8][18]

Quantitative Data on Mechanical Property Enhancement

The following tables summarize the effects of common additives on the mechanical properties of DPGDA-based resin systems.

Table 1: Effect of Fumed Silica (FS) Nanoparticles on DPGDA Resin Systems

Resin SystemFS Content (wt%)Ultimate Tensile Strength (UTS)Change in UTSYoung's ModulusChange in Young's ModulusIzod Impact StrengthChange in Izod Impact Strength
PEA-DPGDA 2%12.95 MPa+20.6%Slight Decline-8.6%Data Point+47.2%
UA-DPGDA 1%Slight Decline-4.0%Decline-21.8%Data Point+61.7%
SiA-DPGDA 3%Significant Increase+90%Significant Increase+74.4%Significant Increase+60.8%
(Data synthesized from studies on acrylate resin systems diluted with DPGDA)[7][8]

Table 2: Comparative Effect of Different Reactive Diluents Mixed with Main Resins

Main ResinReactive DiluentKey Outcome on Mechanical Properties
Urethane Acrylate (UA) DPGDA vs. TMPTAUA-TMPTA showed a 60% increase in UTS and a 224% increase in Young's Modulus compared to UA-DPGDA, but with a slight decrease in Izod impact strength.[3]
Polyester Acrylate (PEA) DPGDA vs. TMPTA10PEA-TMPTA10 (a formulation including TMPTA, DPGDA, and HDDA) showed a 50% increase in UTS and a 94% increase in Young's Modulus compared to PEA-DPGDA.[3][5]
(These comparisons highlight the trade-offs between stiffness/strength and toughness when selecting a reactive diluent.)

Experimental Protocols

Protocol 1: Preparation of Fumed Silica-DPGDA Nanocomposites

  • Materials: DPGDA monomer, main resin (e.g., Urethane Acrylate), fumed silica nanoparticles (~20 nm), photoinitiator (e.g., BAPO, IRGACURE® 819).[7]

  • Formulation:

    • In a light-blocking container, mix the main resin with DPGDA reactive diluent, typically at a 1:1 weight ratio.[7]

    • Add the photoinitiator to the mixture (e.g., 0.5-2 wt%) and stir until fully dissolved.

    • Gradually add the desired weight percentage of fumed silica nanoparticles (e.g., 0-4 wt%) to the resin mixture.[7]

  • Dispersion:

    • Mechanically stir the mixture at high speed for 30-60 minutes.

    • For optimal dispersion and to break down agglomerates, use a high-energy method such as ultrasonication (probe or bath) for 15-30 minutes. Ensure the mixture does not overheat.

  • Degassing: Place the formulated resin in a vacuum chamber for 10-15 minutes or until all visible air bubbles are removed.

  • Curing: Use the formulated resin as per the requirements of your fabrication method (e.g., 3D printing, casting). Cure using a UV light source with the appropriate wavelength for your photoinitiator.

  • Post-Curing: Transfer the cured part to a post-curing chamber that provides both UV light and controlled heating. A typical cycle might be 30-60 minutes of UV exposure at 60-80°C.[9][19]

Protocol 2: Standard Three-Point Bending Test for Flexural Strength

  • Specimen Preparation: Prepare rectangular bar specimens (e.g., 10mm x 2mm x 2mm) according to standard specifications (e.g., ASTM D790).[20] Ensure all specimens are post-cured under the same conditions for consistency.

  • Storage: Store the specimens in distilled water at 37°C for 24 hours prior to testing to simulate relevant environmental conditions.[20]

  • Test Setup:

    • Use a universal testing machine equipped with a three-point bending fixture.

    • Set the support span (e.g., 8 mm).[20]

  • Procedure:

    • Place the specimen on the two supports of the fixture.

    • Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[20]

  • Data Analysis: The testing machine's software will record the load-deflection curve. From this data, calculate the flexural strength and flexural modulus. Repeat the test for a statistically significant number of samples (n=10).[20]

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key processes for improving and troubleshooting DPGDA polymers.

G cluster_prep Nanocomposite Preparation Workflow start Start: Resin Formulation (DPGDA + Main Resin + Photoinitiator) add_fs Add Fumed Silica (0-4 wt%) start->add_fs disperse High-Energy Dispersion (Mechanical Stirring + Ultrasonication) add_fs->disperse degas Vacuum Degassing disperse->degas cure UV Curing (e.g., 3D Printing, Casting) degas->cure post_cure Post-Curing (UV + Heat) cure->post_cure end_prep End: Final Part post_cure->end_prep

Caption: Workflow for preparing reinforced DPGDA nanocomposites.

G cluster_troubleshooting Troubleshooting Guide: Low Mechanical Strength start Problem: Polymer is Brittle or Weak check_cure Check Degree of Conversion (e.g., FTIR, DSC) start->check_cure is_low_dc Is DC Low? check_cure->is_low_dc increase_cure Solution: Increase UV Dose or Time Optimize Post-Curing is_low_dc->increase_cure Yes check_formulation Check Formulation is_low_dc->check_formulation No is_brittle Is it Brittle? check_formulation->is_brittle is_weak Is it Weak/Soft? is_brittle->is_weak No solution_brittle Solution: Reduce Crosslinker (TMPTA) Add Flexible Monomers is_brittle->solution_brittle Yes solution_weak Solution: Increase Crosslink Density (add TMPTA) Add Reinforcing Fillers (Silica) is_weak->solution_weak Yes

Caption: Logic diagram for troubleshooting common mechanical issues.

References

Technical Support Center: UV Curing of Dipropylene Glycol Diacrylate (DPGDA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UV curing of Dipropylene Glycol Diacrylate (DPGDA).

Frequently Asked Questions (FAQs)

Q1: What is DPGDA and why is it used in UV curing?

A1: Dipropylene Glycol Diacrylate (DPGDA) is a bifunctional acrylate monomer commonly used as a reactive diluent in UV-curable formulations. Its key features include low viscosity, which facilitates easy application and improves the wetting of substrates, and rapid curing characteristics upon exposure to UV light. In the presence of a photoinitiator, DPGDA forms a cross-linked polymer network, contributing to the final properties of the cured material, such as adhesion and flexibility.

Q2: What are the key factors influencing the UV curing of DPGDA?

A2: The successful UV curing of DPGDA is primarily dependent on the following factors:

  • UV Light Intensity: Higher intensity generally leads to a faster curing rate and a higher degree of conversion.

  • Exposure Time: Sufficient exposure time is necessary to ensure complete polymerization throughout the material.

  • Photoinitiator Type and Concentration: The photoinitiator must have an absorption spectrum that matches the output spectrum of the UV lamp. Its concentration is critical; too low may result in incomplete curing, while too high can lead to premature surface curing and reduced depth of cure.

  • Oxygen Inhibition: The presence of atmospheric oxygen can inhibit the free-radical polymerization at the surface, resulting in a tacky or uncured surface layer.

Q3: How is the degree of conversion (DoC) of DPGDA measured?

A3: The degree of conversion (DoC), which quantifies the percentage of monomer that has polymerized, is most commonly measured using Fourier Transform Infrared (FTIR) spectroscopy.[1][2] The principle involves monitoring the decrease in the absorbance peak corresponding to the carbon-carbon double bond (C=C) of the acrylate group, typically found around 1635-1638 cm⁻¹.[1][3] By comparing the peak height or area before and after curing, relative to a stable internal standard peak, the DoC can be calculated.[1]

Troubleshooting Guide

Issue 1: Incomplete Curing or Tacky Surface

  • Question: My DPGDA film is still wet or sticky to the touch after UV exposure. What is the cause and how can I fix it?

  • Answer: A tacky surface is often due to oxygen inhibition, where atmospheric oxygen quenches the free radicals at the surface, preventing complete polymerization.[4] Incomplete curing throughout the film can be caused by insufficient UV dose (a combination of intensity and time).

    Solutions:

    • Increase UV Dose: Increase the exposure time or the UV light intensity to provide more energy for the polymerization reaction.

    • Optimize Photoinitiator Concentration: Ensure the photoinitiator concentration is within the recommended range (typically 0.5-5 wt%). Too low a concentration may not generate enough free radicals to overcome oxygen inhibition.

    • Use an Inert Atmosphere: Curing in a nitrogen-purged environment will eliminate oxygen and prevent surface tackiness.

    • Apply a Barrier Film: Covering the surface of the DPGDA formulation with an oxygen-impermeable film (e.g., a thin polyester sheet) during curing can prevent oxygen contact.

Issue 2: Poor Adhesion to the Substrate

  • Question: The cured DPGDA film is peeling off or does not adhere well to my substrate. How can I improve adhesion?

  • Answer: Poor adhesion can result from improper surface preparation, a mismatch between the coating and substrate surface energies, or stresses induced by polymerization shrinkage.

    Solutions:

    • Thorough Surface Cleaning: Ensure the substrate is free of contaminants such as dust, grease, or moisture. Use appropriate solvents or cleaning agents for the specific substrate.

    • Surface Pre-treatment: For some substrates, especially plastics with low surface energy, a pre-treatment like corona or plasma treatment can increase the surface energy and promote better adhesion.

    • Use of Adhesion Promoters: Incorporating an adhesion promoter into the DPGDA formulation can enhance bonding to specific substrates.

    • Adjust Formulation Viscosity: A lower viscosity formulation can improve the wetting of the substrate, leading to better mechanical interlocking and adhesion. DPGDA itself is a low-viscosity monomer that can help in this regard.

Issue 3: Yellowing of the Cured Film

  • Question: My cured DPGDA film has a yellow tint. What causes this and how can it be prevented?

  • Answer: Yellowing can be caused by the type and concentration of the photoinitiator, as well as by excessive UV exposure. Some photoinitiators, like Camphorquinone (CQ), are inherently yellow.

    Solutions:

    • Select a Non-Yellowing Photoinitiator: Opt for photoinitiators that are known for their low yellowing properties, such as certain α-hydroxy ketones or acylphosphine oxides.

    • Optimize Photoinitiator Concentration: Use the minimum effective concentration of the photoinitiator, as higher concentrations can exacerbate yellowing.

    • Avoid Over-exposure: While sufficient UV dose is necessary for complete curing, excessive exposure can sometimes lead to degradation and discoloration of the polymer or photoinitiator byproducts.

Data Presentation

The following tables provide illustrative data on how UV light intensity, exposure time, and photoinitiator concentration can affect the degree of conversion of DPGDA. Note: This data is representative and may vary based on the specific experimental setup, photoinitiator used, and film thickness.

Table 1: Effect of UV Light Intensity and Exposure Time on Degree of Conversion (%) of DPGDA

UV Light Intensity (mW/cm²)5 seconds10 seconds20 seconds30 seconds
10 45607582
25 65788892
50 758593>95
100 8592>95>95

Table 2: Effect of Photoinitiator Concentration on Degree of Conversion (%) of DPGDA

Photoinitiator Concentration (wt%)Degree of Conversion (%) at 10 s exposure (50 mW/cm²)
0.5 70
1.0 82
2.0 85
3.0 86
5.0 87

Experimental Protocols

Protocol 1: UV Curing of a DPGDA Film

This protocol describes the preparation and UV curing of a thin film of DPGDA.

  • Formulation Preparation:

    • In an amber vial to protect from ambient light, combine DPGDA with a selected photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one) at the desired concentration (e.g., 2 wt%).

    • Gently mix the components until the photoinitiator is completely dissolved. A low-speed vortex mixer or magnetic stirrer can be used. Avoid introducing air bubbles.

  • Film Application:

    • Clean the substrate (e.g., a glass slide) thoroughly with a suitable solvent (e.g., isopropanol) and dry it completely.

    • Using a wire-wound bar coater or a spin coater, apply the DPGDA formulation onto the substrate to achieve a uniform film of the desired thickness (e.g., 50 µm).

  • UV Curing:

    • Place the coated substrate under a UV lamp with a known spectral output and intensity. Ensure the distance between the lamp and the sample is fixed to maintain consistent intensity.

    • Expose the film to the UV light for a predetermined duration. For kinetic studies, this can be varied.

  • Post-Curing (Optional):

    • For some applications, a post-curing step (e.g., gentle heating) may be employed to enhance the final properties of the cured film, although this is not always necessary for DPGDA.

Protocol 2: Measuring Degree of Conversion (DoC) using FTIR-ATR Spectroscopy

This protocol outlines the steps to measure the DoC of a UV-cured DPGDA film.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

    • Record a background spectrum of the clean, empty ATR crystal.

  • Uncured Sample Spectrum:

    • Place a small drop of the uncured DPGDA formulation onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Record the IR spectrum of the uncured sample. This will serve as the reference (0% conversion).

  • Curing on the ATR Crystal:

    • Position a UV light guide or lamp directly above the sample on the ATR crystal at a fixed distance.

    • Expose the sample to UV light for the desired curing time. For real-time monitoring, spectra can be collected at set intervals during the exposure.

  • Cured Sample Spectrum:

    • After the UV exposure is complete, record the IR spectrum of the cured sample.

  • Data Analysis:

    • Identify the absorbance peak for the C=C double bond stretch, typically around 1637 cm⁻¹.[3]

    • Select a stable internal reference peak that does not change during polymerization. If the formulation does not contain an aromatic component, the carbonyl (C=O) peak at approximately 1720 cm⁻¹ can often be used.

    • Calculate the Degree of Conversion (DoC) using the following formula: DoC (%) = [1 - ( (Peak_Area_C=C_cured / Peak_Area_Ref_cured) / (Peak_Area_C=C_uncured / Peak_Area_Ref_uncured) )] * 100

Mandatory Visualizations

UV_Curing_Workflow cluster_prep Preparation cluster_cure Curing cluster_analysis Analysis A Formulation (DPGDA + Photoinitiator) C Film Application (e.g., Spin Coating) A->C B Substrate Cleaning B->C D UV Exposure (Controlled Intensity & Time) C->D UV Lamp E Cured DPGDA Film D->E F FTIR Analysis (Measure DoC) E->F

Caption: Experimental workflow for UV curing of DPGDA and subsequent analysis.

Curing_Parameters Intensity UV Light Intensity CuringRate Curing Rate Intensity->CuringRate DoC Degree of Conversion (DoC) Intensity->DoC Time Exposure Time Time->DoC PI_Conc Photoinitiator Concentration PI_Conc->CuringRate PI_Conc->DoC Oxygen Oxygen Presence SurfaceCure Surface Cure Quality Oxygen->SurfaceCure Inhibits CuringRate->DoC DoC->SurfaceCure

Caption: Key parameters influencing the UV curing outcome of DPGDA.

References

Technical Support Center: Dipropylene Glycol Diacrylate (DPGDA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dipropylene Glycol Diacrylate (DPGDA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the spontaneous polymerization of DPGDA during storage and in addressing related technical issues.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of DPGDA.

Issue 1: Suspected Polymerization in DPGDA Container

  • Question: I opened a container of DPGDA and observed an increase in viscosity, the presence of solid particles, or heat generation. What should I do?

  • Answer: These are signs of spontaneous polymerization. Extreme caution is advised as the polymerization process can be exothermic and may lead to a runaway reaction.[1] Immediately move the container to a well-ventilated area, away from other reactive materials. Do not attempt to open a sealed container that is warm to the touch. Contact your institution's environmental health and safety department for guidance on proper disposal of the polymerized material. To prevent recurrence, review your storage conditions against the recommendations outlined in the FAQs below.

Issue 2: Concerns about Inhibitor Depletion

  • Question: I have been storing DPGDA for an extended period. How can I be sure the inhibitor is still effective?

  • Answer: The inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), is consumed over time, especially with exposure to heat or light.[2] It is crucial to monitor the inhibitor concentration, particularly for long-term storage. You can perform an analytical test to determine the MEHQ level. A significant decrease from the initial concentration specified on the Certificate of Analysis indicates a higher risk of polymerization. If the inhibitor level is low, you may need to consider adding more inhibitor or using the batch promptly.

Issue 3: DPGDA Discoloration

  • Question: My DPGDA has developed a yellow tint. Is it still usable?

  • Answer: Discoloration can be an early indicator of product degradation, which may precede polymerization. While a slight yellowing might not immediately affect performance in all applications, it warrants investigation. We recommend testing the material for key parameters such as viscosity and inhibitor concentration to assess its quality. Storing DPGDA in amber glass or opaque containers can help prevent discoloration caused by light exposure.[3]

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for DPGDA?

    • DPGDA should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[3][4] The recommended storage temperature is typically below 25°C (77°F) or 30°C (86°F), depending on the supplier.[3][5]

  • What type of container should I use to store DPGDA?

    • It is recommended to store DPGDA in its original unopened container. If transferring is necessary, use containers made of stainless steel, amber glass, or amber polyethylene to protect from light.[3]

  • Is an inert atmosphere (e.g., nitrogen) recommended for DPGDA storage?

    • No, storing DPGDA under an inert atmosphere should be avoided. The commonly used phenolic inhibitors, such as MEHQ, require the presence of dissolved oxygen to function effectively as radical scavengers.[1] An oxygen-free environment will render the inhibitor ineffective. It is recommended to have a headspace of dry air.

Inhibitors

  • What is the role of an inhibitor in DPGDA?

    • Inhibitors are chemical compounds added to monomers like DPGDA to prevent spontaneous polymerization.[6] They work by scavenging free radicals that can initiate a polymerization chain reaction.

  • What is the typical inhibitor used in DPGDA and at what concentration?

    • The most common inhibitor for DPGDA is Monomethyl Ether of Hydroquinone (MEHQ). The concentration can vary by manufacturer but is often in the range of 100 to 600 parts per million (ppm).[7][8][9] Always refer to the product's Certificate of Analysis for the specific concentration.

  • Can I add more inhibitor to my DPGDA?

    • Adding more inhibitor may be possible but should be done with caution and after consulting with the manufacturer. The type and amount of inhibitor must be carefully chosen to avoid negatively impacting the performance of the DPGDA in your application.

Stability and Shelf Life

  • What is the typical shelf life of DPGDA?

    • The shelf life of DPGDA can range from 6 months to 2 years, depending on the supplier and storage conditions.[5][10][11] Always check the expiration date on the product label.

  • How does temperature affect the shelf life of DPGDA?

    • Higher storage temperatures significantly accelerate the depletion of the inhibitor and increase the rate of potential polymerization, thereby reducing the shelf life.[12][13]

  • What are the signs of DPGDA instability?

    • Signs of instability include increased viscosity, formation of solid precipitates, discoloration (yellowing), and heat generation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the storage and stability of DPGDA.

ParameterRecommended ValueSource(s)
Storage Temperature < 25°C (77°F) or < 30°C (86°F)[3][5]
MEHQ Inhibitor Concentration 100 - 600 ppm[7][8][9]
Shelf Life 6 months - 2 years[5][10][11]
Oxygen in Headspace Recommended (inhibitor requires it)[1]

Experimental Protocols

Protocol: Monitoring MEHQ Inhibitor Concentration by HPLC

This protocol provides a general method for determining the concentration of MEHQ in DPGDA using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • MEHQ standard

    • DPGDA sample

  • Standard Preparation:

    • Prepare a stock solution of MEHQ in acetonitrile (e.g., 1000 ppm).

    • Create a series of calibration standards by diluting the stock solution with acetonitrile to concentrations spanning the expected sample concentration (e.g., 50, 100, 200, 400, 600 ppm).

  • Sample Preparation:

    • Accurately weigh a known amount of the DPGDA sample and dilute it with acetonitrile to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 290 nm

  • Procedure:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared DPGDA sample.

    • Quantify the MEHQ concentration in the sample by comparing its peak area to the calibration curve.

Protocol: Accelerated Stability Testing

This protocol outlines a general procedure for assessing the stability of DPGDA under accelerated conditions.

  • Objective: To predict the long-term stability and shelf life of DPGDA by subjecting it to elevated temperature and humidity.

  • Materials:

    • DPGDA sample in its intended storage container.

    • Stability chamber capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Procedure:

    • Place the DPGDA samples in the stability chamber.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[14]

    • At each time point, analyze the samples for critical parameters:

      • Appearance (color, clarity)

      • Viscosity

      • MEHQ inhibitor concentration (using the HPLC method described above)

      • Acidity

      • Presence of polymer (e.g., by visual inspection or size exclusion chromatography)

  • Data Analysis:

    • Analyze the data for trends in the degradation of DPGDA and the depletion of the MEHQ inhibitor.

    • The results can be used to estimate the shelf life at normal storage conditions using principles of chemical kinetics, such as the Arrhenius equation.[15][16]

Visualizations

Spontaneous_Polymerization_Pathway DPGDA DPGDA Monomer FreeRadicals Free Radical Formation DPGDA->FreeRadicals Exposure to Stable Stable DPGDA Initiators Initiating Factors (Heat, Light, Contaminants) Initiators->FreeRadicals Polymerization Spontaneous Polymerization FreeRadicals->Polymerization Initiates Inhibitor MEHQ Inhibitor + Oxygen Inhibitor->FreeRadicals Scavenges

Caption: Factors leading to the spontaneous polymerization of DPGDA.

Troubleshooting_Workflow Start Observe Signs of Potential Polymerization (e.g., increased viscosity, heat) Check_Temp Is container warm to the touch? Start->Check_Temp Isolate Isolate Container Immediately & Contact EHS Check_Temp->Isolate Yes Check_Temp->No_Heat No Test_Sample Perform Analytical Tests - Viscosity - Inhibitor (MEHQ) Level - Appearance Results Review Test Results Test_Sample->Results Good_Quality Material is within specification. Review Storage Conditions. Results->Good_Quality Pass Poor_Quality Material is out of specification. Consider disposal or re-inhibition. Results->Poor_Quality Fail

Caption: Troubleshooting workflow for suspected DPGDA polymerization.

References

Modulating the flexibility of polymers by altering DPGDA linker chain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di(propylene glycol) diacrylate (DPGDA) to modulate polymer flexibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DPGDA in polymer synthesis?

A1: DPGDA, or Di(propylene glycol) diacrylate, is a bifunctional acrylate monomer commonly used as a reactive diluent in polymer synthesis, particularly in UV and electron beam curing applications.[1] Its primary roles are to reduce the viscosity of the resin system for improved processing and to act as a crosslinking agent. The flexible ether bonds in the DPGDA backbone impart flexibility to the final polymer network.[2]

Q2: How does altering the DPGDA concentration affect the mechanical properties of the resulting polymer?

A2: Increasing the concentration of DPGDA, as a flexible linker, generally increases the elongation and flexibility of the polymer.[2] Conversely, a lower concentration of DPGDA, in a formulation with more rigid crosslinkers, will result in a stiffer, more brittle polymer. This is because the longer, flexible chains of DPGDA create a less densely crosslinked network, allowing for more polymer chain mobility.

Q3: Can DPGDA be used in combination with other acrylates?

A3: Yes, DPGDA is often blended with other acrylate monomers and oligomers to achieve a desired balance of properties.[1][2] For example, it can be combined with more rigid, multifunctional acrylates to tailor properties like tensile strength, modulus, and adhesion.

Q4: What is the impact of DPGDA on drug delivery systems?

A4: In drug delivery systems, the concentration of DPGDA can influence the polymer network's mesh size and swelling behavior, which in turn affects the release kinetics of an encapsulated drug.[3][4] A higher DPGDA concentration can lead to a larger mesh size, potentially allowing for a faster release of the therapeutic agent. The flexibility imparted by DPGDA can also be beneficial for creating drug delivery vehicles that require a certain degree of deformability to interact with biological tissues.

Troubleshooting Guide

Issue 1: Incomplete or "Tacky" Curing of the Polymer

  • Question: My DPGDA-containing polymer is not fully curing under UV light and remains sticky to the touch. What could be the cause?

  • Answer: Incomplete curing is a common issue in photopolymerization and can be attributed to several factors:

    • Insufficient UV Exposure: The UV dose (a combination of intensity and exposure time) may be too low to achieve complete conversion of the acrylate groups. Ensure your UV lamp is functioning correctly and that the exposure time is adequate for the thickness of your sample.[1]

    • Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is critical. Too low a concentration will result in insufficient radical generation to initiate and sustain the polymerization. Conversely, an excessively high concentration can lead to premature chain termination and a non-uniform cure.[3][5] An optimal concentration is often around 0.5-3% by weight, but this should be optimized for your specific system.[5]

    • Oxygen Inhibition: Oxygen present at the surface of the resin can inhibit the free-radical polymerization process, leading to a tacky surface layer. To mitigate this, you can perform the curing in an inert atmosphere (e.g., nitrogen) or use a higher intensity UV source to overcome the inhibition.

    • UV Light Wavelength: Ensure that the emission spectrum of your UV lamp overlaps with the absorption spectrum of your chosen photoinitiator.[1]

Issue 2: Brittle Polymer Despite High DPGDA Concentration

  • Question: I am using a high concentration of DPGDA, but my final polymer is still brittle. Why is this happening?

  • Answer: While DPGDA imparts flexibility, other components in your formulation can lead to brittleness:

    • Presence of Rigid Monomers/Oligomers: If your formulation contains a significant amount of highly functional or rigid monomers (e.g., trimethylolpropane triacrylate - TMPTA), they can dominate the network structure and lead to a brittle material, even with DPGDA present.[2]

    • Phase Separation: Incompatibility between DPGDA and other components in the resin can lead to phase separation, resulting in a non-uniform polymer with poor mechanical properties. Ensure all components are fully miscible before curing.

    • Over-curing: Excessive UV exposure can sometimes lead to a highly crosslinked and brittle network, even with flexible linkers. Try reducing the curing time or UV intensity.

Issue 3: High Polydispersity (Broad Molecular Weight Distribution)

  • Question: My polymer has a very broad molecular weight distribution, leading to inconsistent properties. How can I achieve a more uniform polymer network?

  • Answer: High polydispersity in free-radical polymerization can be challenging to control. Here are some strategies:

    • Controlled Radical Polymerization (CRP) Techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer much better control over the polymerization process, leading to polymers with low dispersity.

    • Optimize Initiator Concentration: As mentioned, the initiator concentration plays a key role. A more controlled initiation rate can lead to more uniform chain growth.

    • Monomer Purity: Ensure the purity of your DPGDA and other monomers. Impurities can act as chain transfer agents or inhibitors, leading to a broader molecular weight distribution.

    • Temperature Control: Maintaining a constant and optimal temperature during polymerization is crucial, as temperature fluctuations can affect the rates of initiation, propagation, and termination.

Data Presentation

Table 1: Effect of DPGDA Concentration on Mechanical Properties of a UV-Curable Urethane Acrylate Formulation

DPGDA (wt%)Urethane Acrylate Oligomer (wt%)Tensile Strength (MPa)Elongation at Break (%)E-Modulus (MPa)
257535.84.91238
406028.511.2845
505022.125.6560
604015.745.3320
75258.278.1150

Data adapted from a patent describing UV-curable formulations. The specific urethane acrylate oligomer and photoinitiator used will influence the absolute values, but the trend of increasing flexibility (higher elongation, lower modulus) with increasing DPGDA concentration is clearly demonstrated.

Experimental Protocols

Protocol 1: Photopolymerization of a DPGDA-based Hydrogel

This protocol describes the preparation of a hydrogel where the flexibility can be tuned by varying the DPGDA concentration.

Materials:

  • Di(propylene glycol) diacrylate (DPGDA)

  • A more rigid diacrylate crosslinker (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Mn 700)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, commercially known as Darocur 1173)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV curing system (365 nm)

Procedure:

  • Preparation of Pre-polymer Solution:

    • In a light-protected vial, prepare the desired monomer mixture. For example, to prepare a 10% (w/v) total polymer solution, dissolve the desired ratio of DPGDA and PEGDA in PBS. For instance, for a more flexible hydrogel, a higher DPGDA to PEGDA ratio would be used.

    • Add the photoinitiator to the monomer solution at a concentration of 0.5% (w/v).

    • Vortex the solution until the photoinitiator is completely dissolved.

  • Molding and Curing:

    • Pipette the pre-polymer solution into a mold of the desired shape and dimensions (e.g., a silicone mold).

    • Place the mold in the UV curing system.

    • Expose the solution to UV light (e.g., 10 mW/cm²) for a predetermined time (e.g., 5-10 minutes). The optimal curing time should be determined experimentally.

  • Post-Curing and Swelling:

    • Carefully remove the cured hydrogel from the mold.

    • To remove any unreacted components, immerse the hydrogel in a large volume of PBS.

    • Allow the hydrogel to swell to equilibrium, typically for 24-48 hours, replacing the PBS solution periodically.

  • Characterization:

    • The mechanical properties of the hydrogel, such as the compressive modulus, can be determined using a mechanical tester.

Mandatory Visualizations

experimental_workflow cluster_prep Pre-polymer Solution Preparation cluster_cure Curing Process cluster_post Post-Curing start Mix DPGDA and other acrylates in PBS add_pi Add Photoinitiator start->add_pi vortex Vortex to Dissolve add_pi->vortex pipette Pipette into Mold vortex->pipette uv_cure Expose to UV Light pipette->uv_cure remove Remove from Mold uv_cure->remove swell Swell in PBS remove->swell characterize Characterize Mechanical Properties swell->characterize

Caption: Experimental workflow for the photopolymerization of DPGDA-based hydrogels.

signaling_pathway DPGDA DPGDA Concentration Crosslink Crosslink Density DPGDA->Crosslink Decreases Flexibility Polymer Flexibility Modulus Young's Modulus Flexibility->Modulus Decreases Elongation Elongation at Break Flexibility->Elongation Increases Mobility Polymer Chain Mobility Crosslink->Mobility Increases Mobility->Flexibility Increases

Caption: Relationship between DPGDA concentration and polymer mechanical properties.

References

Validation & Comparative

A Comparative Guide: Oxybis(methyl-2,1-ethanediyl) diacrylate vs. Tripropylene glycol diacrylate (TPGDA) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of polymeric biomaterials and drug delivery systems. This guide provides an objective comparison of two commonly used difunctional acrylate monomers: Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as Dipropylene Glycol Diacrylate (DPGDA), and Tripropylene Glycol Diacrylate (TPGDA). This comparison is based on their physicochemical properties, performance characteristics in relevant applications, and associated biological responses.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these monomers is essential for predicting their behavior in polymerization reactions and the characteristics of the resulting polymers.

PropertyThis compound (DPGDA)Tripropylene glycol diacrylate (TPGDA)
Synonyms Dipropylene glycol diacrylateTPGDA
CAS Number 57472-68-142978-66-5
Molecular Formula C₁₂H₁₈O₅C₁₅H₂₄O₆
Molecular Weight 242.27 g/mol 300.35 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Density ~1.05 g/cm³~1.03 g/cm³
Boiling Point >200 °C>250 °C
Viscosity @ 25°C 6-12 cP10-20 cP
Refractive Index ~1.45~1.45
Solubility Soluble in many organic solvents, limited water solubility.Soluble in many organic solvents, limited water solubility.

Performance Comparison in Polymer Systems

The choice between DPGDA and TPGDA often depends on the desired balance of properties in the final cured polymer, such as flexibility, hardness, and cure speed.

Mechanical Properties: In UV-cured acrylate systems, the choice of diacrylate monomer significantly influences the mechanical properties of the resulting polymer. Generally, TPGDA, with its longer and more flexible poly(propylene glycol) chain, imparts greater flexibility to the cured material compared to DPGDA.[1] However, this increased flexibility often comes at the cost of reduced hardness and a potentially slower cure speed.[1] Conversely, the shorter chain length of DPGDA contributes to a higher crosslink density, resulting in harder and more rigid polymers.[1] One study on acrylate-based polymers for 3D printing found that replacing TPGDA with other acrylates like HDDA or TMPTA could significantly alter tensile strength and Young's modulus.[2]

Polymerization Kinetics: While direct comparative kinetic studies are not readily available, it is generally observed that lower viscosity monomers can lead to faster polymerization rates due to increased molecular mobility. DPGDA's lower viscosity compared to TPGDA may therefore contribute to a faster cure speed under identical photoinitiation conditions.

Diffusion and Migration: Studies on the migration of these monomers from packaging materials have shown that TPGDA can exhibit higher migration levels than DPGDA under certain conditions.[3][4] This suggests that the longer, more flexible structure of TPGDA may facilitate its diffusion through a polymer matrix. This property is critical to consider in the context of drug delivery, where controlled diffusion is desired, and in biomaterials, where the leaching of unreacted monomer is a safety concern.

Applications in Drug Development and Biomedical Research

Both DPGDA and TPGDA are utilized in the fabrication of hydrogels for drug delivery and tissue engineering scaffolds due to their ability to form crosslinked networks upon polymerization.

Hydrogel Formation and Drug Release: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery systems. The release of a therapeutic agent from a hydrogel is governed by factors such as the mesh size of the polymer network, the swelling behavior of the hydrogel, and the physicochemical properties of the drug.[5][6][7][8][9] The choice between DPGDA and TPGDA will influence these properties. A hydrogel made with the more flexible TPGDA may exhibit a larger mesh size and a higher swelling ratio, potentially leading to a faster drug release rate for a given drug molecule compared to a more tightly crosslinked DPGDA-based hydrogel.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of hydrogels from diacrylate monomers. These can be adapted for a direct comparison of DPGDA and TPGDA.

Protocol 1: Synthesis of Diacrylate Hydrogels by Photopolymerization

Objective: To synthesize crosslinked hydrogel discs from DPGDA or TPGDA for characterization.

Materials:

  • This compound (DPGDA) or Tripropylene glycol diacrylate (TPGDA)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Molds (e.g., silicone or PDMS molds of desired dimensions)

  • UV curing system (365 nm)

Procedure:

  • Prepare a prepolymer solution by mixing the diacrylate monomer (DPGDA or TPGDA) with the photoinitiator. A typical concentration for the photoinitiator is 0.5-2% (w/w) of the monomer.

  • Thoroughly mix the solution until the photoinitiator is completely dissolved. This can be done by vortexing or gentle heating.

  • Pipette the prepolymer solution into the molds.

  • Place the molds in a UV curing chamber.

  • Expose the solution to UV light (e.g., 10-20 mW/cm²) for a specified period (e.g., 5-15 minutes) to induce photopolymerization and crosslinking. The exact time will depend on the monomer, photoinitiator concentration, and light intensity and should be optimized.

  • After curing, carefully remove the hydrogel discs from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted monomer and photoinitiator. This is crucial for biocompatibility studies.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Objective: To determine the equilibrium swelling ratio of the synthesized hydrogels.

Materials:

  • Synthesized DPGDA or TPGDA hydrogel discs

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

  • Kimwipes or filter paper

Procedure:

  • Lyophilize the washed hydrogel discs to obtain their dry weight (W_d).

  • Immerse the dried hydrogels in PBS at 37°C.

  • At regular time intervals, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight of the hydrogels remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(W_s - W_d) / W_d] x 100

Cellular Response and Signaling Pathways

When a biomaterial is introduced into a biological environment, it can trigger a host response, often involving inflammation. This response is mediated by complex cellular signaling pathways. Leachables from the polymer or the surface chemistry of the material itself can activate these pathways in immune cells like macrophages. Two key pathways involved in the inflammatory response to biomaterials are the NF-κB and MAPK signaling pathways.[10][11][12][13][14][15]

NF-κB Signaling Pathway in Biomaterial-Induced Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, which can be triggered by a biomaterial, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6.[15][18]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biomaterial Biomaterial / Leachables Receptor Cell Surface Receptor (e.g., TLR) Biomaterial->Receptor Activation IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines Translation

Figure 1. Simplified NF-κB signaling pathway in response to biomaterials.
MAPK Signaling Pathway in Biomaterial-Induced Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to external stimuli, including stress and inflammation.[11][12][13][14][19] The pathway consists of a series of protein kinases that phosphorylate and activate one another. In the context of inflammation, the JNK and p38 MAPK pathways are particularly important. Activation of these pathways by biomaterial-related stress signals can lead to the activation of transcription factors like AP-1, which, in turn, promotes the expression of inflammatory cytokines.[11][14]

MAPK_Signaling cluster_nucleus_mapk Nucleus Biomaterial_Stress Biomaterial-Induced Cellular Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Biomaterial_Stress->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus_MAPK Nucleus AP1->Nucleus_MAPK Translocation Inflammatory_Genes_MAPK Inflammatory Gene Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes_MAPK->Inflammatory_Response Leads to

Figure 2. Simplified MAPK signaling cascade in biomaterial-induced inflammation.

Conclusion

Both this compound (DPGDA) and Tripropylene glycol diacrylate (TPGDA) are versatile monomers for the fabrication of polymeric biomaterials. The choice between them requires careful consideration of the desired final properties of the material. DPGDA is generally suited for applications requiring higher hardness and faster curing, while TPGDA is preferable when greater flexibility is a priority. For drug delivery applications, the differing diffusion characteristics and potential impact on hydrogel mesh size and swelling must be experimentally evaluated for the specific drug and desired release profile. Furthermore, understanding the potential for these materials to activate inflammatory signaling pathways is crucial for the design of biocompatible and effective drug delivery systems and medical devices. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers in this field.

References

Comparing mechanical properties of DPGDA and polyethylene glycol diacrylate (PEGDA) hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biomaterials and tissue engineering, hydrogels are prized for their high water content, biocompatibility, and tunable mechanical properties that can mimic native tissues. Among the most common synthetic hydrogels are those formed from photopolymerizable diacrylate-functionalized precursors. This guide provides a detailed comparison of two such precursors: the extensively studied Poly(ethylene glycol) diacrylate (PEGDA) and the less common Dipropylene glycol diacrylate (DPGDA).

This comparison addresses researchers, scientists, and drug development professionals by presenting available experimental data, outlining synthesis and testing protocols, and exploring the structural-mechanical relationships of the resulting hydrogels.

While Poly(ethylene glycol) diacrylate (PEGDA) is a cornerstone of hydrogel research with a wealth of available data, Dipropylene glycol diacrylate (DPGDA) is more frequently utilized as a reactive diluent and crosslinker in coatings and inks, where it enhances hardness and chemical resistance.[1][2] Consequently, direct comparative data on the mechanical properties of DPGDA in a hydrogel context is scarce. This guide will present the extensive quantitative data for PEGDA and provide a qualitative and theoretical comparison for DPGDA based on its known characteristics and chemical structure.

Comparative Analysis of Mechanical Properties

The mechanical behavior of a hydrogel is fundamentally dictated by its network structure, specifically the polymer volume fraction and the crosslink density. For diacrylate-based hydrogels, this is controlled by the molecular weight (MW) of the precursor and its concentration in the precursor solution.

Poly(ethylene glycol) diacrylate (PEGDA): PEGDA is a versatile macromer available in a wide range of molecular weights (from under 500 Da to over 10,000 Da). This variability allows for precise control over the resulting hydrogel's properties. Key relationships include:

  • Effect of Concentration: Increasing the weight percentage (wt%) of PEGDA in the precursor solution leads to a higher polymer density in the final hydrogel. This results in a significantly higher compressive and tensile modulus and a lower equilibrium swelling ratio.[3][4] For instance, doubling the total polymer concentration from 20 to 40 wt% can increase the compressive modulus fourfold.[4]

  • Effect of Molecular Weight: At a constant concentration, decreasing the molecular weight of the PEGDA precursor results in shorter chains between crosslinks, leading to a higher crosslink density. This creates a stiffer, more brittle hydrogel with a higher modulus and lower swelling capacity.[3][5] Conversely, higher MW PEGDA creates more elastic gels with larger mesh sizes and higher swelling ratios.[3]

Dipropylene glycol diacrylate (DPGDA): DPGDA is a small molecule (MW ≈ 242.25 g/mol ) with a more rigid propylene glycol backbone compared to the flexible ethylene glycol units of PEGDA.[1][2] While quantitative hydrogel data is limited, its properties in cured polymers suggest that as a hydrogel, it would form a very dense and tightly crosslinked network. Theoretically, a pure DPGDA hydrogel at a comparable concentration to a typical PEGDA formulation would exhibit:

  • Significantly Higher Modulus: Due to its very low molecular weight, the crosslink density would be extremely high, leading to a much stiffer and likely more brittle material.

  • Very Low Swelling Ratio: The dense, hydrophobic network would severely restrict water uptake.

Quantitative Data: Mechanical Properties of PEGDA Hydrogels

The following table summarizes representative mechanical properties of PEGDA hydrogels from various studies. It is crucial to note that direct comparison between studies can be challenging due to differences in testing protocols (e.g., strain rate, sample geometry) and synthesis conditions (e.g., photoinitiator type and concentration, UV light intensity).

Precursor MW (Da)Concentration (wt%)Compressive Modulus (kPa)Tensile Modulus (MPa)Swelling Ratio (Mass/Mass)Reference
50830%24603.52.2[3]
340010%~100.0416.2[3]
340040%~10000.89~4[3]
400020%~110--[6]
600020%~80--[6]
800020%~60--[6]
10,00010%30--[4]
10,00030%110-~15[3][4]
Blend (400/3400)20%~400--[4]
Blend (400/3400)40%1700--[4]

Experimental Protocols

Below are generalized protocols for the synthesis and characterization of photopolymerized diacrylate hydrogels, applicable to both PEGDA and DPGDA.

Protocol 1: Hydrogel Synthesis via Photopolymerization
  • Precursor Solution Preparation:

    • Dissolve the diacrylate monomer (PEGDA or DPGDA) in a suitable solvent, typically phosphate-buffered saline (PBS) or deionized water, to the desired weight/volume concentration (e.g., 10-40% w/v).

    • Ensure complete dissolution, using gentle vortexing or stirring.

  • Photoinitiator Addition:

    • Add a photoinitiator (PI) to the precursor solution. Common choices include Irgacure 2959, Irgacure 184, or LAP.

    • The PI concentration is typically low, ranging from 0.05% to 1.0% (w/v). The solution should be protected from light after PI addition.

  • Molding and Curing:

    • Pipette the final precursor solution into a mold of desired dimensions (e.g., cylindrical molds for compression testing).

    • Expose the solution to UV light (typically 365 nm) for a specified duration (e.g., 5-15 minutes) and intensity. The exact time and intensity will depend on the PI concentration and sample thickness.

  • Post-Curing Equilibration:

    • Carefully remove the cured hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS or deionized water for at least 24 hours to remove any unreacted components and to allow the gel to reach its equilibrium swollen state. The swelling solvent should be refreshed several times.

Protocol 2: Swelling Ratio Measurement
  • After equilibration (Protocol 1, Step 4), remove the hydrogel from the swelling medium.

  • Gently blot the surface with a lint-free wipe to remove excess surface water.

  • Immediately weigh the hydrogel to obtain the swollen mass (M_s).

  • Freeze the hydrogel completely (e.g., at -80°C) and then lyophilize (freeze-dry) it until all water has been removed.

  • Weigh the dried hydrogel to obtain the dry mass (M_d).

  • Calculate the mass swelling ratio (Q_m) as: Q_m = M_s / M_d .

Protocol 3: Mechanical Testing (Unconfined Compression)
  • Use fully equilibrated, cylindrical hydrogel samples with a known diameter and height.

  • Place the sample on the platen of a mechanical testing system (e.g., an Instron or TA Instruments tester).

  • Apply a compressive strain at a constant rate (e.g., 0.1 mm/min or 10% strain/min) until a predefined strain (e.g., 10-20%) or failure is reached.

  • Record the resulting stress-strain curve.

  • The compressive modulus (Young's Modulus, E) is calculated from the slope of the linear region of the stress-strain curve, typically between 5% and 15% strain.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the key relationships governing the mechanical properties of these hydrogels.

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization p1 Dissolve Diacrylate (PEGDA or DPGDA) in Solvent p2 Add Photoinitiator p1->p2 f1 Pipette into Mold p2->f1 f2 Expose to UV Light (Curing) f1->f2 c1 Equilibrate in Solvent (e.g., PBS) f2->c1 c2 Swelling Ratio Measurement c1->c2 c3 Mechanical Testing (Compression/Tension) c1->c3

Caption: General workflow for hydrogel synthesis and characterization.

G cluster_inputs Input Parameters cluster_intermediate Network Property cluster_outputs Resulting Mechanical Properties conc Precursor Concentration xd Crosslink Density conc->xd Increases mw Precursor MW mw->xd Decreases modulus Stiffness (Modulus) xd->modulus Increases swelling Swelling Ratio xd->swelling Decreases

Caption: Influence of precursor properties on hydrogel mechanics.

References

A Comparative Guide to Validating DPGDA Purity: HPLC vs. ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Dipropylene Glycol Diacrylate (DPGDA), a widely used monomer in various industries, is critical to ensuring the quality and performance of end products. This guide provides a detailed comparison of two powerful analytical techniques for validating the purity of DPGDA samples: High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present objective comparisons of their performance, supporting experimental data, and detailed methodologies to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: HPLC vs. ¹H NMR for DPGDA Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Proton Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Separation and quantification of individual components in a mixture.Structural elucidation and direct quantification of the main component and impurities without the need for impurity reference standards.
Sample Throughput Higher, with automated systems allowing for the analysis of multiple samples.Lower, as each sample is typically run individually.
Limit of Detection (LOD) Generally lower, in the µg/mL to ng/mL range.[1][2][3]Generally higher, in the mg/mL range.
Limit of Quantitation (LOQ) Generally lower, in the µg/mL to ng/mL range.[1][2][3]Generally higher, in the mg/mL range.
Impurity Identification Requires reference standards for positive identification of impurities.Can provide structural information about unknown impurities.
Quantification Requires a calibration curve with a known reference standard of DPGDA.Can provide absolute purity via an internal standard method without a DPGDA reference standard.
Solvent Consumption Higher, due to the continuous flow of the mobile phase.Lower, as only a small amount of deuterated solvent is needed per sample.

Experimental Workflow for DPGDA Purity Validation

The following diagram illustrates a typical workflow for validating the purity of DPGDA samples using both HPLC and ¹H NMR.

G cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_hnmr ¹H NMR Analysis cluster_results Results Sample DPGDA Sample HPLC_Prep Sample Preparation: Dissolve in Acetonitrile Sample->HPLC_Prep HNMR_Prep Sample Preparation: Dissolve in CDCl3 with Internal Standard Sample->HNMR_Prep HPLC_Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Data Data Analysis: Peak Integration & Quantification HPLC_Run->HPLC_Data Purity_Report Purity Validation Report HPLC_Data->Purity_Report HNMR_Run ¹H NMR Spectroscopy HNMR_Prep->HNMR_Run HNMR_Data Data Analysis: Signal Integration & Purity Calculation HNMR_Run->HNMR_Data HNMR_Data->Purity_Report

Caption: Experimental workflow for DPGDA purity validation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful separation technique that is well-suited for identifying and quantifying impurities in DPGDA samples. By separating the components of a mixture, it allows for the precise measurement of the DPGDA peak area relative to any impurity peaks.

Experimental Protocol for HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the DPGDA sample into a 10 mL volumetric flask.

  • Dissolve the sample in acetonitrile and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B2-15 min: 50-95% B15-17 min: 95% B17-18 min: 95-50% B18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Data Analysis:

  • The purity of the DPGDA sample is determined using the area normalization method, assuming that all components have a similar response factor at the detection wavelength.

  • Purity (%) = (Area of DPGDA peak / Total area of all peaks) x 100

Performance Characteristics of HPLC for Acrylate Analysis
ParameterTypical Value
Limit of Detection (LOD) 0.03 - 0.1 µg/mL[1][3]
Limit of Quantitation (LOQ) 0.1 - 0.5 µg/mL[1][3]
Precision (RSD) < 2%

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is a primary analytical method that provides both structural and quantitative information about a sample. For purity determination, quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a DPGDA sample by comparing the integral of a characteristic DPGDA signal to that of a certified internal standard.

Experimental Protocol for ¹H NMR

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the DPGDA sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) and add it to the same NMR tube.

  • Add approximately 0.75 mL of deuterated chloroform (CDCl₃) to the NMR tube and gently swirl to dissolve the contents completely.

2. ¹H NMR Instrumentation and Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Solvent CDCl₃
Pulse Program Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for acrylates).
Number of Scans 16 or higher for good signal-to-noise ratio
Acquisition Time ≥ 3 seconds
Pulse Angle 90°

3. Data Analysis:

  • The purity of the DPGDA sample is calculated using the following formula:

    Purity (%) = (IDPGDA / NDPGDA) * (NIS / IIS) * (MWDPGDA / MWIS) * (mIS / mDPGDA) * PIS (%)

    Where:

    • IDPGDA = Integral of a well-resolved DPGDA proton signal

    • NDPGDA = Number of protons corresponding to the integrated DPGDA signal

    • IIS = Integral of a well-resolved internal standard proton signal

    • NIS = Number of protons corresponding to the integrated internal standard signal

    • MWDPGDA = Molecular weight of DPGDA (242.27 g/mol )

    • MWIS = Molecular weight of the internal standard

    • mDPGDA = Mass of the DPGDA sample

    • mIS = Mass of the internal standard

    • PIS = Purity of the internal standard

Expected ¹H NMR Chemical Shifts for DPGDA

The structure of DPGDA contains several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum.

G cluster_shifts Expected Chemical Shifts (ppm in CDCl3) DPGDA DPGDA a a: ~6.4 (dd) b b: ~6.1 (dd) c c: ~5.8 (dd) d d: ~5.2-4.1 (m) e e: ~3.7-3.4 (m) f f: ~1.3-1.2 (d)

Caption: Structure of DPGDA and expected ¹H NMR shifts.

Comparison of Impurity Detection

Common Potential Impurities in DPGDA:

  • Acrylic Acid: A common starting material that may remain as a residual impurity.

  • Dipropylene Glycol: Another starting material that may be present due to incomplete reaction.

  • Monoacrylates of Dipropylene Glycol: Formed as intermediates during the synthesis.

  • Inhibitors: Such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), which are added to prevent polymerization during storage.

Detection by HPLC: HPLC can effectively separate these impurities from the main DPGDA peak, allowing for their individual quantification if reference standards are available. The presence of these impurities would be indicated by distinct peaks in the chromatogram.

Detection by ¹H NMR:

  • Acrylic Acid: Will show characteristic vinyl proton signals and a carboxylic acid proton signal.

  • Dipropylene Glycol: Will have distinct signals for its CH, CH₂, and OH protons.

  • Monoacrylates: Will exhibit a different set of acrylate and glycol proton signals compared to DPGDA.

  • Inhibitors: Aromatic protons of HQ or MEHQ will appear in the aromatic region of the spectrum (around 7 ppm).

Conclusion

Both HPLC and ¹H NMR are powerful and reliable techniques for validating the purity of DPGDA samples. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is the preferred method for routine quality control where high throughput is required and when the primary goal is to separate and quantify known impurities against a reference standard. Its high sensitivity makes it ideal for detecting trace-level impurities.

  • ¹H NMR , particularly quantitative ¹H NMR, excels in providing an absolute purity value without the need for a DPGDA reference standard. It is also invaluable for identifying unknown impurities due to the structural information it provides. While it has a lower throughput than HPLC, its ability to provide a comprehensive purity assessment with a single measurement makes it a highly efficient tool for research and development settings.

For a comprehensive validation of DPGDA purity, a combination of both techniques can be particularly powerful. HPLC can be used for initial screening and quantification of known impurities, while ¹H NMR can confirm the structure of the main component and provide an orthogonal measure of absolute purity, as well as aid in the identification of any unknown species.

References

A Comparative Analysis of DPGDA and Other Reactive Diluents in Resin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance resins, the selection of a reactive diluent is a critical parameter that significantly influences the processability and final properties of the cured material. This guide provides a comparative study of Dipropylene Glycol Diacrylate (DPGDA) and other commonly used reactive diluents. The following sections present a detailed comparison of their performance, supported by experimental data, to assist in making informed decisions for specific formulation needs.

Introduction to Reactive Diluents

Reactive diluents are low-viscosity monomers that are incorporated into a resin system to reduce its viscosity, making it easier to process and apply.[1] Unlike non-reactive diluents (solvents), they have functional groups that allow them to co-react with the resin during the curing process, becoming a permanent part of the polymer network.[1] This incorporation minimizes volatile organic compound (VOC) emissions and can enhance the mechanical and thermal properties of the final product.[2] The choice of a reactive diluent has a profound impact on various characteristics of the cured resin, including cure speed, hardness, flexibility, chemical resistance, and adhesion.[3]

This guide focuses on the comparative performance of DPGDA against other common acrylate-based reactive diluents such as 1,6-Hexanediol Diacrylate (HDDA), Tripropylene Glycol Diacrylate (TPGDA), and Trimethylolpropane Triacrylate (TMPTA).

Performance Comparison of Reactive Diluents

The selection of an appropriate reactive diluent is a balance of desired properties. The following tables summarize the key performance characteristics of DPGDA in comparison to other common reactive diluents. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific resin systems and experimental conditions outlined in the respective methodologies.

Viscosity Reduction Efficiency

One of the primary functions of a reactive diluent is to lower the viscosity of the resin formulation. The efficiency of viscosity reduction is dependent on the molecular weight and structure of the diluent.

Reactive DiluentFunctionalityTypical Viscosity (cPs at 25°C)Viscosity Reduction Efficiency
DPGDA Difunctional8 - 12Good
HDDA Difunctional6 - 12Excellent
TPGDA Difunctional10 - 20Moderate
TMPTA Trifunctional60 - 120Lower

Note: The viscosity reduction efficiency is a qualitative assessment based on typical performance. Actual performance will vary depending on the base resin and the concentration of the diluent.

Impact on Mechanical Properties

Reactive diluents significantly influence the mechanical properties of the cured resin. The functionality of the diluent plays a crucial role, with higher functionality generally leading to increased crosslink density and hardness.

Table 1: Comparative Mechanical Properties of Cured Resins with Different Reactive Diluents

PropertyDPGDAHDDATPGDATMPTA
Functionality DifunctionalDifunctionalDifunctionalTrifunctional
Flexibility GoodExcellentVery GoodLower (can be brittle)
Hardness GoodModerateModerateExcellent
Tensile Strength GoodModerateModerateExcellent
Young's Modulus ModerateLowerLowerHigh
Impact Strength GoodGoodGoodLower
Chemical Resistance GoodModerateModerateExcellent
Cure Speed FastVery FastFastVery Fast

This table provides a general comparison. Absolute values are highly dependent on the base resin, photoinitiator, and curing conditions.

A study on the influence of different reactive diluents on the mechanical properties of a urethane acrylate (UA) resin in a 3D printing application provided the following quantitative insights:

Table 2: Mechanical Properties of a UV-Cured Urethane Acrylate (UA) Resin with Different Reactive Diluents [4]

PropertyUA with DPGDAUA with HDDAUA with TMPTA
Ultimate Tensile Strength (UTS) (MPa) ~15~14~24
Young's Modulus (MPa) ~150~160~485

These results highlight that in this specific UA resin system, TMPTA significantly increased both the tensile strength and stiffness (Young's Modulus) compared to the difunctional diluents DPGDA and HDDA.[4]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, it is essential to follow standardized experimental protocols. The following sections detail the methodologies for key experiments cited in this guide.

Materials and Formulation
  • Base Resin: Specify the type of resin used (e.g., Urethane Acrylate, Polyester Acrylate, Epoxy Acrylate).

  • Reactive Diluents: DPGDA, HDDA, TPGDA, TMPTA, and any other diluents for comparison.

  • Photoinitiator: A suitable photoinitiator, such as Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), is typically added at a concentration of 1-5 wt%.

  • Formulation: The reactive diluent is typically mixed with the base resin at a specific weight ratio (e.g., 70:30 resin to diluent). The mixture should be thoroughly stirred until a homogeneous solution is obtained.

Curing Procedure

The resin formulations are typically cured using ultraviolet (UV) radiation.

  • Sample Preparation: The liquid resin mixture is cast onto a substrate (e.g., glass slide, steel panel) using a film applicator to ensure a uniform thickness.

  • UV Curing: The coated substrate is then passed under a UV lamp. Key parameters to control are:

    • UV Wavelength: Typically in the range of 320-400 nm.

    • UV Intensity: Measured in mW/cm².

    • Exposure Time or Belt Speed: Determines the total UV dose.

  • Post-Curing: In some cases, a post-curing step involving thermal treatment may be employed to ensure complete reaction.

Mechanical Testing

The mechanical properties of the cured films are evaluated according to ASTM standards to ensure consistency and comparability of results.

  • Tensile Testing (ASTM D638): This test determines the ultimate tensile strength, Young's modulus, and elongation at break of the cured material.[5] Dumbbell-shaped specimens are pulled at a constant rate until they fracture.

  • Flexural Testing (ASTM D790): This test measures the flexural strength and modulus of the material. A rectangular specimen is supported at both ends and a load is applied to the center.[5]

  • Hardness Testing (Shore Durometer, ASTM D2240): This test measures the indentation hardness of the material.

  • Impact Testing (Izod, ASTM D256): This test determines the impact resistance of the material by measuring the energy absorbed by a notched specimen upon impact from a swinging pendulum.[5]

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Reactive_Diluent_Selection_Workflow A Define Application Requirements B Viscosity Target A->B C Mechanical Properties (Flexibility, Hardness, Strength) A->C D Cure Speed A->D E Select Candidate Diluents B->E C->E D->E F Formulate and Test E->F G Evaluate Performance Data F->G H Optimize Formulation G->H I Final Diluent Selection G->I H->F Iterate

Caption: A logical workflow for selecting a reactive diluent.

Diluent_Functionality_Impact cluster_0 Low Functionality (e.g., Monofunctional) cluster_1 High Functionality (e.g., Trifunctional) A Lower Crosslink Density B Higher Flexibility A->B C Lower Hardness A->C D Higher Crosslink Density E Lower Flexibility (Brittle) D->E F Higher Hardness D->F Experimental_Workflow cluster_prep Formulation & Preparation cluster_cure Curing cluster_test Characterization A Resin & Diluent Mixing B Photoinitiator Addition A->B E Viscosity Measurement A->E C Film Casting B->C D UV Exposure C->D F Mechanical Testing (Tensile, Flexural, Impact) D->F G Thermal Analysis (DSC, TGA) D->G

References

A Comparative Guide to the Biocompatibility of DPGDA-Containing Polymers for Medical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropylene glycol diacrylate (DPGDA) is a difunctional acrylate monomer frequently used in the formulation of photocurable polymers for a variety of medical applications, including hydrogels for tissue engineering, dental materials, and medical device coatings.[1][2] Its rapid polymerization kinetics and ability to form crosslinked networks make it an attractive component. However, concerns regarding the biocompatibility of acrylate-based polymers, stemming from the potential for leachable unreacted monomers and degradation products, necessitate a thorough assessment of DPGDA-containing materials in the context of their intended medical applications.[3][4]

This guide provides an objective comparison of the biocompatibility of DPGDA-containing polymers with alternative materials, supported by experimental data from the literature. It details key experimental protocols for biocompatibility assessment and visualizes the cellular signaling pathways potentially involved in the response to these materials.

Performance Comparison: DPGDA-Containing Polymers vs. Alternatives

The biocompatibility of a polymer is not an intrinsic property but rather depends on various factors, including the completeness of polymerization, the concentration of leachable components, the nature of the surrounding tissue, and the duration of contact.[5] Unreacted acrylate monomers are known to be cytotoxic, and their presence in a final medical device can lead to adverse tissue reactions.[3]

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for screening the biocompatibility of materials. These tests typically involve exposing cell lines (e.g., fibroblasts, osteoblasts) to the material or its extracts and assessing cell viability and proliferation. The ISO 10993-5 standard provides guidelines for these tests.

Table 1: Comparison of In Vitro Cytotoxicity Data for Various Polymer Systems

Polymer SystemMonomer/PrecursorCell TypeAssayKey FindingCell Viability (%)Reference
DPGDA-based DPGDANot SpecifiedNot SpecifiedAssumed biocompatible after proper curingNot Specified[1]
Poly(ethylene glycol) diacrylate (PEGDA)PEGDA (various MW)Mouse PreosteoblastsLIVE/DEAD~80% at 20 wt% concentration~80[6][7]
Poly(ethylene glycol) diacrylate (PEGDA)PEGDAA549, MSCs, FibroblastsNot SpecifiedViability decreases with increased surface areaLower than PEGNB[8][9]
Poly(ethylene glycol) norbornene (PEGNB)PEGNBA549, MSCs, FibroblastsNot SpecifiedHigher viability than PEGDAHigher than PEGDA[8][9]
Poly(propylene fumarate)-diacrylate (PPF-DA)PPF-DAFibroblastsMTTUnreacted macromers are cytotoxicDose-dependent[3]
Polycaprolactone (PCL)/Poly(lactic-co-glycolic acid) (PLGA)Caprolactone, Lactide, GlycolideHuman Dental Follicle Stem CellsMTTNon-toxicNot specified[10]
Silicone (PDMS-based)DimethylsiloxaneNot SpecifiedNot SpecifiedGenerally considered biocompatibleNot Specified[11]

Note: Direct comparative studies between DPGDA and other systems under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

From the available data, it is evident that the biocompatibility of acrylate-based polymers like PEGDA is highly dependent on factors such as polymer concentration, with higher concentrations leading to decreased cell viability.[6][7] Studies comparing PEGDA to non-acrylate-based PEGNB suggest that the acrylate chemistry itself contributes to cytotoxicity.[8][9] While specific quantitative data for DPGDA is sparse in direct comparisons, as an acrylate, it is expected to exhibit similar dependencies on curing efficiency and leachable content. Non-acrylate alternatives like PCL/PLGA and silicones are generally regarded as having good biocompatibility.[12][10][11]

In Vivo Biocompatibility and Inflammatory Response

In vivo studies, often involving subcutaneous implantation in animal models, provide crucial information on the tissue response to a material over time. The inflammatory response is a key indicator of biocompatibility.

Table 2: Comparison of In Vivo Inflammatory Response for Various Polymer Systems

Polymer SystemAnimal ModelImplantation SiteObservation PeriodKey FindingReference
DPGDA-based Not SpecifiedNot SpecifiedNot SpecifiedData not available in direct comparative studies
Polycaprolactone (PCL)/Poly(lactic-co-glycolic acid) (PLGA)Wistar RatsSubcutaneousNot SpecifiedExpected foreign body response, considered biocompatible.[12][12]
Poly(lactic acid) (PLA) / BioglassCD-1 MiceSubcutaneousNot SpecifiedBioglass component guided the inflammatory response.[13][13]
Polyurethane (PU) foam vs. Nanotextured SiliconeRatsNot Specified90 daysSimilar inflammatory response between the two surfaces at 90 days.[14][14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following are summaries of key experimental methods based on ISO 10993 standards.

In Vitro Cytotoxicity Testing (ISO 10993-5)

1. Extract Preparation (Indirect Contact):

  • The test material is extracted in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24-72 hours).

  • The ratio of the material surface area to the volume of the extraction medium is standardized (e.g., 3 cm²/mL).

  • Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are prepared alongside the test material.

2. Cell Culture and Exposure:

  • A suitable cell line (e.g., L929 mouse fibroblasts or primary human dermal fibroblasts) is seeded in 96-well plates and cultured to sub-confluency.

  • The culture medium is replaced with the prepared extracts (undiluted and serial dilutions).

  • Cells are incubated with the extracts for 24-72 hours.

3. Viability Assessment (MTT Assay):

  • After incubation, the extract medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

In Vivo Implantation Testing (ISO 10993-6)

1. Test Animal and Implantation Site:

  • A suitable animal model (e.g., Sprague-Dawley rat or New Zealand white rabbit) is selected.

  • The test material, sterilized using the same method as the final medical device, is implanted into a specific tissue site (e.g., subcutaneous, muscle).

2. Implantation Procedure:

  • Animals are anesthetized, and the implantation site is surgically prepared.

  • The test material and a negative control material are implanted.

  • The surgical site is closed, and the animals are monitored for a predetermined period (e.g., 1, 4, 12 weeks).

3. Histological Evaluation:

  • At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are explanted.

  • The tissue is fixed in formalin, processed, embedded in paraffin, and sectioned.

  • Tissue sections are stained with Hematoxylin and Eosin (H&E) and other relevant stains.

  • A pathologist examines the sections microscopically to evaluate the local tissue response, including inflammation, fibrosis, necrosis, and neovascularization. The response is typically scored based on the number and type of inflammatory cells present.

Signaling Pathways and Biocompatibility

The cytotoxicity of acrylate-based monomers is often attributed to the induction of oxidative stress.[6] Reactive oxygen species (ROS) can damage cellular components and activate various signaling pathways that can lead to inflammation and apoptosis (programmed cell death).

Oxidative Stress and Cellular Response

Unreacted acrylate monomers can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in ROS. This oxidative stress can trigger downstream signaling cascades.

Oxidative_Stress_Pathway Acrylate Monomers Acrylate Monomers Depletion of GSH Depletion of GSH Acrylate Monomers->Depletion of GSH Increased ROS Increased ROS Depletion of GSH->Increased ROS Oxidative Damage Oxidative Damage Increased ROS->Oxidative Damage Signaling Pathway Activation Signaling Pathway Activation Increased ROS->Signaling Pathway Activation

Caption: Acrylate-induced oxidative stress mechanism.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Oxidative stress is a known activator of this pathway.[16][17]

NFkB_Pathway Oxidative Stress Oxidative Stress IKK Activation IKK Activation Oxidative Stress->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα Degradation->NF-κB (p50/p65) releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18][19] Oxidative stress can activate several branches of the MAPK cascade, such as JNK and p38, which are often associated with apoptosis.[19]

MAPK_Pathway Oxidative Stress Oxidative Stress MAPKKK Activation MAPKKK Activation Oxidative Stress->MAPKKK Activation MAPKK Activation MAPKK Activation MAPKKK Activation->MAPKK Activation MAPK (JNK/p38) Activation MAPK (JNK/p38) Activation MAPKK Activation->MAPK (JNK/p38) Activation Transcription Factor Activation Transcription Factor Activation MAPK (JNK/p38) Activation->Transcription Factor Activation Apoptosis Apoptosis Transcription Factor Activation->Apoptosis

Caption: Simplified MAPK signaling pathway leading to apoptosis.

Conclusion

The biocompatibility of DPGDA-containing polymers for medical applications is a critical consideration that requires rigorous evaluation. While DPGDA offers advantages in terms of its physical properties and polymerization characteristics, the potential for cytotoxicity from unreacted monomers and degradation products cannot be overlooked. The available data suggests that, like other acrylate-based polymers, the biocompatibility of DPGDA-containing materials is highly dependent on the degree of conversion and the efficiency of post-polymerization purification processes to remove leachable substances.

Alternative materials such as PCL, PLGA, and silicones generally exhibit favorable biocompatibility profiles. For applications requiring direct and prolonged tissue contact, these non-acrylate alternatives may present a lower risk profile. However, with careful optimization of formulation and processing, DPGDA-containing polymers can be engineered to meet the biocompatibility standards for many medical devices.

Future research should focus on direct, quantitative comparisons of the biocompatibility of DPGDA-containing polymers with a range of alternative materials under standardized testing conditions. Furthermore, a deeper understanding of the specific molecular mechanisms by which DPGDA and its byproducts interact with cells will enable the development of safer and more effective medical devices.

References

Unreacted DPGDA in Food Packaging: A Comparative Migration Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the migration of substances from food packaging is paramount to ensuring consumer safety. This guide provides a comprehensive comparison of the migration of unreacted dipropylene glycol diacrylate (DPGDA), a common monomer in UV-cured printing inks and coatings, from food packaging materials. We will compare its migration profile with other frequently used acrylates, delve into the analytical methods for their detection, and provide an overview of the current regulatory landscape.

Comparative Migration Analysis

The migration of unreacted monomers from food packaging is a complex process influenced by the chemical nature of the migrant, the type of food, the contact time, and the temperature. Studies have shown that DPGDA can migrate from packaging into food simulants. A key study by Vápenka et al. (2018) provides a direct comparison of the migration of DPGDA and tripropylene glycol diacrylate (TPGDA) from paper packaging coated with low-density polyethylene (LDPE).

The study found that after 10 days at 40°C, a higher percentage of TPGDA migrated into 95% ethanol (a fatty food simulant) compared to DPGDA. Specifically, more than 80% of the initial TPGDA and 30% of the initial DPGDA were found to have migrated.[1] This suggests that under these conditions, TPGDA has a higher migration potential than DPGDA. The levels of migration into other food simulants, such as 10% ethanol, 50% ethanol, and 3% acetic acid, were significantly lower for both substances.[1]

Another study by Richter et al. identified several other acrylates in UV-printed food packaging labels, including 1,6-hexanediol diacrylate (HDDA), 2-ethylhexyl acrylate (2-EHA), trimethylolpropane triacrylate (TMPTA), and lauryl acrylate (LA), alongside DPGDA and TPGDA. While this study did not provide a direct quantitative comparison of migration levels, it highlights the range of potential migrants that need to be considered.

Below is a summary of the migration data for DPGDA and TPGDA from the Vápenka et al. (2018) study:

Food SimulantDPGDA Migration (%)TPGDA Migration (%)
95% Ethanol30>80
10% EthanolLowLow
50% EthanolLowLow
3% Acetic AcidLowLow
Olive OilLowLow

Regulatory and Toxicological Overview

The regulation of food contact materials is crucial for ensuring consumer safety. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is the primary legislation. This regulation establishes a list of authorized substances and sets specific migration limits (SMLs) for certain substances. An SML is the maximum permitted amount of a substance that can migrate from a food contact material into food. For substances not explicitly listed with a specific SML, a general SML of 60 mg/kg of food applies.

In the United States, the Food and Drug Administration (FDA) regulates food contact substances through the Food Contact Notification (FCN) program. An FCN is submitted by a manufacturer to the FDA and includes data demonstrating the safety of the substance for its intended use.

Here is a summary of the available regulatory and toxicological information for DPGDA and its alternatives:

SubstanceEU Specific Migration Limit (SML)FDA Status
DPGDA Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.Not found in the inventory of effective Food Contact Substance Notifications.
TPGDA Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.Cleared under FCN 772 with a migration limit of 1 ppm.[1]
HDDA Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.Not found in the inventory of effective Food Contact Substance Notifications.
TMPTA Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.Cleared under FCN 772 with a migration limit of 1 ppm.[1]

It is important to note that the absence of a specific SML in the EU regulation does not mean that a substance is not regulated. The general SML and the overall migration limit (OML) of 10 mg/dm² of the food contact material still apply. The toxicological profiles of these substances are continuously under review by regulatory bodies like the European Food Safety Authority (EFSA) and the European Chemicals Agency (ECHA).

Experimental Protocols

Accurate and reliable analytical methods are essential for determining the migration of substances from food packaging. The most common techniques used for the analysis of acrylates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for DPGDA Migration Testing

The following diagram illustrates a typical experimental workflow for determining the migration of DPGDA from a food packaging material.

Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analytical Phase cluster_results Data Interpretation packaging_material Food Packaging Material food_simulant Food Simulant Selection (e.g., 95% Ethanol) packaging_material->food_simulant Contact migration_cell Migration Cell Assembly food_simulant->migration_cell incubation Incubation (e.g., 10 days at 40°C) migration_cell->incubation extraction Extraction of Migrants from Simulant incubation->extraction analysis GC-MS or HPLC Analysis extraction->analysis quantification Quantification of DPGDA analysis->quantification comparison Comparison with Regulatory Limits quantification->comparison report Reporting of Results comparison->report

A typical workflow for DPGDA migration studies.
Detailed Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A defined surface area of the packaging material is brought into contact with a specific volume of the chosen food simulant in a migration cell.

  • Migration Conditions: The migration cell is incubated under controlled conditions of time and temperature (e.g., 10 days at 40°C).

  • Extraction: After incubation, an aliquot of the food simulant is taken. For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be performed to concentrate the analytes.

  • GC-MS Analysis:

    • Injection: A small volume of the extract is injected into the GC.

    • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Detection: The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

  • Quantification: The concentration of DPGDA is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a DPGDA standard.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation and Migration: The sample preparation and migration steps are similar to those for GC-MS.

  • HPLC Analysis:

    • Injection: An aliquot of the food simulant (or an extract) is injected into the HPLC system.

    • Separation: The separation is achieved on a stationary phase (e.g., a C18 column) using a mobile phase (e.g., a mixture of acetonitrile and water). The components are separated based on their polarity and affinity for the stationary and mobile phases.

    • Detection: A UV detector is commonly used for the detection of acrylates, as they absorb ultraviolet light at specific wavelengths.

  • Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from standards of known concentrations.

Conclusion

The migration of unreacted DPGDA from food packaging materials is a critical safety consideration. This guide has provided a comparative analysis of DPGDA migration with other acrylates, highlighting that factors such as the specific acrylate and the nature of the food simulant significantly influence migration levels. While TPGDA shows a higher migration potential in fatty food simulants compared to DPGDA, further research is needed to establish a comprehensive migration profile for a wider range of acrylates under various conditions.

The regulatory landscape for these substances is complex and varies between regions. Researchers and industry professionals must stay informed about the latest regulations from bodies like the EU and FDA to ensure compliance. The detailed experimental protocols for GC-MS and HPLC provided in this guide offer a foundation for conducting accurate and reliable migration studies, which are essential for the safety assessment of food packaging materials.

References

Performance evaluation of DPGDA in dental adhesives versus other monomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Material Scientists

The long-term success of dental restorations hinges on the durability and integrity of the adhesive bond between the restorative material and the tooth structure. The choice of monomer in the adhesive formulation is a critical determinant of its clinical performance. This guide provides a comprehensive comparison of Dipentaeryritol Penta-Acrylate Glycidyl Ether (DPGDA) with other commonly employed monomers in dental adhesives, supported by experimental data and detailed methodologies.

Executive Summary

While established monomers like Bisphenol A glycidyl dimethacrylate (BisGMA), Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA) have a long history of use, the quest for improved performance has led to the investigation of alternative monomers such as DPGDA. This guide synthesizes available research to evaluate key performance indicators: shear bond strength, degree of conversion, and water sorption/solubility.

Due to a lack of extensive research focusing specifically on DPGDA in dental adhesives, direct comparative studies with quantitative data are limited. However, by compiling data from various studies, we can draw meaningful comparisons and highlight the potential advantages and disadvantages of each monomer.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of DPGDA and other common monomers based on key experimental metrics. It is important to note that the values presented are derived from different studies and experimental conditions, which may influence the results. Therefore, this data should be used for comparative understanding rather than absolute ranking.

Table 1: Shear Bond Strength (SBS) of Various Monomers in Dental Adhesives

MonomerSubstrateMean SBS (MPa)Standard Deviation (MPa)
DPGDA DentinData Not AvailableData Not Available
BisGMA/TEGDMA Dentin25.84.2
UDMA/TEGDMA Dentin28.35.1
10-MDP Dentin35.16.3

Note: Data for BisGMA/TEGDMA, UDMA/TEGDMA, and 10-MDP are representative values from literature and may vary based on the complete formulation and testing methodology.

Table 2: Degree of Conversion (DC) of Dental Adhesives with Different Monomers

MonomerMeasurement TechniqueMean DC (%)Standard Deviation (%)
DPGDA FTIRData Not AvailableData Not Available
BisGMA/TEGDMA FTIR65.23.8
UDMA/TEGDMA FTIR72.54.5
HEMA FTIR58.95.2

Note: The degree of conversion is highly dependent on the photoinitiator system, light-curing unit, and curing time.

Table 3: Water Sorption and Solubility of Dental Adhesives

MonomerWater Sorption (µg/mm³)Solubility (µg/mm³)
DPGDA Data Not AvailableData Not Available
BisGMA 35.82.1
UDMA 30.51.8
TEGDMA 45.23.5

Note: Water sorption and solubility are critical indicators of the long-term stability of the adhesive in the oral environment.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited. These protocols are based on internationally recognized standards.

Shear Bond Strength (SBS) Testing

The shear bond strength is a measure of the adhesive's ability to resist forces that are parallel to the bonding interface.

Protocol based on ISO 29022: Dentistry — Adhesion — Notched-edge shear bond strength test. [1][2][3][4]

  • Tooth Preparation: Extracted human or bovine teeth are embedded in acrylic resin, and a flat dentin or enamel surface is exposed by grinding with silicon carbide paper.

  • Adhesive Application: The dental adhesive is applied to the prepared tooth surface according to the manufacturer's instructions.

  • Composite Buildup: A cylinder of composite resin is bonded to the adhesive-treated surface.

  • Storage: The bonded specimens are stored in water at 37°C for 24 hours to simulate oral conditions.

  • Testing: A universal testing machine is used to apply a shear force to the base of the composite cylinder at a constant crosshead speed until failure occurs.

  • Data Analysis: The force at failure is recorded and divided by the bonded area to calculate the shear bond strength in megapascals (MPa).

Degree of Conversion (DC) Measurement

The degree of conversion refers to the percentage of monomer double bonds that have been converted into single bonds during polymerization, indicating the extent of the curing reaction.

Protocol using Fourier Transform Infrared (FTIR) Spectroscopy. [5][6][7][8]

  • Sample Preparation: A thin film of the uncured adhesive is placed between two polyethylene films.

  • Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal reference peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.

  • Curing: The adhesive is light-cured for the manufacturer's recommended time.

  • Final Spectrum: An FTIR spectrum of the cured sample is recorded.

  • Calculation: The degree of conversion is calculated using the following formula: DC (%) = [1 - (Abs C=C cured / Abs Ref cured) / (Abs C=C uncured / Abs Ref uncured)] x 100

Water Sorption and Solubility Testing

These tests determine the amount of water absorbed by the adhesive and the amount of material that leaches out over time, which are crucial for assessing the material's durability.

Protocol based on ISO 4049: Dentistry — Polymer-based restorative materials. [9][10]

  • Specimen Preparation: Disc-shaped specimens of the cured adhesive are prepared.

  • Initial Conditioning: The specimens are placed in a desiccator until a constant mass (m1) is achieved.

  • Water Immersion: The specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).

  • Wet Mass Measurement: After immersion, the specimens are removed, blotted dry, and weighed to determine the wet mass (m2).

  • Re-conditioning: The specimens are returned to the desiccator until a constant mass (m3) is re-established.

  • Calculation:

    • Water Sorption (Wsp): Wsp = (m2 - m3) / V (where V is the volume of the specimen)

    • Solubility (Wsl): Wsl = (m1 - m3) / V

Mandatory Visualizations

To further elucidate the experimental processes and relationships, the following diagrams are provided.

Experimental_Workflow_Shear_Bond_Strength cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing Tooth Extracted Tooth Embedding Embed in Resin Tooth->Embedding Grinding Grind to Expose Dentin/Enamel Embedding->Grinding Adhesive_App Apply Adhesive Grinding->Adhesive_App Composite_App Apply Composite Cylinder Adhesive_App->Composite_App Light_Cure Light Cure Composite_App->Light_Cure Storage Store in Water (37°C, 24h) Light_Cure->Storage Shear_Test Shear Bond Strength Test (Universal Testing Machine) Storage->Shear_Test Data_Analysis Calculate SBS (MPa) Shear_Test->Data_Analysis

Caption: Workflow for Shear Bond Strength Testing.

Experimental_Workflow_Degree_of_Conversion cluster_sample_prep Sample Preparation cluster_ftir_analysis FTIR Analysis cluster_calculation Calculation Uncured_Sample Prepare Thin Film of Uncured Adhesive Initial_Spectrum Record Initial FTIR Spectrum (Uncured) Uncured_Sample->Initial_Spectrum Light_Cure Light Cure Adhesive Initial_Spectrum->Light_Cure Final_Spectrum Record Final FTIR Spectrum (Cured) Light_Cure->Final_Spectrum Calculate_DC Calculate Degree of Conversion (%) Final_Spectrum->Calculate_DC

Caption: Workflow for Degree of Conversion Measurement.

Experimental_Workflow_Water_Sorption_Solubility start Prepare Disc-Shaped Cured Adhesive Specimens m1 Desiccate to Constant Mass (m1) start->m1 immersion Immerse in Water (37°C, 7 days) m1->immersion m2 Blot Dry and Weigh (m2) immersion->m2 m3 Re-desiccate to Constant Mass (m3) m2->m3 calc Calculate Water Sorption and Solubility m3->calc

Caption: Workflow for Water Sorption & Solubility Testing.

Discussion and Conclusion

The performance of a dental adhesive is a multifactorial equation where the monomer chemistry plays a pivotal role. While established monomers like BisGMA and UDMA offer a balance of properties, they are not without drawbacks, such as the potential for hydrolysis and the presence of BPA in the case of BisGMA.

DPGDA, as a diacrylate monomer, is mentioned in the literature as a reactive diluent used to reduce the viscosity of resin formulations. Its flexible structure could potentially enhance the toughness of the adhesive. However, the lack of specific, quantitative data on its performance in dental adhesive formulations in terms of shear bond strength, degree of conversion, and water sorption makes a direct and definitive comparison challenging.

For researchers and drug development professionals, this guide highlights a significant gap in the dental materials literature. Further research is warranted to fully characterize the performance of DPGDA in dental adhesives and to elucidate its potential benefits and drawbacks compared to currently used monomers. Such studies will be invaluable in the development of next-generation dental adhesives with enhanced longevity and clinical performance.

References

A Comparative Analysis of DPGDA and Alternatives in Optical Coatings: Refractive Index and Optical Clarity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal materials for optical coatings, this guide provides a comparative analysis of Dipropylene Glycol Diacrylate (DPGDA) and its common alternatives. This document focuses on two critical performance metrics: refractive index and optical clarity, supported by available data and standardized experimental protocols.

Introduction

Dipropylene Glycol Diacrylate (DPGDA) is a widely utilized difunctional acrylate monomer in UV-curable formulations for optical coatings. Its popularity stems from a favorable combination of properties including low viscosity, rapid curing speed, and good adhesion.[1] However, the selection of a monomer for an optical coating application is a critical decision that significantly impacts the final optical performance of the product. This guide compares the refractive index and optical clarity of DPGDA with three common alternatives: 1,6-Hexanediol Diacrylate (HDDA), Tripropylene Glycol Diacrylate (TPGDA), and Trimethylolpropane Triacrylate (TMPTA).

Data Presentation: Refractive Index Comparison

The refractive index of a coating material is a crucial parameter that dictates how light bends, or refracts, as it passes through the coating. This property is fundamental to the design of anti-reflection coatings, waveguides, and other optical components. The following table summarizes the typical refractive index values for DPGDA and its alternatives, as reported in various technical data sheets.

MonomerChemical StructureFunctionalityRefractive Index (n @ 20-25°C)
DPGDA Dipropylene Glycol Diacrylate21.449 - 1.451[2][3]
HDDA 1,6-Hexanediol Diacrylate2~1.456[4][5]
TPGDA Tripropylene Glycol Diacrylate2~1.450[1][6]
TMPTA Trimethylolpropane Triacrylate3~1.474[7][8][9][10]

Optical Clarity Comparison

  • DPGDA is known for its low color and is often used in applications where good clarity is necessary.[1]

  • HDDA also offers low viscosity and is used in coatings where good flexibility and clarity are desired.[1]

  • TPGDA , being structurally similar to DPGDA, is also expected to provide good optical clarity.[6]

  • TMPTA , with its trifunctionality, leads to a higher crosslink density, which can sometimes contribute to increased hardness and potentially impact properties like haze, though it is widely used in clear coatings.[7]

For a definitive comparison of optical clarity, it is essential to conduct head-to-head experimental evaluations of coatings formulated with these monomers under identical conditions.

Experimental Protocols

To ensure accurate and reproducible data for comparing optical coating materials, standardized experimental protocols should be followed.

Refractive Index Measurement

The refractive index of the liquid monomers can be determined using a refractometer according to ASTM D1218: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[11][12][13][14]

Methodology:

  • Ensure the refractometer is calibrated using a standard reference material with a known refractive index.

  • Maintain the temperature of the sample and the instrument's prisms at a constant, specified temperature (e.g., 25°C), as the refractive index is temperature-dependent.

  • Apply a small sample of the liquid monomer to the surface of the measuring prism.

  • Close the prisms and allow the sample to reach thermal equilibrium.

  • View the measurement scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index value from the instrument's scale.

Optical Clarity Measurement: Haze and Luminous Transmittance

The optical clarity of the cured coatings is best quantified by measuring haze and luminous transmittance according to ASTM D1003: Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics .[15][16]

Methodology:

  • Prepare thin, flat, and uniform films of the cured coatings on a transparent substrate (e.g., glass or polyester film). The coating thickness should be consistent across all samples.

  • Use a haze meter or a spectrophotometer equipped with an integrating sphere.

  • Calibrate the instrument according to the manufacturer's instructions.

  • Measure the total luminous transmittance (the total amount of light that passes through the sample).

  • Measure the diffuse transmittance (the amount of light that is scattered by the sample).

  • Calculate the haze percentage using the formula: Haze (%) = (Diffuse Transmittance / Total Luminous Transmittance) x 100.

Optical Clarity Measurement: Yellowness Index

The yellowness index is a measure of the tendency of a material to appear yellow. It is a critical parameter for optical coatings, especially those exposed to UV light over time. The yellowness index can be measured according to ASTM E313: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates .

Methodology:

  • Use a spectrophotometer to measure the tristimulus values (X, Y, Z) of the cured coating.

  • Ensure the instrument is calibrated using a certified white standard.

  • Place the coated sample in the instrument's measurement port.

  • Obtain the CIE tristimulus values (X, Y, Z) for the illuminant and observer conditions specified in the standard (e.g., Illuminant C and 2° observer).

  • Calculate the Yellowness Index (YI) using the appropriate formula provided in ASTM E313.

Logical Workflow for Material Comparison

The following diagram illustrates a logical workflow for comparing DPGDA with its alternatives for a specific optical coating application.

G cluster_0 Material Selection & Formulation cluster_1 Coating Preparation cluster_2 Performance Evaluation cluster_3 Analysis & Decision DPGDA DPGDA Formulation Formulate Coatings DPGDA->Formulation HDDA HDDA HDDA->Formulation TPGDA TPGDA TPGDA->Formulation TMPTA TMPTA TMPTA->Formulation Curing UV Curing Formulation->Curing Consistent Parameters RI_Measurement Refractive Index (ASTM D1218) Curing->RI_Measurement Clarity_Measurement Optical Clarity (ASTM D1003, E313) Curing->Clarity_Measurement Data_Analysis Comparative Data Analysis RI_Measurement->Data_Analysis Clarity_Measurement->Data_Analysis Optimal_Material Select Optimal Material Data_Analysis->Optimal_Material Based on Requirements

Caption: Workflow for comparing optical coating materials.

Conclusion

The choice between DPGDA and its alternatives for optical coatings depends on the specific requirements of the application.

  • For applications where a lower refractive index is desired, DPGDA and TPGDA are suitable choices.

  • If a higher refractive index is needed to match a substrate or for specific optical designs, TMPTA is a strong candidate due to its significantly higher refractive index.

  • HDDA offers a slightly higher refractive index than DPGDA and TPGDA and is often selected for its balance of properties including flexibility.

Regarding optical clarity, while all these monomers are used in clear coatings, it is crucial to perform direct comparative testing using standardized protocols like ASTM D1003 for haze and ASTM E313 for yellowness index to make an informed decision for demanding optical applications. The provided experimental protocols and logical workflow offer a framework for conducting such a comparative study to select the optimal material for your specific needs.

References

Efficacy of DPGDA as a crosslinking agent compared to other difunctional acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is pivotal in designing polymeric biomaterials with tailored properties for applications ranging from drug delivery to tissue engineering. This guide provides a comprehensive comparison of Dipropylene Glycol Diacrylate (DPGDA) with other common difunctional acrylates, focusing on their efficacy in forming hydrogel networks. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable crosslinking agent for your specific research needs.

Performance Comparison of Difunctional Acrylates

The efficacy of a crosslinking agent is determined by its ability to form a stable, three-dimensional polymer network and the resulting physicochemical properties of the hydrogel. Key performance indicators include mechanical strength, swelling behavior, biocompatibility, and degradation kinetics. While direct comparative studies under identical conditions are limited, this section compiles available data to offer a comparative overview.

Dipropylene Glycol Diacrylate (DPGDA) is a difunctional acrylate known for its low viscosity, rapid curing speed, and good chemical resistance.[1] It is often used in formulations where a balance of flexibility and hardness is desired. Other commonly used difunctional acrylates for comparison include Poly(ethylene glycol) Diacrylate (PEGDA), Hexanediol Diacrylate (HDDA), and Tripropylene Glycol Diacrylate (TPGDA).

Table 1: Comparison of Mechanical Properties of Hydrogels Crosslinked with Different Difunctional Acrylates

Crosslinking AgentPolymer SystemConcentration (w/v %)Compressive Modulus (kPa)Tensile Strength (MPa)Elongation at Break (%)Reference
DPGDA Poly(N-vinylcaprolactam)10Data not availableData not availableData not available[2]
PEGDA (400 Da) PEGDA20~420Data not availableData not available[3][4]
PEGDA (3400 Da) PEGDA20~100Data not availableData not available[3][4]
PEGDA (10 kDa) PEGDA10~55~0.02>100[5]
PEGSSDA PEG-based2%2.069Data not availableData not available[6]
PEGDA PEG-based2%2.204Data not availableData not available[6]

Note: Direct quantitative comparison for DPGDA's mechanical properties in a hydrogel context for biomedical applications is limited in the available literature. The data for PEGDA and PEGSSDA are provided for reference.

Table 2: Comparison of Swelling and Degradation Properties

Crosslinking AgentPolymer SystemSwelling Ratio (%)Degradation ProfileReference
DPGDA Poly(N-vinylcaprolactam)Lower with increased concentrationSlower with increased crosslinking[2]
PEGDA (575 Da) PEGDA~250Slow hydrolytic degradation[7][8]
PEGDA (2000 Da) PEGDA~350Slower degradation than lower MW[7][8]
PEGDA (10 kDa) PEGDA1000-1500Hydrolytic degradation over weeks to months[8]

Experimental Protocols

This section details the methodologies for key experiments to characterize and compare the performance of hydrogels crosslinked with DPGDA and other difunctional acrylates.

Hydrogel Synthesis via Photopolymerization

This protocol describes a general method for fabricating hydrogels using UV-initiated photopolymerization.

Materials:

  • Difunctional acrylate monomer (DPGDA, PEGDA, etc.)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS, sterile)

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving the desired concentration of the difunctional acrylate monomer in PBS.

  • Add the photoinitiator to the precursor solution at a specific concentration (e.g., 0.05-0.5% w/v) and vortex until fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., cylindrical molds for compression testing).

  • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a specified duration to initiate crosslinking. The exposure time will depend on the photoinitiator concentration and the reactivity of the monomer.[1][2][9]

  • After polymerization, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator fragments.

Mechanical Testing: Uniaxial Compression

This protocol outlines the procedure for determining the compressive modulus of the hydrogels.

Apparatus:

  • Universal mechanical testing machine with a compression platen.

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Equilibrate the samples in PBS at 37°C for at least 24 hours before testing.

  • Place a sample on the lower platen of the mechanical tester and apply a preload to ensure contact.

  • Compress the hydrogel at a constant strain rate (e.g., 10% of the sample height per minute).

  • Record the resulting force and displacement.

  • The compressive modulus is calculated from the linear region of the stress-strain curve, typically between 10-20% strain.[3][4]

Swelling Ratio Determination

This protocol describes how to measure the water uptake capacity of the hydrogels.

Procedure:

  • Lyophilize the prepared hydrogels to obtain their dry weight (W_d).

  • Immerse the dried hydrogels in PBS at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight of the hydrogel remains constant, indicating equilibrium swelling.

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.[10]

In Vitro Degradation Study

This protocol outlines a method to assess the degradation of the hydrogels over time.

Procedure:

  • Place pre-weighed, lyophilized hydrogel samples in sterile tubes containing PBS at 37°C.

  • At various time points (e.g., daily, weekly), retrieve the samples.

  • Wash the samples with deionized water to remove any salts.

  • Lyophilize the samples and record their dry weight.

  • The percentage of weight loss is calculated to determine the degradation rate.[7][8]

Cell Viability Assay

This protocol describes a method to evaluate the biocompatibility of the hydrogels using a live/dead cell viability assay.

Materials:

  • Hydrogel samples

  • Cell culture medium

  • Desired cell type (e.g., fibroblasts, mesenchymal stem cells)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol washing followed by extensive PBS washing).

  • Seed cells onto the surface of the hydrogels or encapsulate them within the hydrogel during synthesis.

  • Culture the cell-laden hydrogels in a cell culture incubator for a desired period (e.g., 1, 3, and 7 days).

  • At each time point, wash the hydrogels with PBS.

  • Incubate the hydrogels with the Live/Dead assay solution according to the manufacturer's instructions.

  • Visualize the samples using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.[3][4]

Visualizations: Signaling Pathways and Experimental Workflows

Biomaterial-Induced Inflammatory Response

The implantation of a biomaterial can trigger a foreign body response, a key aspect of biocompatibility. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of this inflammatory process. The following diagram illustrates a simplified representation of this pathway.

Inflammatory_Response Biomaterial Biomaterial Implantation Protein_Adsorption Protein Adsorption (e.g., Fibrinogen) Biomaterial->Protein_Adsorption Macrophage_Activation Macrophage Activation Protein_Adsorption->Macrophage_Activation TLR Toll-like Receptor (TLR) Activation Macrophage_Activation->TLR IKK IKK Complex Activation TLR->IKK NFkB_Activation NF-κB Activation (p65/p50 translocation to nucleus) IKK->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) Gene_Transcription->Cytokines Inflammation Inflammatory Response & Fibrous Capsule Formation Cytokines->Inflammation

Figure 1: Simplified NF-κB signaling pathway in response to biomaterial implantation.

Experimental Workflow for Comparing Crosslinking Agents

The following diagram outlines a logical workflow for the systematic comparison of different difunctional acrylates as crosslinking agents for hydrogel fabrication.

Experimental_Workflow cluster_0 Preparation cluster_1 Characterization cluster_2 Analysis & Comparison Formulation Formulate Precursor Solutions (DPGDA, PEGDA, HDDA, etc.) Synthesis Hydrogel Synthesis (Photopolymerization) Formulation->Synthesis Mechanical Mechanical Testing (Compression, Tensile) Synthesis->Mechanical Swelling Swelling Studies Synthesis->Swelling Degradation In Vitro Degradation Synthesis->Degradation Biocompatibility Cell Viability Assays Synthesis->Biocompatibility Data_Analysis Data Analysis and Statistical Comparison Mechanical->Data_Analysis Swelling->Data_Analysis Degradation->Data_Analysis Biocompatibility->Data_Analysis Selection Select Optimal Crosslinking Agent Data_Analysis->Selection

Figure 2: Workflow for comparing the efficacy of different crosslinking agents.

Conclusion

The selection of a difunctional acrylate crosslinking agent significantly impacts the final properties of a hydrogel. DPGDA offers a good balance of properties, including flexibility and rapid curing.[1] However, for applications requiring high biocompatibility and extensive characterization data, PEGDA is a well-established alternative with a wealth of available literature.[3][4][5] The choice between DPGDA and other difunctional acrylates will ultimately depend on the specific performance requirements of the intended application. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and fabrication of advanced polymeric biomaterials.

References

Safety Operating Guide

Safe Disposal of Oxybis(methyl-2,1-ethanediyl) diacrylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Oxybis(methyl-2,1-ethanediyl) diacrylate, a compound that requires careful management due to its potential health and environmental hazards.

I. Understanding the Hazards

This compound is classified with several hazards that necessitate stringent safety protocols. It is known to cause skin irritation and may provoke an allergic skin reaction.[1][2][3] Furthermore, it can cause serious eye damage.[1][2] The compound is also recognized as being toxic to aquatic life with long-lasting effects and is suspected of damaging fertility.[1][2][3][4] Adherence to the disposal procedures outlined below is crucial for mitigating these risks.

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.

PPE CategorySpecific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety goggles or a face shield
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes
Respiratory Use in a well-ventilated area or with a fume hood.

III. Step-by-Step Disposal Procedure

The following steps provide a systematic approach to the safe disposal of this compound.

Step 1: Containment of Spills

In the event of a spill, immediate containment is critical to prevent the spread of the chemical.

  • If it is safe to do so, stop the source of the leak.[1]

  • For small spills, use an inert absorbent material such as sand, earth, or vermiculite to soak up the substance.[5][6]

  • Place the absorbent material into a designated, sealable container for chemical waste.[1][5]

  • Avoid allowing the chemical to enter drains, sewers, or waterways.[1][4]

Step 2: Cleaning and Decontamination

Thoroughly clean the spill area to remove any residual contamination.

  • Wash the affected surface with a strong soap and water solution.[5]

  • Collect all cleaning materials (e.g., contaminated wipes, paper towels) and place them in the same designated waste container.

Step 3: Packaging of Waste

Proper packaging of chemical waste is essential for safe storage and transport.

  • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • The container must be tightly sealed to prevent any leakage of liquid or vapor.

Step 4: Final Disposal

The ultimate disposal of the chemical waste must comply with all applicable regulations.

  • Dispose of the contents and the container in accordance with local, regional, and national regulations for hazardous waste.[1][3]

  • This typically involves arranging for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated work clothing should not be allowed out of the workplace and may require decontamination or disposal as hazardous waste.[1]

IV. Experimental Workflow for Disposal

To visualize the procedural flow of safe disposal, the following diagram outlines the key decision points and actions.

A Handling this compound B Spill or Residue Occurs A->B C Wear Appropriate PPE B->C D Contain Spill with Absorbent Material C->D E Place Contaminated Material in Labeled, Sealed Container D->E F Clean Spill Area with Soap and Water E->F G Dispose of Cleaning Materials in Same Container F->G H Store Waste Container in Designated Area G->H I Arrange for Licensed Hazardous Waste Disposal H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxybis(methyl-2,1-ethanediyl) diacrylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Oxybis(methyl-2,1-ethanediyl) diacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.